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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis, Stability, and Pharmaceutical Applications of 1,3-Oxazolidine Hydrochlorides

The following technical guide details the synthesis, physicochemical properties, and pharmaceutical applications of oxazolidine hydrochloride salts. Executive Summary Oxazolidine hydrochlorides represent a specialized cl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, physicochemical properties, and pharmaceutical applications of oxazolidine hydrochloride salts.

Executive Summary

Oxazolidine hydrochlorides represent a specialized class of heterocyclic salts derived from the condensation of 1,2-amino alcohols with aldehydes or ketones. Unlike their oxidized counterparts (2-oxazolidinones, e.g., Linezolid), 1,3-oxazolidines function primarily as prodrugs or synthetic intermediates .[1] Their utility lies in their reversible hydrolytic instability; they mask polar amino-alcohol and carbonyl functionalities, increasing lipophilicity for membrane permeation before hydrolyzing at physiological pH to release the active pharmacophore.

This guide provides a rigorous synthetic workflow for isolating these moisture-sensitive salts, analyzes their hydrolytic kinetics, and defines their role in drug delivery systems.[1]

Chemical Architecture & Equilibrium

The core structure of 1,3-oxazolidine is a five-membered saturated ring containing oxygen at position 1 and nitrogen at position 3.[1]

The Tautomeric Challenge

In solution, oxazolidines exist in a dynamic equilibrium with their acyclic Schiff base (imine) forms. This equilibrium is governed by the "Gem-Disubstituent Effect" and the nucleophilicity of the hydroxyl group.

  • Ring Form (Oxazolidine): Favored by electron-withdrawing groups on the aldehyde component and steric bulk on the amino alcohol backbone (Thorpe-Ingold effect).[1]

  • Open Form (Imine): Favored in the absence of steric constraint or in aqueous media where hydration stabilizes the open chain.

Basicity and Salt Formation

Oxazolidines are secondary or tertiary amines with pKa values typically ranging from 5.2 to 6.9 , making them significantly weaker bases than their parent amino alcohols (pKa ~9.5).[1] This reduced basicity is due to the inductive electron-withdrawing effect of the adjacent ether oxygen. Consequently, forming the hydrochloride salt requires anhydrous conditions to prevent immediate acid-catalyzed hydrolysis.[1]

Synthetic Methodology

Strategic Design

The synthesis relies on a condensation-dehydration sequence.[1] Because water is a byproduct that drives the equilibrium back toward the starting materials, its continuous removal is the critical control point (CCP).

Core Reaction:


[1]
Experimental Protocol: Synthesis of 2-Phenyl-1,3-oxazolidine Hydrochloride

Target: A model system representing a prodrug scaffold for ephedrine-like amino alcohols.[1][2]

Phase A: Condensation & Cyclization [1][3]
  • Reagents:

    • 1,2-Amino alcohol (e.g., Ethanolamine or Ephedrine, 50 mmol).[1]

    • Aldehyde (e.g., Benzaldehyde, 50 mmol).[1]

    • Solvent: Toluene or Benzene (150 mL) – Chosen for azeotropic water removal.[1]

    • Catalyst:

      
      -Toluenesulfonic acid (pTsOH, 0.5 mol%) – Optional, accelerates equilibrium.[1]
      
  • Procedure:

    • Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.[1]

    • Add the amino alcohol, aldehyde, and solvent.[4]

    • Reflux vigorously.[1] Monitor the Dean-Stark trap for water separation.

    • Endpoint: Reaction is complete when the theoretical volume of water (~0.9 mL for 50 mmol) is collected (typically 2–4 hours).

    • Cool the mixture to room temperature.

    • Alternative: For volatile aldehydes, use anhydrous

      
       (3 equiv.) in 
      
      
      
      at room temperature for 12 hours.[1]
Phase B: Anhydrous Salt Formation

Critical Warning: Do not use aqueous HCl.[1] The introduction of water will instantly hydrolyze the ring.

  • Isolation of Free Base:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the solvent.

    • The residue is the crude oxazolidine oil.[5] (Purification via distillation is possible but risks thermal reversion; proceed directly to salt formation if purity >95% by NMR).[1]

  • Hydrochlorination:

    • Dissolve the crude oil in anhydrous diethyl ether (10 volumes).

    • Cool to 0°C in an ice bath.[1][4]

    • Acid Source: Slowly bubble dry HCl gas through the solution OR add a solution of 4M HCl in Dioxane dropwise.

    • Observation: A white precipitate (the hydrochloride salt) will form immediately.[1]

    • Continue addition until precipitation ceases.[1]

  • Filtration & Drying:

    • Filter the solid rapidly under a blanket of nitrogen (hygroscopic).[1]

    • Wash with cold anhydrous ether.[1]

    • Dry in a vacuum desiccator over

      
      .[1]
      

Reaction Mechanism & Pathways[1][6]

The following diagram illustrates the condensation mechanism and the competing hydrolysis pathway that necessitates anhydrous handling.

OxazolidineSynthesis Figure 1: Synthesis and Hydrolytic Instability of Oxazolidine Hydrochloride Start Amino Alcohol + Aldehyde Imine Schiff Base (Intermediate) Start->Imine - H2O (Dean-Stark) RingClosure Ring Closure (Intramolecular) Imine->RingClosure OH Attack Oxazolidine 1,3-Oxazolidine (Free Base) RingClosure->Oxazolidine Equilibrium Salt Oxazolidine HCl (Precipitate) Oxazolidine->Salt + Anhydrous HCl (Ether/Dioxane) Hydrolysis Hydrolysis Products (Amino Alcohol + Aldehyde) Oxazolidine->Hydrolysis + Aqueous Acid (H3O+) Salt->Hydrolysis + H2O

Physicochemical Properties & Stability[7][8][9][10]

The stability of oxazolidine HCl is strictly pH-dependent.[1] In the solid state, if kept dry, it is stable. In solution, it functions as a prodrug.[1][6]

Hydrolysis Kinetics

Hydrolysis follows pseudo-first-order kinetics in buffered aqueous solutions.[1] The rate is catalyzed by hydronium ions (


), making these compounds stable in basic media but labile in gastric environments.

Table 1: Comparative Hydrolysis Half-lives (


) at 37°C, pH 7.4 
Data derived from ephedrine-derived oxazolidines.[1][2]
Aldehyde Substituent (R')

(Physiological pH)
Stability Interpretation
Formaldehyde (H) 5 secondsExtremely Labile
Propionaldehyde (Et) 18 secondsLabile
Benzaldehyde (Ph) 5 minutesModerate
Pivalaldehyde (t-Bu) 30 minutesStable (Steric Protection)
Acetone (Dimethyl) 4 minutesModerate
Solubility Profile
  • Water: High solubility, but accompanied by rapid hydrolysis.

  • Ethanol/Methanol: Soluble (slow solvolysis possible).[1]

  • Chloroform/DCM: Soluble (Free base); Insoluble (HCl salt).[1]

  • Ether: Insoluble (HCl salt).[1]

Pharmaceutical Applications

Prodrug Design (The "Masking" Strategy)

Oxazolidines are utilized to mask


-amino alcohols (e.g., ephedrine, pseudoephedrine, propranolol derivatives).
  • Mechanism: The oxazolidine ring reduces the basicity of the amine and masks the polarity of the hydroxyl group.

  • Outcome: Increases LogP (lipophilicity), enhancing passive diffusion across the Blood-Brain Barrier (BBB) or intestinal epithelium.[1] Once in the systemic circulation or target tissue, spontaneous hydrolysis releases the active parent drug.

Analytical Derivatization

Oxazolidine formation is used to capture volatile aldehydes (e.g., formaldehyde, acrolein) in air monitoring.

  • Reagent: 2-(Hydroxymethyl)piperidine (2-HMP) coated on solid sorbents.[1]

  • Process: Airborne aldehydes react with 2-HMP to form stable bicyclic oxazolidines, which are then desorbed and analyzed via GC-MS.

References

  • Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. Source: PubMed / NIH URL:[1][Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Source: PubMed / NIH URL:[1][Link]

  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards. Source: ACS Omega URL:[1][Link][1]

  • Oxazolidine Synthesis and Reactions. Source: Organic Chemistry Portal URL:[Link][1][7]

  • Method of preparing oxazolidines (US Patent 2443062A). Source: Google Patents URL:[1]

Sources

Exploratory

A Comprehensive Guide to the Structural Characterization of Oxazolidine Hydrochloride

Preamble: The Analytical Imperative in Drug Development In the landscape of pharmaceutical research and development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Analytical Imperative in Drug Development

In the landscape of pharmaceutical research and development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but the bedrock of safety, efficacy, and intellectual property. Oxazolidine hydrochlorides, a class of heterocyclic compounds with significant therapeutic potential, including their role as key intermediates in the synthesis of oxazolidinone antibiotics, present a unique set of analytical challenges and opportunities. This guide provides a holistic and in-depth exploration of the methodologies employed to unequivocally characterize the structure of oxazolidine hydrochloride, intended for researchers, scientists, and drug development professionals. Our approach is rooted in the principles of scientific integrity, emphasizing the causality behind experimental choices and the establishment of self-validating analytical systems.

Foundational Principles: Understanding the Oxazolidine Hydrochloride Moiety

The oxazolidine ring is a five-membered heterocycle containing both oxygen and nitrogen atoms. The hydrochloride salt form enhances the compound's stability and solubility, which are critical attributes for pharmaceutical applications. The primary objective of structural characterization is to confirm the atomic connectivity, stereochemistry (where applicable), and purity of the target molecule. A multi-technique approach is not just recommended; it is essential for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For oxazolidine hydrochloride, both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework.

The "Why" of NMR: Probing the Nuclear Environment

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, which are dependent on their local chemical environment. This allows us to map the connectivity of atoms within a molecule.

Experimental Protocol: A Self-Validating Workflow for NMR Analysis

The following protocol is designed to ensure data integrity and reproducibility.

Step-by-Step NMR Sample Preparation and Acquisition:

  • Solvent Selection: Dissolve approximately 5-10 mg of the oxazolidine hydrochloride sample in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical; for a hydrochloride salt, DMSO-d₆ or D₂O are often preferred due to their ability to dissolve polar compounds. The use of a deuterated solvent is necessary to avoid large solvent signals that would otherwise obscure the analyte's signals.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions. The internal standard provides a reference point (0 ppm) for the chemical shift scale, ensuring accuracy and comparability of data across different experiments and instruments.

  • Sample Filtration: Filter the sample solution into a clean, dry NMR tube using a syringe filter to remove any particulate matter that could degrade the spectral resolution.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly shimmed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to consider include the number of scans, relaxation delay, and spectral width. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For complex structures or to confirm assignments, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

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} "NMR Experimental Workflow"

Data Interpretation: Decoding the Spectra

The interpretation of NMR spectra involves analyzing chemical shifts, coupling constants, and integration values.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm) Notes
O-CH₂-N4.0 - 5.0O-CH₂-N60 - 80The protons and carbons in this region are highly deshielded due to the adjacent oxygen and nitrogen atoms.
N-CH₂-C3.0 - 4.0N-CH₂-C40 - 60
C-CH₂-C1.5 - 2.5C-CH₂-C20 - 40These values can vary depending on the specific substitution pattern of the oxazolidine ring.
N-H7.0 - 9.0 (broad)The proton on the nitrogen will be broadened and its chemical shift is highly dependent on the solvent and concentration. In the hydrochloride salt, this proton is expected to be present.

Note: These are generalized expected chemical shift ranges for a simple oxazolidine ring and can be influenced by substituents and solvent effects. Data from literature on specific oxazolidine derivatives can provide more precise reference points.[1][2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The "Why" of FTIR: Molecular Vibrations

Chemical bonds within a molecule are not static; they vibrate at specific frequencies. When the frequency of infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation. This absorption is detected by the spectrometer, resulting in a characteristic spectrum.

Experimental Protocol: A Robust Approach to FTIR Analysis
  • Sample Preparation: For a solid sample like oxazolidine hydrochloride, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. This is crucial to subtract the contribution of atmospheric CO₂ and water vapor, as well as any signals from the sample holder.

  • Sample Spectrum: The sample is placed in the spectrometer, and its spectrum is recorded.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

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} "FTIR Experimental Workflow"

Data Interpretation: Identifying Key Functional Groups
Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
N-H stretch3200 - 3400 (broad)The presence of the hydrochloride will result in a broad absorption in this region, characteristic of an ammonium salt.
C-H stretch (aliphatic)2850 - 3000These are characteristic of the CH₂ groups in the oxazolidine ring.
C-O stretch1050 - 1150This strong absorption is a key indicator of the ether linkage within the oxazolidine ring.
C-N stretch1020 - 1250

The absence of a C=O stretch (around 1700 cm⁻¹) and a C=N stretch (around 1650 cm⁻¹) is also a crucial piece of evidence for the saturated oxazolidine ring structure.[2][3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound.

The "Why" of MS: Ionization and Fragmentation

In a mass spectrometer, molecules are converted into gas-phase ions. These ions are then separated based on their m/z ratio and detected. High-energy ionization techniques can cause the ions to fragment into smaller, characteristic pieces, providing clues about the molecule's structure.

Experimental Protocol: A Validated LC-MS/MS Approach

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of pharmaceutical compounds.[4][5]

  • Sample Preparation: Prepare a dilute solution of the oxazolidine hydrochloride in a suitable solvent, such as a mixture of water and acetonitrile.

  • Chromatographic Separation: Inject the sample into a liquid chromatograph (LC) system. A C18 column is commonly used for the separation of small polar molecules.[5] The LC separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: The eluent from the LC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like oxazolidine hydrochloride, as it typically produces the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer. In a tandem mass spectrometer (MS/MS), the parent ion of interest can be selected and fragmented, and the resulting daughter ions are detected. This provides structural information and enhances selectivity.

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} "LC-MS/MS Experimental Workflow"

Data Interpretation: Assembling the Molecular Puzzle

The primary piece of information from the mass spectrum is the molecular weight of the compound. For oxazolidine, the expected molecular weight is 73.09 g/mol . In ESI-MS, the protonated molecular ion [M+H]⁺ would be observed at an m/z of 74.09. The fragmentation pattern can provide further structural confirmation.

Ion m/z (Expected) Notes
[M+H]⁺74.09The protonated molecular ion of the free base. The chloride ion is not typically observed in positive ion mode ESI.
Fragment ionsVariesCommon fragmentation pathways for oxazolidines involve cleavage of the ring. The specific fragments will depend on the substitution pattern.

X-ray Crystallography: The Definitive Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including absolute stereochemistry.

The "Why" of X-ray Crystallography: Diffraction and Electron Density

When a beam of X-rays is passed through a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice. The diffraction pattern is unique to the crystal structure. By analyzing this pattern, a three-dimensional map of the electron density in the crystal can be generated, from which the positions of the atoms can be determined.

Experimental Protocol: From Crystal to Structure
  • Crystal Growth: The most challenging step is often growing a single crystal of sufficient size and quality. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and rotated in the X-ray beam. The diffraction data are collected by a detector.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure. The initial model is then refined to obtain the final, high-resolution structure.

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} "X-ray Crystallography Workflow"

Conclusion: A Symphony of Techniques for Structural Certainty

The structural characterization of oxazolidine hydrochloride is a multi-faceted process that relies on the synergistic application of several analytical techniques. NMR spectroscopy provides the initial blueprint of the molecular structure, FTIR confirms the presence of key functional groups, mass spectrometry determines the molecular weight and fragmentation patterns, and X-ray crystallography offers the ultimate, unambiguous three-dimensional structure. By following robust, self-validating protocols and understanding the fundamental principles behind each technique, researchers and drug development professionals can ensure the identity, purity, and quality of these important pharmaceutical compounds, thereby upholding the highest standards of scientific integrity. Adherence to guidelines such as those from the International Council for Harmonisation (ICH), particularly ICH Q2(R1) on the validation of analytical procedures, is paramount in a regulatory environment.[6][7][8]

References

  • Knopman, J., & Colby, D. A. (2016). Synthesis of Oxazolidines from N-Allyl-β-amino Alcohols via an Iodine-Mediated Intramolecular Cyclization. The Journal of organic chemistry, 81(15), 6619–6626. [Link]

  • Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from Lab Manager. [Link]

  • Li, B., et al. (2022). Validation of Raman spectroscopy for content determination in tablets. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

  • ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from International Council for Harmonisation. [Link]

  • YouTube. (2025). How to Perform Analytical Method Validation for Identification by IR. [Link]

  • Oday, W. K., & H. R., A. (2021). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Egyptian Journal of Chemistry. [Link]

  • Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2011). Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals. Journal of the Chinese Chemical Society, 58(5), 632-637. [Link]

  • Moloney, G. P., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3496-3505. [Link]

  • Kumar, A., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(10), 1047-1052. [Link]

  • Moloney, G. P., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3496-3505. [Link]

  • Moloney, G. P., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3496-3505. [Link]

  • Al-Juboori, A. M. J., & Al-Masoudi, W. A. M. (2022). Preparation and characterization of some oxazolidine-5-one derivatives and evaluation of their biological activity. Journal of Physics: Conference Series, 2322(1), 012053. [Link]

  • ResearchGate. (n.d.). Solid-state structure of oxazolidine (S,S)-2a from single crystal X-ray.... [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. [Link]

  • Chen, Y. C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 643-654. [Link]

  • Zhang, N., et al. (2025). LC-MS/MS Method for Simultaneous Determination of Three Oxazolidinone. Drug Design, Development and Therapy. [Link]

  • Stalker, R. (2011). Characterization of Oxazolidine Byproducts in Methamphetamine Laboratory Analysis. California State University, Fresno. [Link]

  • Richter, M. F., et al. (2017). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases, 3(11), 846-856. [Link]

  • Gonzalez-Alanis, A., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 8(29), 26315-26324. [Link]

  • Iannelli, M. A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4239. [Link]

  • Iannelli, M. A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4239. [Link]

  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from Welch Materials, Inc. [Link]

  • El-Gendy, A., El-Bardicy, M., & El-Tarras, M. (2010). Determination of the New Oxazolidinone Antibiotic, Linezolid, in the Presence of Its Alkaline and Oxidative Degradation Products. Journal of American Science, 6(3), 69-78. [Link]

  • Zhang, N., et al. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. Drug Design, Development and Therapy. [Link]

  • Al-Neami, M. A. A., & Al-Jubori, A. M. (2016). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Journal of Al-Nahrain University, 19(2), 115-123. [Link]

  • Damdoom, J. S. A., & Al-Jeilawi, S. M. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252. [Link]

  • Royal Society of Chemistry. (n.d.). Syntheses and biological evaluation of new cephalosporin-oxazolidinone conjugates. [Link]

  • SpectraBase. (n.d.). Oxazolidine, 2,4,4-trimethyl-. [Link]

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  • Lee, J. S., et al. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2022(3), M1462. [Link]

  • Yaylayan, V. A., & Locas, C. P. (2009). FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. Journal of agricultural and food chemistry, 57(2), 548-553. [Link]

  • ResearchGate. (n.d.). Heterocyclic compounds: Synthesis, properties and applications. [Link]

Sources

Foundational

Physical and chemical properties of oxazolidine hydrochloride

An In-Depth Technical Guide to the Physical and Chemical Properties of Oxazolidine Hydrochloride Introduction: The Oxazolidine Core in Modern Chemistry The oxazolidine ring is a five-membered saturated heterocycle contai...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Oxazolidine Hydrochloride

Introduction: The Oxazolidine Core in Modern Chemistry

The oxazolidine ring is a five-membered saturated heterocycle containing both oxygen and nitrogen atoms at positions 1 and 3, respectively.[1] While the parent compound is a foundational structure, its substituted derivatives and their salts are of paramount importance in synthetic and medicinal chemistry. This guide focuses on oxazolidine hydrochloride, the salt form derived from the reaction of an oxazolidine base with hydrochloric acid.[2][3] The formation of the hydrochloride salt is a common strategy to enhance the stability, crystallinity, and aqueous solubility of the parent oxazolidine, making it more amenable to handling, formulation, and biological application.

The significance of the oxazolidine moiety is multifaceted. It serves as a versatile synthetic intermediate and a chiral auxiliary in asymmetric synthesis.[] Furthermore, its controlled instability under specific conditions allows it to function as a cleavable linker or a prodrug, designed to release active β-amino alcohols or aldehydes in a targeted manner.[5][6] Critically, the related oxazolidinone structure, which features a carbonyl group at the 2-position, forms the core of a vital class of modern antibiotics, including Linezolid, used to combat multi-drug resistant Gram-positive bacteria.[7][8][9][10] Understanding the fundamental properties of oxazolidine hydrochloride is therefore essential for professionals engaged in drug discovery, organic synthesis, and materials science.

Part 1: Synthesis and Structural Elucidation

The synthesis of oxazolidines is primarily achieved through a robust and high-yielding condensation reaction. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction that facilitates purification and improves the compound's handling characteristics.

General Synthesis Pathway

The traditional and most common method for synthesizing the oxazolidine ring is the condensation of a β-amino alcohol with an aldehyde or a ketone.[1][2] This reaction typically proceeds by forming a transient hemiaminal intermediate, which then undergoes intramolecular cyclization via the loss of a water molecule to yield the stable five-membered ring.

Caption: General synthesis of oxazolidine hydrochloride.

Formation of the Hydrochloride Salt

Once the oxazolidine free base is synthesized and isolated, it is typically dissolved in a suitable organic solvent like benzene, ethanol, or acetone.[3] Anhydrous hydrogen chloride gas is then bubbled through the solution, or an alcoholic solution of HCl is added.[2][3] The basic nitrogen atom of the oxazolidine ring is protonated, leading to the precipitation of the crystalline oxazolidine hydrochloride salt, which can then be isolated by filtration.[3] This process not only provides a stable form of the compound but also serves as an effective purification step.

Structural Characterization

The definitive identification and characterization of oxazolidine hydrochloride rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for confirming the cyclic structure and determining stereochemistry.[5][11][12] The spectra provide information on the connectivity of atoms and the chemical environment of each nucleus. NMR is also the primary tool for studying the kinetics of oxazolidine hydrolysis.[5][6]

  • Infrared (IR) Spectroscopy: IR analysis helps confirm the presence of key functional groups. Characteristic peaks for C-O and C-N stretching are observed, while the broad absorption in the 2400-2800 cm⁻¹ range is indicative of the ammonium (N-H⁺) salt.[11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate molecular weight of the parent cation.[5]

Part 2: Core Physical Properties

The physical properties of oxazolidine hydrochloride are dictated by the substituents on the ring and the ionic nature of the salt.

PropertyDescriptionCausality and Expert Insights
Appearance Typically a white to off-white crystalline solid.[3][13]The free oxazolidine base may be a colorless liquid or a low-melting solid.[1] The formation of the hydrochloride salt introduces strong ionic interactions, leading to the formation of a stable crystal lattice and a solid state at room temperature.
Melting Point Generally higher than the corresponding free base and highly dependent on the substituents. For example, 2-imino-3-dodecyloxazolidine hydrochloride melts at 161-162°C.[3]The ionic character of the salt requires more thermal energy to overcome the electrostatic forces holding the crystal lattice together, resulting in an elevated melting point.
Solubility Generally soluble in water and polar organic solvents like ethanol and methanol; sparingly soluble in nonpolar solvents like benzene or hexanes.[3][]The parent oxazolidine ring can form hydrogen bonds with water.[] The hydrochloride salt form drastically increases polarity and allows for strong ion-dipole interactions with water, leading to enhanced aqueous solubility, a critical factor for pharmaceutical applications.
Spectroscopic Data Summary
TechniqueCharacteristic Features
¹H NMR - Ring Protons: Protons on the oxazolidine ring typically appear in the 2.5-5.5 ppm range. - N-H⁺ Proton: The proton on the positively charged nitrogen can be broad and may exchange with solvent protons. Its chemical shift is highly variable.
¹³C NMR - Ring Carbons: Carbons adjacent to oxygen and nitrogen (C2, C5) are deshielded and appear further downfield (typically 60-100 ppm).[11][12] - C4 Carbon: The carbon at position 4 typically appears in the 40-60 ppm range.[11][12]
FT-IR (cm⁻¹) - N-H⁺ Stretch: Broad absorption in the 2400-2800 cm⁻¹ range is characteristic of an amine salt. - C-O Stretch: Strong band around 1050-1150 cm⁻¹. - C-N Stretch: Band around 1100-1250 cm⁻¹.

Part 3: Chemical Properties and Reactivity Profile

The chemistry of oxazolidine hydrochloride is dominated by the reactivity of the heterocyclic ring, particularly its susceptibility to ring-opening via hydrolysis.

Stability and Hydrolysis

The most significant chemical property of oxazolidines is their propensity to undergo hydrolysis, a reaction that is the reverse of their formation.[1][5][6] This reaction is readily catalyzed by acid and involves the cleavage of the C2-O bond.

Caption: Acid-catalyzed hydrolysis of an oxazolidine.

Mechanistic Insights: The hydrolysis follows first-order kinetics and proceeds via a ring-opened intermediate, which is effectively a cationic Schiff base (iminium ion).[5] The rate of this ring-opening is highly dependent on the electronic nature of the substituents. For instance, electron-withdrawing groups on a 2-phenyl substituent accelerate hydrolysis, while electron-donating groups slow it down.[5][6] This predictable instability is the cornerstone of using oxazolidines as prodrugs, where the ring is designed to break apart under specific physiological pH conditions to release an active therapeutic agent.[5][6]

While generally stable under neutral and thermal conditions, many oxazolidine derivatives show significant degradation under oxidative and strong basic conditions in addition to acidic stress.[14]

Acidity and Basicity (pKa)

The nitrogen atom in the oxazolidine ring possesses a lone pair of electrons, rendering it basic. The ability to readily form a stable hydrochloride salt is clear evidence of this property.[3] While specific pKa values are highly dependent on the substitution pattern, they are crucial for predicting the ionization state of the molecule in different environments. Computational studies on the related oxazolidin-2-one structure show that deprotonation at the nitrogen is thermodynamically favored, underscoring the N-H bond's role as the primary acidic site in the protonated form.[15]

Part 4: Experimental Protocols and Workflows

To ensure scientific integrity, all described protocols are designed as self-validating systems. The causality behind experimental choices is explained to provide field-proven insights.

Protocol: Synthesis of 2-phenyl-3-methyloxazolidine Hydrochloride

This protocol describes a representative synthesis, adapted from principles of condensation reactions.[1]

Materials:

  • N-methylethanolamine

  • Benzaldehyde

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

  • Anhydrous HCl (in diethyl ether or as a gas)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine N-methylethanolamine (1.0 eq) and benzaldehyde (1.0 eq) in toluene.

  • Condensation: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting materials are consumed.

    • Causality: The removal of water drives the equilibrium towards the formation of the oxazolidine product. Toluene is an excellent solvent for this azeotropic distillation.

  • Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-phenyl-3-methyloxazolidine as an oil.

  • Salt Formation: Dissolve the crude oil in a minimal amount of anhydrous diethyl ether. Slowly add a solution of anhydrous HCl in diethyl ether (or bubble HCl gas) with stirring.

    • Causality: Diethyl ether is a good solvent for the free base but a poor solvent for the ionic hydrochloride salt, causing the product to precipitate upon formation.

  • Isolation: The white precipitate of 2-phenyl-3-methyloxazolidine hydrochloride is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven.

  • Characterization: Confirm the structure and purity of the final product using melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol: Kinetic Stability Analysis by ¹H NMR

This protocol allows for the quantitative monitoring of oxazolidine hydrolysis.[5][6]

Materials:

  • Oxazolidine hydrochloride sample

  • D₂O (Deuterium Oxide)

  • NMR tubes

  • NMR Spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the oxazolidine hydrochloride in D₂O at a known concentration (e.g., 10 mM).

    • Causality: D₂O is used as the solvent to avoid a large interfering H₂O peak in the ¹H NMR spectrum.

  • Data Acquisition: Immediately after preparation, acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals (e.g., every 30 minutes) at a constant temperature.

  • Data Analysis: Identify distinct, well-resolved peaks corresponding to the starting oxazolidine and the aldehyde product.

  • Kinetic Measurement: Integrate the chosen peaks at each time point. The rate of hydrolysis can be determined by plotting the natural logarithm of the oxazolidine peak integral versus time. The negative slope of this line corresponds to the first-order rate constant (k).

    • Self-Validation: The appearance of the aldehyde and amino alcohol signals should directly correlate with the disappearance of the oxazolidine signals, confirming the reaction pathway.

Characterization and Analysis Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Validation cluster_stability Property Analysis synthesis Condensation Reaction workup Aqueous Workup & Drying synthesis->workup salt HCl Salt Formation workup->salt purify Filtration / Recrystallization salt->purify nmr ¹H & ¹³C NMR purify->nmr ir FT-IR Spectroscopy purify->ir ms Mass Spectrometry purify->ms mp Melting Point purify->mp stability Kinetic Stability Study (NMR) purify->stability solubility Solubility Testing purify->solubility

Caption: Workflow for synthesis, validation, and analysis.

Part 5: Safe Handling and Storage

Given its chemical nature, proper handling of oxazolidine hydrochloride is essential.

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[16][17] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and prevent dust formation.[17][18]

  • Storage: Store containers tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[17][19] For long-term preservation of sensitive derivatives, storage at reduced temperatures (-20°C) is recommended to minimize potential degradation.[2][20]

References

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. ResearchGate. Available at: [Link]

  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. Available at: [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. Available at: [Link]

  • Oxazolidine. Wikipedia. Available at: [Link]

  • Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science. Available at: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. Available at: [Link]

  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed. Available at: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH & Co.KG. Available at: [Link]

  • Method of preparing oxazolidines. Google Patents.
  • Safety Data Sheet. Angene Chemical. Available at: [Link]

  • Overview on Development and Validation of Analytical and Bioanalytical Methods for the Estimation of Linezolid in Bulk and Pharm. ResearchGate. Available at: [Link]

  • Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques. ResearchGate. Available at: [Link]

  • Synthesis characterization of oxazoline derivative. Kurdistan Regional Government, Ministry of Higher Education and Scientific Research, Salahaddin University-Erbil, College of Science. Available at: [Link]

  • Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. ResearchGate. Available at: [Link]

  • Process for the preparation of oxazolidinones and method of use thereof. Google Patents.
  • Synthesis and Properties of Oxazolidines. Scribd. Available at: [Link]

  • Scalar Cross-Relaxation Detected in the NOESY Spectra of Oxazolidines and Thiazolidines. The Journal of Organic Chemistry. Available at: [Link]

  • Oxazolidines Manufacturer,Supplier, Exporter. Industrial Chemicals. Available at: [Link]

  • Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Current Updates on Oxazolidinone and Its Significance. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. SCIRP. Available at: [Link]

Sources

Exploratory

Oxazolidine hydrochloride CAS number and molecular formula

Title: Oxazolidine Hydrochloride: Structural Isomerism, Physicochemical Profiling, and Synthetic Methodologies Executive Summary As a Senior Application Scientist navigating complex organic synthesis and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Oxazolidine Hydrochloride: Structural Isomerism, Physicochemical Profiling, and Synthetic Methodologies

Executive Summary

As a Senior Application Scientist navigating complex organic synthesis and drug development, I frequently observe that the nomenclature "oxazolidine hydrochloride" acts as an ambiguous umbrella term. It is commonly used to describe two distinct positional isomers: 1,2-oxazolidine hydrochloride (isoxazolidine hydrochloride) and 1,3-oxazolidine hydrochloride. Disambiguating these isomers is critical, as their heteroatom placement dictates entirely different thermodynamic stabilities, reaction mechanisms, and downstream pharmaceutical applications.

This technical guide provides an authoritative analysis of their molecular formulas, CAS numbers, mechanistic roles, and field-validated experimental protocols to ensure precision in your synthetic workflows.

Chemical Identity and Structural Isomerism

Both primary isomers share the exact molecular formula C₃H₈ClNO (often denoted as the free base C₃H₇NO·HCl) and a molecular weight of 109.55 g/mol [1],[2]. However, their structural divergence is profound:

  • 1,2-Oxazolidine Hydrochloride (Isoxazolidine Hydrochloride): Assigned CAS Number 39657-45-9 , this isomer features adjacent oxygen and nitrogen atoms[1]. It is highly valued as a reagent in organic synthesis, particularly in generating alkoxyamines and iminiums[1]. Furthermore, it has demonstrated biological activity, including the targeted inhibition of prostaglandin synthesis in in vivo models[1].

  • 1,3-Oxazolidine Hydrochloride: Assigned CAS Number 1894678-37-5 , this isomer separates the heteroatoms by a single carbon[2]. It is frequently encountered as a protected intermediate in formylation reactions or as a product of the condensation between amino alcohols and aldehydes[3].

Table 1: Physicochemical Properties of Oxazolidine Hydrochloride Isomers

Property1,2-Oxazolidine Hydrochloride1,3-Oxazolidine Hydrochloride
CAS Number 39657-45-9[1]1894678-37-5[2]
Molecular Formula C₃H₈ClNO[1]C₃H₈ClNO[2]
Molecular Weight 109.55 g/mol [1]109.55 g/mol [2]
SMILES C1CNOC1.Cl[4][H]Cl.O1CNCC1[2]
Physical Form White to off-white crystalline powder[1]Solid / Crystalline powder[2]
Primary Utility Squaramide reagent, alkoxyamine intermediate[1]Formylating agent precursor, ring-opening substrate[3]

Mechanistic Role in Organic Synthesis

The conversion of free oxazolidines to their hydrochloride salts is not merely a purification convenience; it fundamentally alters the thermodynamic stability of the heterocycle. Free oxazolidines, particularly 1,3-oxazolidines, are highly susceptible to spontaneous ring-opening and polymerization via iminium ion intermediates.

Causality of Salt Formation: Protonation of the nitrogen atom traps the molecule in its closed-ring form, preventing the lone pair on the nitrogen from participating in ring-opening pathways. This ensures a prolonged shelf-life and predictable stoichiometry during subsequent coupling reactions[5]. For 1,2-oxazolidine hydrochloride, the salt form allows it to act as a stable chloride salt of the squaramide 1,2-oxazolidine[1]. When introduced into a reaction mixture, it reacts with hydrochloric acid to form the corresponding isoxazolidine, a process that can regenerate the starting reagent with yields exceeding 90%[1].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating immediate analytical feedback to confirm success at each critical juncture.

Protocol A: Acid-Mediated Regeneration of 1,2-Oxazolidine Hydrochloride

Objective: To recover 1,2-oxazolidine hydrochloride from a squaramide reaction mixture[1].

  • Step 1: Acidification. Cool the reaction mixture to 0–5 °C. Slowly add 1M HCl dropwise until the pH reaches 2.0.

    • Causality: Protonation of the nitrogen shifts the thermodynamic equilibrium, driving the dissociation of the oxazolidine moiety from the squaramide complex. The low temperature prevents exothermic degradation of the sensitive N-O bond.

  • Step 2: Phase Separation. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Validation: The aqueous layer retains the highly polar 1,2-oxazolidine hydrochloride, while organic impurities partition into the ethyl acetate. Spotting the aqueous layer on a TLC plate (developed with a ninhydrin stain) should yield a distinct, colored spot, validating successful cleavage and retention of the amine.

  • Step 3: Lyophilization. Freeze-dry the aqueous layer over 24 hours.

    • Causality: Lyophilization entirely avoids the thermal degradation that frequently occurs during rotary evaporation at elevated temperatures, yielding a pristine white crystalline powder[4].

Protocol B: Synthesis of Substituted 1,3-Oxazolidine Hydrochlorides

Objective: Condensation of an amino alcohol with an aldehyde to form a 1,3-oxazolidine ring, followed by in situ salt formation[3].

  • Step 1: Condensation. Dissolve the amino alcohol precursor (e.g., pseudoephedrine hydrochloride) in anhydrous methanol[3]. Add the aldehyde (e.g., formaldehyde) in a 1:4 molar ratio[3]. Stir at 40 °C under nitrogen.

    • Causality: The excess aldehyde drives the equilibrium toward the cyclic aminal (oxazolidine). Methanol acts as a protic solvent to stabilize the transition state without participating in competing side reactions.

  • Step 2: Salt Formation. Introduce anhydrous HCl gas or a standardized solution of HCl in dioxane.

    • Validation: The immediate precipitation of a white solid confirms the formation of the 1,3-oxazolidine hydrochloride salt. If the solution remains clear, the ring may have opened to form a soluble iminium species, indicating excessive moisture in the system.

  • Step 3: Isolation. Filter the precipitate, wash with cold diethyl ether, and dry in vacuo to yield the final compound[3].

Workflow Visualization

The following diagram maps the structural divergence and synthetic utility of the two primary oxazolidine hydrochloride isomers.

G Start Oxazolidine Hydrochloride Formula: C3H8ClNO MW: 109.55 g/mol Isox 1,2-Oxazolidine HCl (Isoxazolidine HCl) CAS: 39657-45-9 Start->Isox Positional Isomer 1 Oxaz 1,3-Oxazolidine HCl CAS: 1894678-37-5 Start->Oxaz Positional Isomer 2 App1 Prostaglandin Synthesis Inhibition Isox->App1 App2 Alkoxyamine & Iminium Intermediates Isox->App2 App3 Formylating Agent Precursor Oxaz->App3 App4 Ring-Opening Reactions Oxaz->App4

Isomeric divergence and primary synthetic applications of Oxazolidine Hydrochloride.

References

  • 1 - CymitQuimica[1] 2.2 - BLD Pharm[2]

  • 4 - Fisher Scientific[4] 4.3 - Flinders Academic Commons[3] 5.5 - ResearchGate[5]

Sources

Foundational

Technical Guide: The Chemistry and Pharmacology of Oxazolidine Compounds

Executive Summary The oxazolidine scaffold—a saturated five-membered ring containing nitrogen and oxygen—represents a dichotomy in chemical history. For decades, it existed primarily as a transient protecting group or a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolidine scaffold—a saturated five-membered ring containing nitrogen and oxygen—represents a dichotomy in chemical history. For decades, it existed primarily as a transient protecting group or a simple laboratory curiosity. However, two distinct revolutions transformed this heterocycle into a cornerstone of modern science: the development of Evans Auxiliaries (1980s) for asymmetric synthesis and the discovery of Oxazolidinone Antibiotics (1990s) as the first new class of antibiotics in decades.

This technical guide dissects the oxazolidine timeline, detailing the synthetic protocols for their construction, the mechanistic logic of their stereochemical control, and the molecular pharmacology of their clinical application.

Part 1: Structural Fundamentals & Synthesis

The Scaffold

The term "oxazolidine" refers to a 5-membered ring containing oxygen at position 1 and nitrogen at position 3.[1][2] The most chemically significant subclass is the 2-oxazolidinone , where a carbonyl group exists at the C2 position.

Feature1,3-Oxazolidine2-Oxazolidinone
Structure Reduced ring (hemiaminal ether)Oxidized ring (cyclic carbamate)
Stability Hydrolytically sensitive (acid labile)Highly stable; rigid planar core
Primary Use Protecting group for 1,2-amino alcoholsChiral auxiliaries; Antibiotic pharmacophore
Key Precursors Amino alcohol + Aldehyde/KetoneAmino alcohol + Phosgene/Carbonate
Protocol: General Synthesis of 1,3-Oxazolidines

Context: This reaction is a condensation used to mask amino alcohols or carbonyls.

Methodology: Dehydrative Cyclization Reaction:



Step-by-Step Protocol:

  • Stoichiometry: Charge a round-bottom flask with the

    
    -amino alcohol (1.0 equiv) and the aldehyde (1.05 equiv).
    
  • Solvent System: Dissolve in Toluene or Benzene (0.5 M concentration).

    • Why: These solvents form azeotropes with water, facilitating removal.

  • Catalysis: Add a catalytic amount of

    
    -toluenesulfonic acid (
    
    
    
    TSA) (0.01 equiv).
  • Water Removal (Critical): Attach a Dean-Stark trap. Reflux the system.

    • Self-Validation: The reaction is complete when the theoretical volume of water has collected in the trap, or when TLC shows disappearance of the amino alcohol (ninhydrin stain).

  • Workup: Cool to RT. Wash with saturated NaHCO

    
     (to neutralize acid). Dry organic layer over MgSO
    
    
    
    .
  • Purification: Vacuum distillation is preferred over chromatography due to the potential instability of the acetal-like center on silica gel.

Part 2: The Stereochemical Revolution (Evans Auxiliaries)

Historical Context

In 1981, David A. Evans introduced chiral oxazolidinones derived from amino acids (Valine, Phenylalanine). These "auxiliaries" solved the problem of controlling stereochemistry in aldol and alkylation reactions by temporarily attaching the substrate to a rigid, chiral scaffold.[3]

Mechanism: The Zimmerman-Traxler Transition State

The power of the Evans auxiliary lies in Chelation Control .

  • Z-Enolate Formation: Treatment with a base (LDA) and a Lewis acid (Boron triflate) forces the formation of a Z-enolate.

  • Facial Bias: The bulky group on the oxazolidinone ring (e.g., Isopropyl from Valine) physically blocks one face of the molecule.

  • Attack: The electrophile must approach from the unhindered face, resulting in high diastereoselectivity (>99:1 dr).

EvansMechanism cluster_0 Activation cluster_1 Stereocontrol Auxiliary N-Acyl Oxazolidinone (Chiral Template) Enolization Enolization (LDA/Bu2BOTf) Auxiliary->Enolization -78°C TS Zimmerman-Traxler Transition State (Rigid Chair-like) Enolization->TS Chelation Attack Electrophile Attack (Anti-Steric Path) TS->Attack Facial Bias Product Enriched Product (>99% de) Attack->Product Hydrolysis

Figure 1: The logic flow of Evans Enolate Alkylation, illustrating how rigid chelation translates to stereochemical purity.

Protocol: Diastereoselective Alkylation (Evans Method)

Objective: Alpha-methylation of a carboxylic acid derivative with high stereocontrol.

  • Enolate Generation:

    • Cool a solution of N-acyl oxazolidinone (1.0 equiv) in dry THF to -78°C under Argon.

    • Add NaHMDS or LDA (1.1 equiv) dropwise.

    • Wait: Stir for 30-60 mins to ensure complete deprotonation.

  • Electrophile Addition:

    • Add Methyl Iodide (MeI) (3.0 equiv) slowly to the cold solution.

    • Why Excess? To ensure rapid kinetics before the enolate can decompose or equilibrate.

  • Reaction Monitoring:

    • Allow to warm slowly to 0°C over 2-3 hours.

    • Self-Validation: TLC should show conversion of the starting imide (lower Rf) to the alkylated product (higher Rf).

  • Quench & Cleavage:

    • Quench with saturated NH

      
      Cl.
      
    • To recover the chiral auxiliary and release the product: Treat with LiOH/H

      
      O
      
      
      
      in THF/Water. This hydrolyzes the amide bond without racemization.

Part 3: The Pharmaceutical Breakthrough (Antibiotics)

From Plant Disease to Human Cure

The history of oxazolidinone antibiotics is a case study in persistence.

  • 1970s: E.I.[4] du Pont de Nemours (DuPont) discovers oxazolidinones control plant bacterial diseases.[4]

  • 1987: DuPont scientists publish on DuP 721 and DuP 105 .[5] These showed human antibacterial potential but were dropped due to toxicity profiles.[4][6]

  • 1990s: Pharmacia & Upjohn (now Pfizer) re-engineered the scaffold. They identified that a C5-acetamidomethyl group and an N-aryl ring were critical for activity.

  • 2000: Linezolid (Zyvox) is approved by the FDA, becoming the first oxazolidinone antibiotic for clinical use.

Mechanism of Action (MOA)

Unlike penicillins (cell wall) or tetracyclines (30S ribosome), oxazolidinones target the 50S ribosomal subunit .

  • Target: The 23S rRNA within the Peptidyl Transferase Center (PTC).[7]

  • Effect: They prevent the formation of the 70S initiation complex (the merger of 30S and 50S subunits with fMet-tRNA).

  • Significance: Because this step occurs before protein elongation, cross-resistance with other protein synthesis inhibitors (macrolides, aminoglycosides) is virtually non-existent.

MOA cluster_ribosome Ribosome Assembly Start Bacterial Translation Initiation Sub30S 30S Subunit + mRNA Start->Sub30S Sub50S 50S Subunit (Target Site) Start->Sub50S Binding Linezolid Binds 23S rRNA (P-site) Sub50S->Binding Drug Entry Block Steric Blockade Binding->Block Complex 70S Initiation Complex Block->Complex INHIBITION Result Bacteriostasis (No Protein Synthesis) Block->Result

Figure 2: Mechanism of Action for Linezolid. The drug acts as a molecular wedge, preventing the assembly of the functional ribosome.

Structure-Activity Relationship (SAR)

The efficacy of Linezolid relies on specific structural features.

MoietyStructural FeatureBiological Function
Core Ring 2-OxazolidinoneRigid scaffold holding pharmacophores in correct spatial orientation.
C5 Position (S)-ConfigurationCritical. The (R)-enantiomer is biologically inactive.
C5 Side Chain AcetamidomethylEssential for hydrogen bonding within the 23S rRNA pocket.
N-Aryl Group 3-Fluoro-4-morpholinophenylThe fluorine atom increases metabolic stability and potency; the morpholine improves solubility and pharmacokinetic profile.

Part 4: Future Outlook & References

Second-Generation Agents

While Linezolid was a breakthrough, myelosuppression (bone marrow toxicity) and the emergence of the cfr resistance gene (which methylates the 23S rRNA target) necessitated further development.

  • Tedizolid: A second-generation phosphate prodrug. It possesses a D-ring tetrazole which increases potency 4-8x and maintains activity against cfr-positive strains.

References
  • Evans, D. A., et al. (1981).[8] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society. Link

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry. Link

  • Diekema, D. J., & Jones, R. N. (2001). "Oxazolidinone antibiotics."[6][9][10][11][12][13] The Lancet. Link

  • Wilson, D. N., et al. (2008). "The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning."[7] Proceedings of the National Academy of Sciences. Link

  • Shaw, K. J., & Barbachyn, M. R. (2011). "The oxazolidinones: past, present, and future." Annals of the New York Academy of Sciences. Link

Sources

Exploratory

Oxazolidine Ring System Fundamentals: A Technical Guide for Drug Development

[1] Executive Summary The oxazolidine ring system—a five-membered saturated heterocycle containing oxygen and nitrogen at the 1 and 3 positions—represents a dichotomy in chemical utility. In its reduced form (1,3-oxazoli...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The oxazolidine ring system—a five-membered saturated heterocycle containing oxygen and nitrogen at the 1 and 3 positions—represents a dichotomy in chemical utility. In its reduced form (1,3-oxazolidine), it serves as a labile, hydrolytically sensitive protecting group and a crucial chiral building block (e.g., Garner’s aldehyde). In its oxidized form (2-oxazolidinone), it transforms into a rigid, stable carbamate scaffold that anchors the Evans asymmetric synthesis methodology and forms the pharmacophore of the "last-resort" antibiotic class represented by Linezolid.

This guide analyzes both systems, synthesizing mechanistic organic chemistry with practical medicinal applications.

Part 1: Structural & Electronic Fundamentals

The 1,3-Oxazolidine (The Aminal/Acetal Hybrid)

Structurally, the 1,3-oxazolidine is an


-acetal. Its stability is governed by the "rabbit ears" effect (anomeric effect) and steric strain.
  • Basicity: The nitrogen lone pair is less available than in acyclic amines due to the inductive withdrawal of the adjacent oxygen, yet it remains nucleophilic.

  • Hydrolytic Instability: Unlike oxazolidinones, 1,3-oxazolidines are prone to ring opening under acidic conditions, reverting to the amino alcohol and carbonyl component. This reversibility makes them ideal protecting groups for 1,2-amino alcohols (e.g., serine, threonine).

The 2-Oxazolidinone (The Cyclic Carbamate)

Oxidation at the C2 position creates a cyclic carbamate (urethane).

  • Electronic Character: The nitrogen lone pair is delocalized into the carbonyl, rendering the nitrogen non-basic and the carbonyl carbon electrophilic.

  • pKa: The N-H proton is acidic (

    
    ), allowing for easy deprotonation by bases like 
    
    
    
    -BuLi or NaH to form a nucleophilic anion, essential for attaching chiral auxiliaries.

Part 2: Synthetic Utility & Chiral Auxiliaries[2][3][4]

Evans Chiral Auxiliaries

The oxazolidinone ring is the gold standard for asymmetric alkylation and aldol reactions.[1] The rigidity of the ring, combined with a bulky group at C4 (derived from valine, phenylalanine, or phenylglycine), exerts profound facial selectivity.

Mechanism: The Zimmerman-Traxler Transition State

In boron-mediated aldol reactions, the oxazolidinone auxiliary controls stereochemistry via a highly ordered six-membered chair-like transition state. The boron atom chelates both the auxiliary carbonyl and the aldehyde oxygen, locking the conformation.

EvansAldol cluster_mechanism Stereocontrol Logic Substrate N-Acyloxazolidinone Enolization Enolization (Bu2BOTf, DIPEA) Substrate->Enolization Activation Z_Enolate (Z)-Boron Enolate Enolization->Z_Enolate Kinetic Control TS Zimmerman-Traxler TS (Chair-like) Z_Enolate->TS + R-CHO Product Syn-Aldol Adduct (>99:1 dr) TS->Product C-C Bond Formation

Figure 1: Logic flow of the Evans Aldol reaction. The (Z)-enolate formation is critical for obtaining syn-aldol products.

Protocol: Evans Aldol Reaction (Self-Validating)

Objective: Synthesis of a syn-aldol adduct with high diastereoselectivity.

Reagents:

  • N-Propionyloxazolidinone (Substrate)

  • Dibutylboron triflate (

    
    ) (Lewis Acid)
    
  • Diisopropylethylamine (DIPEA) (Base)

  • Benzaldehyde (Electrophile)

Step-by-Step Methodology:

  • Enolization (Critical Step):

    • Cool a solution of N-propionyloxazolidinone (1.0 equiv) in dry

      
       to -78°C .
      
    • Add

      
       (1.1 equiv) dropwise. Why: Slow addition prevents local overheating which could erode Z/E enolate selectivity.
      
    • Add DIPEA (1.2 equiv) dropwise. Stir for 30 min at -78°C, then warm to 0°C for 15 min. Validation: The solution should turn pale yellow. If dark/black, decomposition has occurred.

  • Aldol Addition:

    • Re-cool to -78°C .

    • Add Benzaldehyde (1.1 equiv) dropwise. Stir for 30 min at -78°C, then warm to room temperature over 2 hours.

  • Oxidative Workup (Cleavage of Boron):

    • Cool to 0°C. Add pH 7 buffer (1 mL/mmol) followed by 30%

      
       (3 equiv) in methanol.
      
    • Caution: Exothermic reaction. Stir vigorously for 1 hour. Why: This cleaves the O-B bond to release the aldol product.

  • Purification:

    • Extract with

      
      , wash with 
      
      
      
      , brine, and dry over
      
      
      .
    • Purify via flash chromatography.

Part 3: The 1,3-Oxazolidine in Synthesis: Garner's Aldehyde

Garner's aldehyde is the quintessential chiral pool building block derived from L-serine. It fixes the stereocenter and protects the amine/alcohol functionalities as an acetonide (oxazolidine).

Synthesis Strategy (Koskinen Modification)

The original Garner procedure (methyl ester reduction) often suffers from racemization or over-reduction. The Koskinen modification is preferred for scale and integrity.

Protocol:

  • Esterification: L-Serine

    
     L-Serine methyl ester HCl (MeOH, 
    
    
    
    ).
  • Boc Protection: Reaction with

    
     and 
    
    
    
    .
  • Acetonide Formation: Reaction with 2,2-dimethoxypropane (DMP) and catalytic

    
     in acetone. Note: This forms the 1,3-oxazolidine ring.
    
  • Reduction: DIBAL-H reduction of the ester to the aldehyde at -78°C.

Critical Control Point: The reduction must be quenched carefully to avoid aluminum emulsions. Use a saturated Rochelle's salt (potassium sodium tartrate) solution and stir until two clear layers form (can take 2-12 hours).

Part 4: Medicinal Chemistry: Oxazolidinone Antibiotics[5][6][7][8][9]

The 2-oxazolidinone pharmacophore (e.g., Linezolid, Tedizolid) is unique in its mechanism, targeting the 50S ribosomal subunit to prevent the formation of the 70S initiation complex.

Structure-Activity Relationship (SAR)

The SAR of this class is rigid. Deviations often lead to a total loss of activity or toxicity (MAO inhibition).

LinezolidSAR cluster_sar Linezolid SAR Map Core Oxazolidinone Core (Ring A) C5_Config C5 Stereochemistry (Must be S-configuration) Core->C5_Config Critical N_Aryl N-Aryl Ring (Ring B) (Essential for binding) Core->N_Aryl N3 Position C5_SideChain C5-Acylaminomethyl (H-bonds to 23S rRNA) Core->C5_SideChain C5 Position Fluoro 3-Fluorine Atom (Increases potency 10-fold) N_Aryl->Fluoro Meta substitution Morpholine C4-Morpholine (Ring C) (Pharmacokinetics/Solubility) N_Aryl->Morpholine Para substitution

Mechanism of Action

Unlike tetracyclines (A-site) or macrolides (peptide exit tunnel), oxazolidinones bind to the P-site of the 50S subunit. They inhibit the binding of N-formylmethionyl-tRNA, preventing the formation of the initiation complex. This distinct mechanism explains the lack of cross-resistance with older antibiotic classes.

Part 5: Data Summary

Feature1,3-Oxazolidine2-Oxazolidinone
Hybridization

(Aminal)

(Carbamate)
Basicity Weakly BasicNon-Basic
Hydrolysis Unstable (Acid labile)Stable (Requires strong base/peroxide)
Primary Use Protecting Group, Chiral PoolChiral Auxiliary, Antibiotic Pharmacophore
Key Example Garner's AldehydeEvans Auxiliary, Linezolid

References

  • Evans, D. A., et al. "Chiral enolates in asymmetric synthesis." Journal of the American Chemical Society. Link

  • Garner, P., & Park, J. M. "The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate." Journal of Organic Chemistry. Link

  • Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents." Journal of Medicinal Chemistry. Link

  • Koskinen, A. M. P., et al. "Efficient Synthesis of Garner's Aldehyde." Synthesis. Link

  • Ippolito, J. A., et al. "Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit." Journal of Medicinal Chemistry. Link

Sources

Foundational

Basic Principles of Chiral Auxiliaries in Asymmetric Synthesis

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Senior Scientists, Process Chemists Executive Summary: The Auxiliary Strategy in Modern Drug Discovery Despite the rise of asymmetric catalysis, ch...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Senior Scientists, Process Chemists

Executive Summary: The Auxiliary Strategy in Modern Drug Discovery

Despite the rise of asymmetric catalysis, chiral auxiliaries remain a cornerstone of early-phase drug development and complex natural product synthesis. Their value lies in predictability and purification .[1] Unlike catalytic methods, where enantiomeric excess (ee) is often a function of subtle kinetic parameters, auxiliary-based methods yield diastereomers. These diastereomers possess distinct physical properties (NMR shifts, solubility, retention time), allowing for the rigorous separation of minor isomers via chromatography or crystallization before the auxiliary is removed.

This guide moves beyond textbook definitions to examine the causality of stereocontrol, providing self-validating protocols for the two most dominant systems: Evans Oxazolidinones and Myers Pseudoephedrine Amides .

Foundational Principles: The Physics of Stereocontrol

The efficacy of a chiral auxiliary rests on three mechanistic pillars. A successful auxiliary must not only block one face of a reactive center but also freeze the conformation of the substrate to ensure the blocking group is actually in the way.

Conformational Locking (The A(1,3) Strain)

For an auxiliary to transmit chiral information, the bond connecting it to the substrate (usually a C-N bond) must have restricted rotation.

  • Evans Systems: Rely on the dipole minimization of the exocyclic carbonyls and chelation with Lewis acids (Ti, B, Li) to lock the Z-enolate geometry.

  • Myers Systems: Utilize the rigid structure of the pseudoephedrine backbone and a lithium-cluster network to force the enolate into a specific orientation.

The Zimmerman-Traxler Transition State

In aldol reactions, the transition state (TS) adopts a chair-like conformation to minimize steric strain.[2] The metal center (M) chelates both the enolate oxygen and the aldehyde oxygen.

  • Causality: The auxiliary's bulky group (e.g., isopropyl, benzyl) thrusts into the space where the aldehyde substituent would go if it attacked from the wrong face. To avoid this "steric clash," the aldehyde approaches from the open face.

Visualization: Evans Aldol Transition State

The following diagram illustrates the Zimmerman-Traxler model for an Evans Boron-Enolate Aldol reaction. Note how the auxiliary's steric bulk (


) forces the aldehyde (

) into the equatorial position, dictating the syn stereochemistry.

EvansAldol cluster_TS Zimmerman-Traxler Transition State (Boron Enolate) Boron Boron (B) O_Enolate O (Enolate) Boron->O_Enolate Chelation O_Aldehyde O (Aldehyde) Boron->O_Aldehyde Coordination C_Alpha C (Alpha) O_Enolate->C_Alpha C=C bond C_Beta C (Beta) O_Aldehyde->C_Beta C=O bond C_Alpha->C_Beta Forming C-C R_Ald R (Aldehyde) Equatorial C_Beta->R_Ald Aux Auxiliary (Oxazolidinone) Aux->C_Alpha Attached Precursor N-Acyl Oxazolidinone Precursor->C_Alpha Enolization (Bu2BOTf) Product Syn-Aldol Adduct (>98:2 dr) cluster_TS cluster_TS cluster_TS->Product Workup (H2O2)

Caption: Zimmerman-Traxler TS showing the chair conformation that enforces syn-selectivity via steric minimization.

Strategic Class 1: Evans Oxazolidinones (Aldol Specialists)

Best For: Creating 1,2-stereocenters (hydroxyl + methyl/alkyl) via Aldol reactions. Mechanism: Boron or Titanium enolates form rigid chelates. The "Evans Syn" product is the standard outcome.

Self-Validating Protocol: Evans Syn-Aldol

Note: This protocol uses Dibutylboron triflate (


), which is sensitive to moisture. The "Self-Validation" steps are critical.

Reagents:

  • (S)-4-Benzyl-2-oxazolidinone propionate (Starting Material)

  • 
     (1.0 M in DCM)
    
  • DIPEA (Hunig's Base)[3]

  • Aldehyde (R-CHO)[4]

  • Phosphate Buffer (pH 7) / Methanol / 30%

    
    
    

Step-by-Step Workflow:

  • Enolization (The Color Check):

    • Cool a solution of the imide (1.0 equiv) in anhydrous DCM to -78°C.

    • Add

      
       (1.1 equiv) dropwise, followed by DIPEA (1.2 equiv).
      
    • Validation Checkpoint: Warm to 0°C for 15 mins. The solution should turn a faint yellow/orange. If it is dark brown or black, the Lewis Acid may be degraded, or moisture ingress occurred. Abort and re-dry solvent.

    • Re-cool to -78°C.

  • Aldehyde Addition:

    • Add the aldehyde (1.2 equiv) dropwise. Stir at -78°C for 1 hour, then warm to 0°C over 1 hour.

    • Validation Checkpoint (TLC): Spot the reaction mixture against the starting imide. The starting material spot should be >95% consumed. If >10% remains, the enolization was incomplete (likely bad

      
      ).
      
  • Oxidative Workup (The Safety Step):

    • Caution: Boron-carbon bonds must be cleaved oxidatively.

    • Dilute with MeOH and pH 7 buffer.

    • Add 30%

      
       (3.0 equiv) slowly at 0°C.
      
    • Validation Checkpoint (Exotherm): This step is exothermic. Monitor internal temperature; do not exceed 10°C. Stir for 1 hour.

  • Purification:

    • Extract with DCM, wash with

      
      .
      
    • Purify via flash chromatography.[2]

    • Validation Checkpoint (NMR): Check the crude NMR. The "syn" coupling constant (

      
      ) should be small (3-5 Hz), whereas "anti" is larger (8-10 Hz).
      

Strategic Class 2: Myers Pseudoephedrine (Alkylation Specialists)

Best For: Creating


-chiral centers via simple alkylation (adding methyl, benzyl, allyl groups).
Mechanism:  Uses Lithium Chloride (LiCl)  to form a highly ordered cluster that accelerates the reaction and rigidifies the enolate.
Advantage:  Myers auxiliaries are often superior to Evans for alkylation because they are less prone to peptide coupling side reactions and the auxiliary (pseudoephedrine) is cheaper and easier to remove/recover.
Self-Validating Protocol: Asymmetric Alkylation

Reagents:

  • N-Acyl Pseudoephedrine (Starting Material)[5]

  • LiCl (Anhydrous - Critical)

  • LDA (Lithium Diisopropylamide)

  • Alkyl Halide (RX)

Step-by-Step Workflow:

  • Drying LiCl (The Critical Failure Point):

    • Flame-dry LiCl (6.0 equiv) in the reaction flask under high vacuum.

    • Validation Checkpoint: The LiCl must flow freely as a fine powder. If it is clumpy or sticky, it is wet. Wet LiCl kills the reaction diastereoselectivity.

  • Enolate Formation:

    • Add the amide (1.0 equiv) in THF. Cool to -78°C.[2]

    • Add LDA (2.1 equiv).

    • Validation Checkpoint: Stir at 0°C for 15 mins, then re-cool to -78°C. The solution usually becomes heterogeneous (slurry) due to the formation of the Li-enolate-LiCl cluster. This precipitate is a good sign.

  • Alkylation:

    • Add Alkyl Halide (1.5 equiv).[6]

    • Stir at -78°C for 2 hours, then slowly warm to 0°C.

    • Validation Checkpoint: As the reaction proceeds, the slurry often dissolves or changes consistency as the product (less aggregating) forms.

  • Cleavage (Recovery):

    • Reflux with NaOH/H2O (or acid hydrolysis). Pseudoephedrine is recovered by extraction at high pH.

Comparative Data Analysis

The following table summarizes the selection criteria for the most common auxiliary systems.

FeatureEvans (Oxazolidinone)Myers (Pseudoephedrine)Enders (SAMP/RAMP)
Primary Utility Aldol, Diels-AlderAlkylationAlkylation, Hydrazone chem
Enolate Type Z-Enolate (Boron/Ti)Z-Enolate (Lithium/LiCl)Aza-enolate
Typical dr >99:1 (after chrom.)>95:5 (often >99:1)>98:2
Crystallinity High (Easy purification)High (Easy purification)Low (Oils common)
Cleavage LiOH/H2O2 (Oxidative)Acid or Base (Hydrolytic)Ozonolysis (Oxidative)
Atom Economy ModerateGoodPoor (Ozonolysis required)

Experimental Workflow Diagram

This diagram outlines the generalized lifecycle of a chiral auxiliary in a drug synthesis campaign, highlighting the "Self-Validating" loops.

AuxWorkflow Start Prochiral Substrate (Acid/Acyl Chloride) Attach Attachment Step (n-BuLi, Aux-H) Start->Attach Check1 QC: 1H NMR (Confirm purity) Attach->Check1 Reaction Asymmetric Transformation (Aldol / Alkylation) Check1->Reaction Pass Check2 QC: Measure dr (Crude NMR) Reaction->Check2 Check2->Reaction dr < 10:1 (Optimize) Purify Diastereomer Separation (Column/Cryst) Check2->Purify dr > 10:1 Cleave Auxiliary Cleavage (LiOH / H2O2 / LiOOH) Purify->Cleave Final Enantiopure Product Cleave->Final Recycle Recover Auxiliary Cleave->Recycle Extraction

Caption: Generalized workflow for auxiliary-based synthesis with integrated Quality Control (QC) checkpoints.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[6] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates.[4] Journal of the American Chemical Society.[7][8] Link

  • Myers, A. G., et al. (1997).[6] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[5][9] Journal of the American Chemical Society.[7][8] Link

  • Gage, J. R., & Evans, D. A. (1990).[4] Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary.[2][10] Organic Syntheses. Link

  • Kumagai, N., & Shibasaki, M. (2011). Recent Advances in Direct Catalytic Asymmetric Transformations. Angewandte Chemie International Edition. Link (Contextual comparison for catalysis vs auxiliary).

  • Heravi, M. M., & Zadsirjan, V. (2013). Prescriptions for the synthesis of enantiomerically pure drugs using chiral auxiliaries. Tetrahedron: Asymmetry. Link

Sources

Exploratory

Mastering Evans Oxazolidinone Auxiliaries: A Technical Guide for Precision Asymmetric Synthesis

Executive Summary: The "Chiral Trojan Horse" In the landscape of asymmetric synthesis, few tools have demonstrated the enduring reliability of the Evans oxazolidinone auxiliaries. First introduced by David A.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chiral Trojan Horse"

In the landscape of asymmetric synthesis, few tools have demonstrated the enduring reliability of the Evans oxazolidinone auxiliaries. First introduced by David A. Evans in the early 1980s, these chiral controllers act as a "Trojan horse"—temporarily attaching to an achiral substrate to enforce rigid stereochemical discipline during bond formation, only to be removed cleanly, leaving behind a stereochemically pure product.

This guide moves beyond the textbook definitions to provide a field-tested manual on utilizing these auxiliaries for alkylation and aldol reactions. We will dissect the causality of stereocontrol, provide self-validating protocols, and analyze the critical cleavage steps that often determine the final yield.

Mechanistic Principles: The Architecture of Selectivity

The success of the Evans auxiliary relies on two fundamental mechanistic pillars: Chelated Z-Enolate Formation and Facial Shielding .

The Z-Enolate Imperative

For high diastereoselectivity, the enolate geometry must be fixed. Oxazolidinones, unlike simple esters, possess a carbamate oxygen that can chelate with the metal center (Li, Na, B, Ti).

  • Lithium/Sodium Enolates: Form chelated Z-enolates due to the coordination between the carbonyl oxygen and the metal.

  • Boron Enolates: Using dialkylboron triflates (

    
    ), the boron atom forms a tight, covalent-like bond with the enolate oxygen. The large steric bulk of the auxiliary forces the R-group of the acyl chain away from the auxiliary, exclusively favoring the Z-enolate .
    
The Zimmerman-Traxler Transition State

In aldol reactions, the Z-enolate reacts with an aldehyde via a six-membered chair-like transition state (Zimmerman-Traxler model).

  • Dipole Minimization: The oxazolidinone carbonyl and the enolate double bond align to minimize dipole repulsion.

  • Steric Shielding: The chiral substituent at the C4 position (isopropyl for Valine, benzyl for Phenylalanine) projects into space, effectively blocking one face of the enolate.

  • Result: The electrophile is forced to attack from the less hindered face, leading to predictable absolute stereochemistry (typically "Evans-syn" for boron aldols).

Visualization of the Stereocontrol Cycle

EvansCycle cluster_0 Phase 1: Activation cluster_1 Phase 2: Stereoselection cluster_2 Phase 3: Release Auxiliary Chiral Auxiliary (Valine/Phe derived) Acylation N-Acylation (n-BuLi, RCOCl) Auxiliary->Acylation Imide N-Acyl Imide Acylation->Imide Enolization Enolization (Z-Enolate Formation) Imide->Enolization Reaction Electrophile Attack (Alkylation/Aldol) Enolization->Reaction Face Shielding Adduct Chiral Adduct (>95:5 dr) Reaction->Adduct Cleavage Cleavage (LiOOH / LiBH4) Adduct->Cleavage Product Target Product (Acid/Alcohol) Cleavage->Product Recycle Recovered Auxiliary Cleavage->Recycle Recycle Recycle->Acylation

Figure 1: The Evans Auxiliary Cycle.[1][2] The auxiliary is attached, induces stereochemistry via a rigid transition state, and is then cleaved for recycling.

The "Toolkit": Core Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure you do not proceed with a failed intermediate.

Protocol 1: Asymmetric Alkylation (NaHMDS Method)

Target:


-Chiral Carboxylic Acid Derivatives

Reagents: N-Propionyl oxazolidinone (1.0 eq), NaHMDS (1.1 eq), Alkyl Halide (3.0 eq), THF.

  • Setup: Flame-dry a round-bottom flask under Argon. Add the N-acyl oxazolidinone and dissolve in anhydrous THF (0.1 M). Cool to -78°C .[3][4]

  • Enolization: Add NaHMDS (1.0 M in THF) dropwise over 10 min.

    • Checkpoint: The solution often turns bright yellow (enolate formation). Stir for 30-60 min at -78°C to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (neat or in THF) dropwise.

    • Note: Highly reactive electrophiles (Allyl iodide, Benzyl bromide) work best.

  • Warm-up: Stir at -78°C for 2h, then slowly warm to -20°C or 0°C depending on electrophile reactivity.

  • Quench: Add saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Validation: Check crude NMR. The diastereomeric ratio (dr) is typically determined by integration of the methyl doublet signals. Expect >95:5 dr .

Protocol 2: Evans-Syn Aldol (Boron-Mediated)

Target: Syn-Aldol Adducts (Polyketide fragments)

Reagents: N-Propionyl oxazolidinone (1.0 eq),


 (1.1 eq), DIPEA (1.2 eq), Aldehyde (1.2 eq), DCM.
  • Enolization: Dissolve imide in DCM (0.2 M) under

    
    . Cool to 0°C .[5] Add 
    
    
    
    dropwise, followed immediately by DIPEA.
    • Critical: Stir at 0°C for 15-30 min to form the boron enolate. The solution may turn pale yellow.

  • Cooling: Cool the mixture to -78°C .

  • Addition: Add the aldehyde dropwise (neat or in DCM).

  • Reaction: Stir at -78°C for 1h, then warm to 0°C for 1h.

  • Oxidative Workup (Crucial):

    • Add pH 7 phosphate buffer.

    • Add MeOH, then carefully add 30%

      
       (3.0 eq) at 0°C.
      
    • Why? This cleaves the boron-aldolate bond. Stir vigorously for 1h.

  • Extraction: Standard DCM extraction.

Validation:


 NMR usually shows the syn coupling constant (

) of 3-5 Hz.

The Clean Break: Cleavage Methodologies

Removing the auxiliary without racemizing the center is the most delicate step.

Comparative Cleavage Data
MethodReagentsProductTypical YieldSelectivity/Notes
Hydrolysis

Carboxylic Acid85-95%Standard.

forms LiOOH (more nucleophilic than

) to prevent endocyclic cleavage.
Reduction

Primary Alcohol80-90%Direct access to alcohols. Tolerates silyl ethers.
Transesterification

or

Ethyl Ester75-85%Mild. Avoids acidic/basic extremes.
Weinreb

Weinreb Amide80-95%Excellent for converting to ketones later.
Protocol 3: Hydrolytic Cleavage (LiOH/H2O2)

Safety Alert: This reaction generates


 gas. Do not seal the vessel tightly.
  • Dissolve the aldol/alkylation adduct in THF/H2O (3:1) at 0°C .

  • Add 30%

    
     (4.0 eq) dropwise.
    
  • Add LiOH (2.0 eq) dropwise.

    • Mechanism:[][7] The hydroperoxide anion (

      
      ) attacks the exocyclic carbonyl selectively over the carbamate.
      
  • Stir at 0°C until TLC shows consumption of starting material (usually < 1h).

  • Quench: Add saturated

    
     (aq) to destroy excess peroxide (check with starch-iodide paper).
    
  • Recovery: Extract the auxiliary with DCM (it stays neutral). Acidify the aqueous layer to pH 2 and extract the carboxylic acid with EtOAc.

Case Study: Discodermolide Synthesis

Demonstrating Industrial Relevance

The synthesis of (+)-Discodermolide , a potent microtubule stabilizer, showcases the scalability of Evans auxiliaries.

  • The Challenge: Setting the stereochemistry of the C16-C21 polypropionate fragment.

  • The Solution: The Evans group utilized a Boron-mediated aldol reaction with a chiral oxazolidinone.[8]

  • Outcome:

    • Enolization with

      
       followed by reaction with the aldehyde yielded the syn-aldol adduct.
      
    • Selectivity: >97:3 diastereomeric ratio (dr).

    • Cleavage: The auxiliary was removed via Weinreb amide formation (

      
      ), allowing further elaboration into the ketone.
      
  • Significance: This route provided gram-scale quantities of the drug candidate for clinical trials, proving the auxiliary is not just an academic curiosity but a viable process tool.

Troubleshooting & Optimization

The "Hydroxyamide" Impurity
  • Symptom: During LiOH hydrolysis, you isolate a polar byproduct instead of the acid.

  • Cause: Hydroxide (

    
    ) attacked the endocyclic carbamate carbonyl (ring opening) instead of the exocyclic amide.
    
  • Fix: Ensure sufficient

    
     is present before adding LiOH. The active nucleophile must be 
    
    
    
    (
    
    
    ~11.5), which is softer and more selective for the exocyclic carbonyl than
    
    
    .
Low Diastereoselectivity in Aldol
  • Symptom: dr drops below 90:10.

  • Cause: Incomplete enolization or "Boron-H" exchange.

  • Fix:

    • Ensure

      
       is fresh (colorless/pale yellow, not dark brown).
      
    • Verify the temperature is strictly -78°C during aldehyde addition.

    • Switch Amine: Use

      
       (Hünig's base) instead of 
      
      
      
      to reduce non-selective deprotonation pathways.

References

  • Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103.8 (1981): 2127-2129. Link

  • Evans, D. A., et al. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH." Australian Journal of Chemistry, 76 (2023): 847–853. Link

  • Smith, A. B., et al. "Total Synthesis of (+)-Discodermolide." Journal of the American Chemical Society, 117.48 (1995): 12011-12012. Link

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68 (1990): 83. Link

  • Crimmins, M. T. "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones." Journal of the American Chemical Society, 119.33 (1997): 7883-7884. Link

Sources

Foundational

The Natural Occurrence, Biosynthesis, and Therapeutic Potential of Oxazolidine Derivatives

An In-depth Technical Guide: Abstract The oxazolidinone core is a privileged scaffold in medicinal chemistry, exemplified by the clinical success of synthetic antibiotics like linezolid. This has catalyzed significant in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

The oxazolidinone core is a privileged scaffold in medicinal chemistry, exemplified by the clinical success of synthetic antibiotics like linezolid. This has catalyzed significant interest in the discovery and characterization of their naturally occurring counterparts. This technical guide provides a comprehensive overview of oxazolidine derivatives from natural sources, moving beyond a simple catalog of compounds to deliver in-depth insights into their origins, biosynthesis, and biological significance. We will explore key examples from microbial sources, including potent antitumor alkaloids, novel antibacterial agents, and immunomodulators. A pivotal section is dedicated to the elegant enzymatic machinery responsible for installing oxazole rings in peptides via post-translational modification—a closely related and well-documented biosynthetic paradigm. Furthermore, this guide presents a detailed, field-proven protocol for the isolation and characterization of these molecules from complex natural matrices. By synthesizing structural data, biosynthetic logic, and pharmacological activity, this document aims to equip researchers and drug development professionals with a robust foundational knowledge to navigate and innovate within this promising class of natural products.

Introduction: The Oxazolidinone Scaffold - From Synthetic Marvel to Natural Treasure
1.1 Defining the Oxazolidine Core

The oxazolidine ring is a five-membered saturated heterocycle containing both oxygen and nitrogen atoms at positions 1 and 3, respectively. The corresponding ketone-containing derivatives, oxazolidinones, are of particular importance in medicinal chemistry. Depending on the position of the carbonyl group, they can exist as several isomers, with the 2-oxazolidinone and 4-oxazolidinone structures being the most significant in the context of biologically active molecules. This structural motif provides a rigid, three-dimensional framework that is amenable to stereocontrolled functionalization, making it an ideal scaffold for interacting with biological targets.

cluster_isomers Figure 1: Core Structures of Oxazolidine and its Biologically Relevant Isomers struct1 1,3-Oxazolidine img1 img1 struct1->img1 struct2 Oxazolidin-2-one img2 img2 struct2->img2 struct3 Oxazolidin-4-one img3 img3 struct3->img3

Caption: Core structures of the oxazolidine ring and its key isomers.
1.2 A Landmark Achievement: The Linezolid Story

The therapeutic potential of this scaffold was unequivocally demonstrated with the advent of linezolid, the first member of the oxazolidinone class of antibiotics to receive clinical approval. Linezolid's novel mechanism of action—inhibiting the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit—provided a critical weapon against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The success of this purely synthetic compound spurred immense interest in the oxazolidinone framework, validating it as a pharmacologically significant structure.

1.3 The Quest for Natural Analogs

While synthetic chemists have masterfully explored the oxazolidinone scaffold, nature has its own elegant solutions. The discovery of oxazolidine-containing natural products offers a compelling opportunity for drug development. These molecules, honed by evolution, often possess unique structural features and biological activities that are absent in synthetic libraries. They can serve as direct therapeutic leads or as templates for semi-synthetic optimization, providing novel starting points to overcome challenges like acquired drug resistance.

Oxazolidinone-Containing Natural Products from Microorganisms

Microorganisms, particularly bacteria of the genus Streptomyces and marine actinomycetes, are a prolific source of structurally diverse and biologically active secondary metabolites. Several important oxazolidinone-containing natural products have been isolated from these sources.

2.1 (-)-Cytoxazone: A Selective Cytokine Modulator

(-)-Cytoxazone is a 4,5-disubstituted oxazolidin-2-one first isolated from a Streptomyces species.[1][2] Unlike many other oxazolidinones, its primary activity is not antibacterial but immunomodulatory. It has been shown to selectively modulate cytokine production, particularly inhibiting the signaling pathway in Th2 cells, which are crucial for allergic and inflammatory responses.[1][3] This unique activity has made (-)-cytoxazone a subject of intense interest, leading to over 30 total syntheses aimed at exploring its therapeutic potential and establishing structure-activity relationships.[1]

2.2 Streptazolin: An Oxazoline Antibiotic and Immunomodulator

Isolated from Streptomyces viridochromogenes, streptazolin is a structurally complex natural product featuring an oxazoline ring—a partially unsaturated analog of the oxazolidine core.[4][5] It initially demonstrated modest antibiotic and antifungal properties.[4] However, subsequent research revealed a more potent role as an immunomodulator, where it enhances macrophage function and promotes the secretion of pro-inflammatory cytokines, suggesting it could serve as an adjuvant to boost host defenses against infection.[4]

2.3 The Lipoxazolidinones: Novel Antibacterial Scaffolds from the Sea

A significant discovery in the field was the isolation of lipoxazolidinones A, B, and C from the marine actinomycete Marinispora.[6][7] These molecules feature an unprecedented 2-alkylidene-4-oxazolidinone core.[6] They exhibit broad-spectrum antimicrobial activity, comparable to the synthetic drug linezolid.[6] The novelty of this scaffold and its potent activity mark the lipoxazolidinones as a highly promising new class of natural antibiotics, providing a fresh template for tackling bacterial resistance.[8][9]

2.4 Quinocarcin: A Potent Antitumor Alkaloid

Quinocarcin is a complex tetrahydroisoquinoline alkaloid produced by Streptomyces melanovinaceus that contains a fused oxazolidine ring system.[10][11] It exhibits potent antitumor and antibacterial activity, which is attributed to its ability to alkylate DNA. The intricate, stereochemically rich structure of quinocarcin has made it a challenging and attractive target for total synthesis, providing a platform for creating analogs with potentially improved therapeutic indices.[10]

Compound Natural Source Core Structure Primary Biological Activity Citations
(-)-Cytoxazone Streptomyces sp.Oxazolidin-2-oneTh2 Cytokine Modulation[1][2][3][12]
Streptazolin Streptomyces viridochromogenesOxazolineAntibiotic, Immunomodulatory[4][5]
Lipoxazolidinones Marinispora sp.4-OxazolidinoneBroad-Spectrum Antibacterial[6][8][9][13]
Quinocarcin Streptomyces melanovinaceusFused OxazolidineAntitumor, DNA Alkylation[10][11]
Biosynthesis: Nature's Pathways to the Oxazolidine Core
3.1 Overview of Biosynthetic Strategies

The biosynthesis of the oxazolidine ring in natural products is not fully elucidated for many small molecules. However, fundamental biochemical principles suggest that the core is likely formed through the intramolecular cyclization of a β-amino alcohol precursor. This precursor itself can be derived from various primary metabolic pathways, including polyketide or amino acid metabolism. The carbonyl source for forming the oxazolidinone can come from precursors like carbamoyl phosphate or carbon dioxide. For example, feeding studies for streptazolin suggest its backbone is derived from an acetyl-CoA starter unit, four malonate extenders, and a unique C1-N unit that forms the oxazolidinone moiety.[14]

3.2 Pathway Insight: Post-Translational Formation of Oxazoles in Peptides

One of the most well-understood pathways for forming a related heterocycle occurs in the biosynthesis of thiazole/oxazole-modified microcins (TOMMs), a class of ribosomally synthesized and post-translationally modified peptides (RiPPs).[15] In this process, specific serine and threonine residues within a precursor peptide are converted into oxazole and methyloxazole rings, respectively.[16] This transformation is a two-step enzymatic cascade:

  • Cyclodehydration: An ATP-dependent cyclodehydratase (a complex of C and D proteins) catalyzes the intramolecular attack of the amide nitrogen onto the side-chain hydroxyl of a serine or threonine, eliminating water to form a five-membered oxazoline ring.[17]

  • Dehydrogenation: A flavin mononucleotide (FMN)-dependent dehydrogenase (B protein) then oxidizes the oxazoline ring to the aromatic oxazole.[15][17]

This powerful enzymatic strategy highlights a validated natural method for constructing the core heterocycle from simple proteinogenic precursors.

G cluster_pathway Figure 2: Enzymatic Formation of Oxazole Rings in Peptides Precursor Peptide Backbone with Serine Residue Oxazoline Oxazoline Intermediate Precursor->Oxazoline Cyclodehydratase (C/D Proteins) - H₂O Oxazole Final Oxazole Ring in Peptide Backbone Oxazoline->Oxazole Dehydrogenase (B Protein, FMN) - 2H⁺, -2e⁻

Caption: Post-translational modification pathway for oxazole formation.
Isolation and Structural Elucidation of Natural Oxazolidinones
4.1 General Workflow for Discovery

The discovery of novel oxazolidinone natural products from microbial sources follows a well-established workflow. The process begins with the cultivation of the microorganism, followed by extraction of its metabolites, chromatographic separation, and finally, structural determination of the pure compounds.

G cluster_workflow Figure 3: General Workflow for Natural Product Isolation A Microbial Fermentation (e.g., Actinomycete Culture) B Extraction (Solvent Partitioning, e.g., Ethyl Acetate) A->B C Crude Extract B->C D Primary Chromatography (e.g., Silica Gel Column) C->D E Bioactive Fractions D->E F Purification (e.g., HPLC) E->F I Bioactivity Assays E->I G Pure Compound F->G H Structural Elucidation (NMR, MS, IR) G->H G->I

Sources

Protocols & Analytical Methods

Method

Use of oxazolidine hydrochloride in stereoselective synthesis

Application Note: Stereoselective Synthesis via Chiral Oxazolidine Scaffolds Introduction: The Strategic Role of Oxazolidines In the landscape of asymmetric synthesis, oxazolidine derivatives (specifically those derived...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis via Chiral Oxazolidine Scaffolds

Introduction: The Strategic Role of Oxazolidines

In the landscape of asymmetric synthesis, oxazolidine derivatives (specifically those derived from chiral


-amino alcohols or 

-amino acids) occupy a critical niche. Unlike their oxidized cousins, the oxazolidinones (Evans auxiliaries), oxazolidines —often handled as their stable hydrochloride salts or generated in situ—are primarily utilized for the Self-Regeneration of Stereocenters (SRS) .

This technique, pioneered by Dieter Seebach, allows for the preservation of chirality in amino acids while permitting chemical modification at the typically labile


-center. By locking the amino acid into a rigid oxazolidine ring, the original stereocenter is temporarily "destroyed" to generate a new, fixed stereocenter (the acetal carbon), which then directs the reconstruction of the original center with a new substituent.

This guide details the protocol for utilizing oxazolidine hydrochloride precursors in the stereoselective


-alkylation of proline and other amino acids.

Mechanistic Basis: The Principle of Self-Regeneration

The SRS methodology relies on a relay of stereochemical information. The process involves three distinct phases:

  • Template Formation: Condensation of a chiral amino acid (e.g., L-Proline) with a bulky aldehyde (e.g., pivalaldehyde). This forms a bicyclic oxazolidine.[1] The original stereocenter (C2 of proline) induces the stereochemistry of the new acetal center (C2 of the oxazolidine ring).

  • Memory Relay: The original stereocenter is planarized (enolization), but the new acetal center remains intact.

  • Stereoselective Attack: The bulky group (e.g., tert-butyl) on the acetal face forces the electrophile to approach from the opposite face (anti-addition), regenerating the original stereocenter with high diastereoselectivity.

Pathway Visualization

SRS_Mechanism Proline L-Proline (Original Stereocenter) Oxazolidine Bicyclic Oxazolidine (cis-isomer) Proline->Oxazolidine Pivalaldehyde Acid Cat. Enolate Li-Enolate (Planar C2) Oxazolidine->Enolate LDA, -78°C (Deprotonation) Alkylated Alkylated Oxazolidine (Single Diastereomer) Enolate->Alkylated R-X (Electrophile) (Steric Shielding) Product Alpha-Alkylated Amino Acid HCl Alkylated->Product Hydrolysis (HCl/H2O)

Figure 1: The Seebach Self-Regeneration of Stereocenters (SRS) cycle. The chirality is "stored" in the temporary acetal center during the enolization step.

Experimental Protocols

Protocol A: Synthesis of the Chiral Oxazolidine Scaffold

Target: (2R,5S)-2-(tert-butyl)-1-aza-3-oxabicyclo[3.3.0]octan-4-one (The "Seebach Oxazolidinone").

Reagents:

  • L-Proline (11.5 g, 100 mmol)

  • Pivalaldehyde (12.9 g, 150 mmol)

  • Pentane (300 mL)

  • p-Toluenesulfonic acid monohydrate (0.5 g, catalytic) or HCl (gas) if generating the hydrochloride salt directly.

  • Dean-Stark trap apparatus.

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add L-Proline, pivalaldehyde, and catalyst (p-TsOH) to the pentane.

  • Reflux: Heat the suspension to reflux. As water is azeotropically removed, the proline will dissolve, and the solution will become clear. Continue reflux until water evolution ceases (approx. 24–48 hours).

  • Workup: Cool the mixture to room temperature. Wash with saturated NaHCO₃ (2 x 50 mL) to remove the acid catalyst.

  • Purification: Dry the organic layer over MgSO₄ and concentrate in vacuo.

  • Crystallization: Recrystallize from hexane/ether. The product should be the single cis-diastereomer.

    • Note: If the Oxazolidine Hydrochloride is desired for long-term storage, bubble dry HCl gas into the ethereal solution of the crude product. The salt precipitates as a white, hygroscopic solid. Store in a desiccator.

Protocol B: Stereoselective -Alkylation

Objective: Introduction of an electrophile (e.g., Benzyl bromide) with >95% diastereoselectivity.

Reagents:

  • Chiral Oxazolidine (from Protocol A) (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv)

  • Electrophile (e.g., Benzyl bromide) (1.2 equiv)

  • Dry THF (Tetrahydrofuran)

  • Inert Atmosphere (Argon/Nitrogen)

Procedure:

  • Enolization: In a flame-dried flask under Argon, cool a solution of LDA in THF to -78°C.

  • Addition: Dropwise add a solution of the Chiral Oxazolidine in THF. Stir for 30–60 minutes at -78°C. The solution typically turns pale yellow, indicating enolate formation.

    • Critical Control Point: Temperature must remain below -70°C to prevent decomposition of the enolate.

  • Alkylation: Add the electrophile (dissolved in minimal THF) slowly.

  • Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to -30°C over 4 hours.

  • Quench: Quench with saturated NH₄Cl solution or dilute HCl.

  • Isolation: Extract with diethyl ether. The product is the

    
    -alkylated oxazolidine.
    
Protocol C: Hydrolysis and Recovery (The Hydrochloride Step)

Objective: Release the modified amino acid as its Hydrochloride salt.

Procedure:

  • Hydrolysis: Dissolve the alkylated oxazolidine in 6M HCl.

  • Reflux: Heat to reflux for 6–12 hours. This cleaves the pivalaldehyde acetal and the amide bond.

  • Extraction: Cool and wash with ether (to remove the liberated pivalaldehyde).

  • Concentration: Evaporate the aqueous layer to dryness.

  • Result: The residue is the

    
    -alkyl-proline hydrochloride .
    

Data Analysis & Validation

The success of the SRS method depends on the cis/trans selectivity during the initial oxazolidine formation.

Table 1: Solvent Effects on Oxazolidine Formation (L-Proline + Pivalaldehyde)

SolventCatalystTime (h)Yield (%)cis:trans Ratio
Pentanep-TsOH4885>98:2
Chloroformp-TsOH247090:10
Benzenep-TsOH128895:5
Ethanol HCl 24 60 80:20

Interpretation: Non-polar solvents like pentane favor the thermodynamic cis-product, which is essential for high stereoselectivity in the subsequent alkylation step.

Troubleshooting & QC

  • Issue: Low Diastereoselectivity.

    • Cause: Incomplete formation of the cis-oxazolidine template or warming the enolate too quickly.

    • Fix: Verify the cis-purity of the starting material via ¹H NMR (look for the characteristic acetal proton shift). Ensure the alkylation remains at -78°C for at least 2 hours.

  • Issue: Poor Solubility of Amino Acid.

    • Cause: Proline is zwitterionic and insoluble in pentane.

    • Fix: The reaction is heterogeneous initially. Efficient stirring is mandatory. As the oxazolidine forms, it dissolves. Do not stop stirring until the solution clears.

  • Issue: Hygroscopic Salts.

    • Cause: Oxazolidine hydrochlorides are extremely hygroscopic.

    • Fix: Store under Argon in a desiccator. If the salt becomes "gooey," recrystallize from dry MeOH/Ether before use.

References

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, vol. 35, no. 23-24, 1996, pp. 2708–2748. Link

  • Seebach, D., Naef, R.

    
    -Carbon of Enolates from 
    
    
    
    -Amino Acids." Helvetica Chimica Acta, vol. 64, no. 8, 1981, pp. 2704–2708. Link
  • Malkov, A. V., Kočovský, P. "Lewis Bases as Catalysts in the Reduction of Imines and Ketones with Silanes."[2][3][4] European Journal of Organic Chemistry, 2007, pp. 29–36. (Context for organocatalytic applications of oxazolidine derivatives). Link

Sources

Application

Application Note: Asymmetric Alkylation Using Oxazolidinone Chiral Auxiliaries (Evans Alkylation)

Executive Summary & Scope In modern drug development and natural product synthesis, constructing molecules with precise absolute stereochemistry is non-negotiable. The Evans asymmetric alkylation—utilizing chiral oxazoli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In modern drug development and natural product synthesis, constructing molecules with precise absolute stereochemistry is non-negotiable. The Evans asymmetric alkylation—utilizing chiral oxazolidinone auxiliaries derived from amino acids like valine or phenylalanine—remains one of the most robust methodologies for the stereoselective construction of


-chiral carbonyl compounds [[1]]([Link]). This application note details the mechanistic causality, quality control checkpoints, and step-by-step protocols necessary to execute this transformation with high diastereomeric ratios (dr >95:5) and excellent yields.

Mechanistic Causality: The "Why" Behind the Workflow

The success of the Evans alkylation relies on a highly ordered, self-reinforcing stereochemical system. Understanding the physical organic principles behind each step is critical for troubleshooting and optimization.

  • Enolate Geometry and Allylic Strain: Deprotonation of the N-acyl oxazolidinone is performed using a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C). LDA quantitatively deprotonates the

    
    -carbon to exclusively yield the (Z)-enolate [[1]]([Link]). This (Z)-geometry is thermodynamically enforced to minimize 
    
    
    
    (allylic) strain between the oxazolidinone auxiliary and the alkyl chain of the enolate.
  • Rigid Transition State via Chelation: The lithium cation is not merely a spectator; it acts as a critical organizing center. Lithium bidentately chelates both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This locks the intermediate into a rigid, planar transition state, preventing bond rotation that would otherwise degrade stereoselectivity .

  • Non-Destructive Cleavage: Standard saponification with NaOH often leads to epimerization of the newly formed, sensitive

    
    -stereocenter. By employing 
    
    
    
    in the presence of
    
    
    , the highly nucleophilic hydroperoxide anion (
    
    
    ) is generated. This allows the cleavage to proceed rapidly at 0 °C, preserving the stereocenter and allowing the intact auxiliary to be recovered and recycled .

Workflow Visualization

EvansWorkflow Oxazolidinone 1. Chiral Oxazolidinone (Auxiliary) Acylation N-Acylation (n-BuLi, RCH2COCl) Oxazolidinone->Acylation NAcyl 2. N-Acyl Oxazolidinone (Prochiral Substrate) Acylation->NAcyl Enolization Enolization (LDA, THF, -78 °C) NAcyl->Enolization Enolate 3. Chelated (Z)-Enolate (Rigid Geometry) Enolization->Enolate Alkylation Facial Selective Alkylation (R'X, -78 °C) Enolate->Alkylation Adduct 4. Alkylated Adduct (High dr) Alkylation->Adduct Cleavage Auxiliary Cleavage (LiOH / H2O2) Adduct->Cleavage Product 5. Enantiopure Product (Target Molecule) Cleavage->Product Recovered Recovered Auxiliary (Recycled) Cleavage->Recovered Recovered->Oxazolidinone Recycle

Figure 1: Logical workflow of Evans asymmetric alkylation, from N-acylation to auxiliary cleavage.

Self-Validating Systems & Quality Control

To ensure a self-validating protocol, the following analytical checkpoints must be integrated into the workflow:

  • Pre-Alkylation Enolization Check: Quench a 0.1 mL aliquot of the enolate solution with

    
    . Analyze the crude mixture via 
    
    
    
    NMR to verify >95% deuterium incorporation at the
    
    
    -position, confirming complete enolization.
  • Post-Alkylation Diastereomeric Ratio (dr): Before any column chromatography (which can artificially enrich the sample), determine the dr of the crude alkylated adduct using

    
     NMR. Distinct 
    
    
    
    -proton chemical shifts or auxiliary signals will indicate the ratio of the two diastereomers. A dr <90:10 indicates poor temperature control or incomplete lithium chelation.
  • Post-Cleavage Enantiomeric Excess (ee): Following auxiliary removal, validate the ee of the final carboxylic acid or alcohol using Chiral HPLC against a racemic reference standard.

Quantitative Data & Optimization Parameters

The choice of base, electrophile, and temperature directly impacts the efficiency of the stereoinduction. Below is a summary of expected outcomes based on optimized parameters .

Base SystemElectrophile (

)
Temperature ProfileExpected drTypical Yield
LDA (1.1 eq)Methyl Iodide (MeI)-78 °C

0 °C
> 98:285 - 95%
LDA (1.1 eq)Allyl Bromide-78 °C (Constant)> 95:580 - 92%
NaHMDS (1.05 eq)Benzyl Bromide (BnBr)-78 °C

-20 °C
> 95:582 - 90%
LDA + DMPUUnactivated Alkyl Halides-78 °C

RT
> 90:1065 - 80%

Experimental Protocol: Step-by-Step Methodology

Step 1: N-Acylation of the Chiral Auxiliary

Causality: Deprotonation of the oxazolidinone N-H creates a strong nucleophile that rapidly attacks the acid chloride, covalently linking the auxiliary to the prochiral substrate.

  • Add the chiral oxazolidinone (1.0 equiv) to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Purge with argon.

  • Dissolve in anhydrous THF (0.2 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add

    
    -BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete deprotonation.
    
  • Add the desired acid chloride (1.1 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous

    
    , extract with EtOAc, and purify via flash chromatography.
    
Step 2: Diastereoselective Alkylation

Causality: Strict adherence to -78 °C prevents ketene formation and ensures the kinetic (Z)-enolate remains locked in its chelated state .

  • In a separate flame-dried flask under argon, prepare a solution of LDA (1.1 equiv) in anhydrous THF at -78 °C.

  • Dissolve the purified N-acyl oxazolidinone (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise down the cold wall of the flask containing the LDA.

  • Stir the mixture at -78 °C for 45 minutes to guarantee complete enolate formation.

  • Add the electrophile (e.g., allyl bromide, 1.5 equiv) dropwise. For less reactive electrophiles, 10% v/v DMPU may be added to increase enolate reactivity.

  • Maintain the reaction at -78 °C for 2–4 hours. Monitor via TLC.

  • Critical Quench: Quench the reaction at -78 °C by adding glacial acetic acid (2.0 equiv) to freeze the stereocenter before warming to room temperature [[2]]([Link]). Extract with dichloromethane and concentrate.

Step 3: Auxiliary Cleavage (Hydrolysis to Carboxylic Acid)

Causality: The use of


 accelerates the cleavage at low temperatures, preventing base-catalyzed epimerization .
  • Dissolve the alkylated adduct in a 4:1 mixture of THF and

    
     (0.1 M) and cool to 0 °C in an ice bath.
    
  • Add

    
     (30% aqueous, 4.0 equiv) dropwise, followed immediately by the addition of LiOH (2.0 equiv).
    
  • Stir vigorously at 0 °C for 1 hour.

  • Quench the unreacted peroxide by carefully adding an aqueous solution of

    
     (1.5 M, 5.0 equiv). Stir for 30 minutes.
    
  • Remove the THF under reduced pressure. Extract the aqueous layer with dichloromethane to recover the cleaved chiral auxiliary.

  • Acidify the aqueous layer to pH 2 using 1M HCl, and extract with EtOAc to isolate the enantiopure carboxylic acid product.

References

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Source: renyi.hu. URL: [Link]

  • Diastereoselective Alkylations of Oxazolidinone Glycolates: A Useful Extension of the Evans Asymmetric Alkylation. Source: Organic Letters (ACS Publications). URL: [Link]

  • Chiral auxiliary. Source: Wikipedia. URL: [Link]

  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Source: Journal of the American Chemical Society. URL: [Link]

Sources

Method

Application Note: Precision N-Acylation of Oxazolidinone Scaffolds

Handling Hydrochloride Salts and Optimizing Stereochemical Integrity Abstract & Scope The N-acylation of 2-oxazolidinones is a cornerstone transformation in asymmetric synthesis, most notably in the preparation of Evans...

Author: BenchChem Technical Support Team. Date: March 2026

Handling Hydrochloride Salts and Optimizing Stereochemical Integrity

Abstract & Scope

The N-acylation of 2-oxazolidinones is a cornerstone transformation in asymmetric synthesis, most notably in the preparation of Evans Auxiliaries for diastereoselective aldol and alkylation reactions.[1] While the neutral oxazolidinone is the standard starting material, researchers occasionally encounter hydrochloride salts—either as stable precursors (e.g., amino-alcohol salts) or functionalized derivatives (e.g., antibiotic intermediates like Linezolid precursors).

This Application Note provides a definitive protocol for the N-acylation of oxazolidinone hydrochloride salts. It addresses the critical thermodynamic requirement of neutralization prior to lithiation or catalytic activation, ensuring high yield and preventing the erosion of stereochemical information.

Chemical Strategy & Mechanistic Insight

The "Hydrochloride" Challenge

The 2-oxazolidinone ring nitrogen is a carbamate with a pKa of approximately 20 (in DMSO). It is non-basic and typically does not form a stable hydrochloride salt at the ring nitrogen under ambient conditions.

  • Scenario A: If your material is labeled "Oxazolidinone HCl," it likely contains a basic side-chain amine (e.g., piperazine) that is protonated.

  • Scenario B: You are working with the amino alcohol precursor salt.

Critical Directive: Direct addition of strong bases (e.g., n-BuLi) to a hydrochloride salt is dangerous and inefficient. The exothermic neutralization reaction can cause local heating, leading to decomposition or racemization of chiral centers. You must neutralize the salt to its free base form before acylation.

Mechanistic Pathways

We present two protocols based on the required stereocontrol and substrate complexity:

  • Method A: Lithiation (The "Evans" Standard). Uses n-BuLi to generate a tight lithium chelate. Essential for high diastereoselectivity in subsequent aldol/alkylation steps.

  • Method B: Soft Enolization (Schotten-Baumann/DMAP). Uses organic bases (Et

    
    N/Pyridine) with DMAP catalysis. Ideal for simple acyl groups or achiral substrates.
    
Reaction Pathway Diagram

The following diagram illustrates the divergence between the Salt Neutralization pathway and the Activation pathway.

Oxazolidinone_Acylation Start Oxazolidinone Hydrochloride Salt Neutralization Biphasic Neutralization (NaHCO3 / EtOAc) Start->Neutralization Step 1: Desalting FreeBase Free Oxazolidinone (Neutral) Neutralization->FreeBase Extraction & Drying Lithiation Lithiation (n-BuLi, -78°C) FreeBase->Lithiation Method A: High Stereocontrol SoftBase Soft Base Activation (Et3N / DMAP) FreeBase->SoftBase Method B: Scale-up/Simple Li_Species Lithiated Species (Li-Chelate) Lithiation->Li_Species Product N-Acyl Oxazolidinone (Target) Li_Species->Product + R-COCl Acyl_Intermediate Acyl-Pyridinium Intermediate SoftBase->Acyl_Intermediate Acyl_Intermediate->Product Nucleophilic Catalysis

Figure 1: Strategic workflow for converting oxazolidinone salts to N-acylated products. Note the mandatory neutralization step.

Pre-Protocol: Salt Neutralization (Mandatory)

Perform this step if your starting material is a hydrochloride salt.

Reagents:

  • Oxazolidinone HCl Salt

  • Saturated aq. NaHCO

    
    
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO

    
    )
    

Procedure:

  • Dissolution: Suspend the Oxazolidinone HCl salt in EtOAc (10 mL per gram).

  • Partition: Add an equal volume of saturated aq. NaHCO

    
    . Stir vigorously for 15 minutes until the solid dissolves and gas evolution (CO
    
    
    
    ) ceases.
  • Extraction: Separate phases. Extract the aqueous layer 2x with EtOAc.

  • Drying: Combine organics, dry over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Validation: Verify the absence of HCl by checking the melting point (usually lower for free base) or by dissolving a sample in water and checking pH (should be neutral/weakly basic).

Protocol A: High-Fidelity Lithiation (Evans Method)

Best for: Chiral auxiliaries where downstream stereochemistry is critical.

Reagent Table
ReagentEquivalentsRoleNotes
Free Oxazolidinone 1.0SubstrateMust be a dry solid/oil.
n-Butyllithium 1.1BaseTitrate before use. 1.6M or 2.5M in hexanes.
Acyl Chloride 1.1 - 1.2ElectrophileDistill if colored/impure.
THF (Anhydrous) SolventSolvent0.2 - 0.5 M concentration.
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve the Free Oxazolidinone (from Section 3) in anhydrous THF. Cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add n-BuLi dropwise via syringe over 10–15 minutes.

    • Observation: A white precipitate (lithium salt) often forms. This is normal.

    • Timing: Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Acylation: Add the acid chloride (neat or as a THF solution) dropwise.

    • Thermodynamics: The reaction is rapid. Maintain -78°C to prevent ketene formation or racemization.

  • Warming: Allow the reaction to warm to 0°C over 30–60 minutes.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Workup: Extract with EtOAc, wash with NaHCO

    
     (to remove excess acid) and brine. Dry and concentrate.
    

Protocol B: DMAP-Catalyzed Acylation

Best for: Achiral substrates, scale-up, or substrates sensitive to strong bases.

Reagent Table
ReagentEquivalentsRoleNotes
Free Oxazolidinone 1.0Substrate
Triethylamine (Et

N)
2.5BaseActs as HCl scavenger.
DMAP 0.1 - 0.2CatalystNucleophilic catalyst.
Acyl Chloride 1.2Electrophile
DCM SolventSolvent0.5 M concentration.
Step-by-Step Methodology
  • Setup: Use a clean, dry flask under inert atmosphere (strict dryness is less critical than Method A but recommended).

  • Mixture: Dissolve Free Oxazolidinone, Et

    
    N, and DMAP in DCM at 0°C.
    
  • Addition: Add Acyl Chloride dropwise.

    • Observation: White precipitate (Et

      
      N·HCl) will form immediately.
      
  • Reaction: Allow to warm to room temperature and stir for 2–12 hours. Monitor by TLC.

  • Workup: Wash with 1M HCl (to remove DMAP/Et

    
    N), then saturated NaHCO
    
    
    
    , then brine.
    • Note: If your product has a basic side chain, skip the HCl wash and use pH 7 buffer instead.

Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete neutralization of HCl salt.Repeat Section 3. Ensure pH of aqueous layer > 8 during neutralization.
Racemization Reaction temperature too high during n-BuLi addition.Ensure internal temp stays < -70°C. Add n-BuLi slower.
Starting Material Recovery Moisture in THF (Method A).Re-distill THF over Na/Benzophenone. The Li-anion is extremely basic and quenches instantly with water.
Exotherm upon n-BuLi Residual HCl or water.Pre-dry the free base under high vacuum for 2 hours before solvation.
Optimization Decision Tree

Optimization_Tree Q1 Is the Acyl Group Alpha-Chiral? MethodA Use Method A (Lithiation) Strict -78°C Q1->MethodA Yes (Risk of Epimerization) Q2 Is the Substrate Base Sensitive? Q1->Q2 No MethodB Use Method B (DMAP) Room Temp OK Q2->MethodA Yes (Avoid DMAP/Pyridine) Q2->MethodB No

Figure 2: Decision matrix for selecting the optimal acylation conditions.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981 , 103(8), 2127–2129.

  • Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990 , 68, 83.

  • Ager, D. J.; Prakash, I.; Schaad, D. R. "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, 1997 , 30(1), 3–12.

  • Keyes, L. et al. "Process Development of an Oxazolidinone Antibiotic." Organic Process Research & Development, 2004, 8, 212. (Context for HCl salt handling in industrial settings).

Sources

Application

Application Notes &amp; Protocols: Diastereoselective Michael Addition with Oxazolidinone Auxiliaries

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis In the landscape of pharmaceutical and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a fund...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of pharmaceutical and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where even a single stereocenter inversion can render a potent drug inactive or toxic. Chiral auxiliaries are a cornerstone strategy in asymmetric synthesis, providing a robust and predictable method for introducing chirality.[1] A chiral auxiliary is a stereogenic unit temporarily attached to a substrate, which directs a subsequent chemical transformation to occur with a high degree of facial selectivity.[1] After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.

Part 1: Mechanistic Rationale for Diastereoselectivity

The remarkable stereocontrol exerted by Evans oxazolidinone auxiliaries stems from their ability to enforce a rigid, well-defined conformation upon the N-acyl chain, typically through chelation with a Lewis acid. This conformational rigidity, combined with the steric hindrance of the substituent on the auxiliary (e.g., benzyl or isopropyl), effectively blocks one face of the resulting enolate, forcing the electrophile (the Michael acceptor) to approach from the less hindered face.

The generally accepted model for this stereochemical induction involves the formation of a Z-enolate, which is stabilized by a bidentate chelate between the Lewis acid, the enolate oxygen, and the carbonyl oxygen of the auxiliary. The substituent at the C4 position of the oxazolidinone ring then dictates the diastereochemical outcome.

G cluster_0 Mechanism of Diastereoselective Michael Addition Start N-Acyl Oxazolidinone Enolate Lewis Acid-Chelated (Z)-Enolate Start->Enolate + Lewis Acid (e.g., TiCl₄, MgBr₂) + Base TransitionState Sterically-Directed Transition State Enolate->TransitionState Facial Shielding by Auxiliary's R-group Auxiliary Chiral Auxiliary (e.g., R = Benzyl) Enolate->Auxiliary Approach Approach of Michael Acceptor (α,β-Unsaturated Carbonyl) Approach->TransitionState Product Syn-Michael Adduct (High Diastereoselectivity) TransitionState->Product C-C Bond Formation

Caption: Mechanism of Stereocontrol in Michael Additions.

The Lewis acid is critical; it pre-organizes the N-acyl oxazolidinone into a rigid s-cis conformation, which, upon deprotonation, leads to the formation of the Z-enolate. The bulky substituent at C4 (e.g., the benzyl group in (S)-4-benzyl-2-oxazolidinone) effectively shields the si-face of the enolate. Consequently, the Michael acceptor must approach from the less hindered re-face, leading to the predictable formation of the syn-adduct.[4]

Part 2: Experimental Protocol - A Representative Procedure

This protocol details the diastereoselective Michael addition of the titanium enolate of an N-propionyl oxazolidinone to methyl acrylate. This serves as a representative example that can be adapted for various nucleophiles and electrophiles.

Workflow Overview

Sources

Method

Application Note: High-Precision Stereocontrol in Diels-Alder Reactions using Evans Oxazolidinones

Topic: Application of Oxazolidinones in Diels-Alder Reactions Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Senior Scientists, and Process Chemists in Drug Discovery. Executive Summary I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of Oxazolidinones in Diels-Alder Reactions Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Senior Scientists, and Process Chemists in Drug Discovery.

Executive Summary

In the landscape of asymmetric synthesis, the Diels-Alder (DA) reaction remains the preeminent method for constructing cyclohexene frameworks with up to four contiguous stereocenters. While catalytic asymmetric variants exist, the use of chiral oxazolidinones (Evans auxiliaries) remains a "gold standard" in drug development due to its operational robustness, absolute predictability of stereochemical outcome, and the crystallinity of intermediates which facilitates purification without chromatography.

This guide details the mechanistic underpinnings, optimized protocols, and downstream processing required to utilize


-acyloxazolidinones in Lewis Acid-promoted DA reactions.

Mechanistic Insight: The Chelation Control Model

The exceptional diastereoselectivity observed in these reactions is not accidental; it is the result of a rigid, ordered transition state.

The Evans Chelation Model

When a bidentate Lewis Acid (e.g.,


, 

) is employed, it coordinates simultaneously to the exocyclic imide carbonyl and the oxazolidinone carbonyl. This has two critical effects:
  • Electronic Activation: It lowers the LUMO of the dienophile, accelerating the reaction (often allowing -78 °C execution).

  • Stereochemical Locking: The metal center forces the oxazolidinone ring and the dienophile into a coplanar, rigid conformation. The bulky substituent on the oxazolidinone (e.g., Isopropyl in Valine-derived, Benzyl in Phenylalanine-derived) blocks one face of the double bond effectively.

Transition State Visualization

The following diagram illustrates the favored endo transition state. The Lewis Acid (M) locks the conformation, and the diene attacks from the face opposite the bulky auxiliary group (


).

EvansTransitionState cluster_complex Lewis Acid Chelation Complex Metal Lewis Acid (Et2Al+) C_imide C=O (Imide) Metal->C_imide Coordination C_aux C=O (Auxiliary) Metal->C_aux Coordination Dienophile Acrylate (C=C) C_imide->Dienophile Auxiliary Oxazolidinone Backbone Auxiliary->C_imide Auxiliary->C_aux Product Chiral Cycloadduct (High de/ee) Dienophile->Product Workup & Cleavage Diene Diene (Cyclopentadiene) Diene->Dienophile Endo Attack (Face blocked by Aux)

Figure 1: The Evans Chelation Model showing the bidentate coordination of the Lewis Acid, which locks the rotational freedom of the dienophile and directs the diene attack.

Experimental Protocols

Protocol A: Synthesis of N-Enoyloxazolidinones (The Dienophile)

Objective: Attach the acrylate/crotonate moiety to the chiral auxiliary.

Reagents:

  • (S)-4-benzyloxazolidin-2-one (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.1 equiv, 2.5M in hexanes)

  • Acryloyl chloride (1.2 equiv)

  • THF (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and N2 inlet. Add the oxazolidinone and dissolve in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone). Add n-BuLi dropwise over 15 minutes.

    • Expert Note: The lithiated oxazolidinone is less soluble; a white precipitate often forms. This is normal.

  • Acylation: Stir for 30 mins at -78 °C. Add acryloyl chloride (neat or in minimal THF) dropwise.

  • Warming: Allow the reaction to warm to 0 °C over 1 hour. The solution should become clear/yellow.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with saturated

    
     (to remove excess acid chloride byproducts) and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization (Hexanes/EtOAc) is preferred over column chromatography for scalability.

Protocol B: Lewis Acid-Promoted Diels-Alder Reaction

Objective: Perform the cycloaddition with high stereocontrol.

Reagents:

  • N-Acryloyl oxazolidinone (1.0 equiv)

  • Diethylaluminum Chloride (

    
    , 1.4 equiv, 1.0M in hexanes)
    
  • Diene (e.g., Cyclopentadiene, freshly cracked, 5-10 equiv)

  • Dichloromethane (

    
    , anhydrous)
    

Step-by-Step:

  • Complexation: Dissolve the N-acryloyl oxazolidinone in

    
     (0.1 M) in a flame-dried flask under 
    
    
    
    . Cool to -78 °C .[1]
  • Catalyst Addition: Add

    
     slowly down the side of the flask.
    
    • Critical Control Point: The addition is exothermic. A temperature spike here can disrupt the chelation equilibrium and lower selectivity. Keep T < -70 °C.

  • Reaction: Stir for 30 minutes to ensure full chelation. Add the diene (slowly) at -78 °C.

  • Monitoring: Stir at -78 °C. Monitor by TLC. Most reactive dienes (Cp, Isoprene) react within 2-4 hours. Less reactive dienes may require warming to -40 °C.

  • Quench: Carefully add 1N HCl or saturated Rochelle’s salt solution at low temperature.

    • Expert Note: Aluminum emulsions are notorious. Stirring with Rochelle’s salt (Sodium Potassium Tartrate) for 2 hours at RT is the most effective way to break the emulsion.

  • Purification: Isolate the cycloadduct via flash chromatography. The major endo isomer is typically formed in >95:5 dr.

Protocol C: Non-Destructive Auxiliary Cleavage

Objective: Remove the auxiliary to yield the chiral acid/alcohol and recover the oxazolidinone.

Method 1: Hydrolysis (LiOH/H2O2) – Yields Carboxylic Acid

  • Dissolve adduct in THF/H2O (3:1) at 0 °C.

  • Add

    
     (4 equiv, 30% aq) followed by LiOH (2 equiv).
    
    • Safety Alert: This reaction generates peracids in situ.[2] Keep cold. Quench excess peroxide with

      
       before any organic workup to prevent explosion risk during concentration.
      
  • The auxiliary can be recovered from the organic layer after basic extraction of the acid product.

Method 2: Reductive Cleavage (LiBH4) – Yields Primary Alcohol

  • Dissolve adduct in wet THF (containing 1 equiv water) or THF/MeOH.

  • Add

    
     (1.5 equiv) at 0 °C.
    
  • Stir 1 hr. Quench with tartaric acid. This directly yields the chiral alcohol, often a more useful synthetic intermediate.

Performance Data & Catalyst Selection

The choice of Lewis Acid profoundly impacts the diastereomeric ratio (dr) and yield.

Lewis AcidConditionsYield (%)endo:exo RatioMechanism Type

-78 °C, CH2Cl285-95%>98:2 Chelation (Rigid)

-78 °C, CH2Cl280-90%95:5Chelation (Rigid)

-78 °C, CH2Cl270-80%85:15Dipole (Open)
Thermal 25 °C, No Cat.60-70%60:40Steric only

Table 1: Comparison of Lewis Acid efficiency in the reaction of N-acryloyl-2-oxazolidinone with cyclopentadiene.

Process Workflow Visualization

Workflow cluster_phase1 Phase 1: Setup cluster_phase2 Phase 2: Reaction cluster_phase3 Phase 3: Cleavage Start Chiral Auxiliary (Oxazolidinone) Acylation Acylation (R-COCl + nBuLi) Start->Acylation Dienophile Chiral Dienophile (N-Enoyloxazolidinone) Acylation->Dienophile Chelation Lewis Acid Complexation (-78°C) Dienophile->Chelation Addition Diene Addition (Cycloaddition) Chelation->Addition Adduct Cycloadduct (Single Diastereomer) Addition->Adduct Cleave Hydrolysis/Reduction (LiOH or LiBH4) Adduct->Cleave FinalProd Target Chiral Product Cleave->FinalProd Recycle Recovered Auxiliary Cleave->Recycle Recycle Loop

Figure 2: Complete workflow from auxiliary attachment to product isolation and auxiliary recovery.

References

  • Evans, D. A., et al. (1984). "Chiral bis(oxazoline)copper(II) complexes as Lewis acid catalysts for the enantioselective Diels-Alder reaction." Journal of the American Chemical Society.[3][4] (Note: Seminal work on chelation control).

  • Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). "Asymmetric Diels-Alder cycloaddition reactions with chiral alpha,beta-unsaturated N-acyloxazolidinones." Journal of the American Chemical Society.[3][4]

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-2-methyl-3-phenylpentanoic acid." Organic Syntheses.

  • Keyes, M., et al. (2019). "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development.

  • Narasaka, K., et al. (1989). "Asymmetric Diels-Alder reaction catalyzed by a chiral titanium reagent." Journal of the American Chemical Society.[3][4]

Sources

Application

Advanced Application Note: Oxazolidinone-Directed Nazarov Cyclization Mechanism and Protocols

Introduction to Oxazolidinone-Directed Electrocyclizations The Nazarov cyclization is a powerful 4π electrocyclic reaction that converts cross-conjugated divinyl ketones into highly substituted cyclopentenones. While the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Oxazolidinone-Directed Electrocyclizations

The Nazarov cyclization is a powerful 4π electrocyclic reaction that converts cross-conjugated divinyl ketones into highly substituted cyclopentenones. While the reaction inherently controls relative stereochemistry through the conservation of orbital symmetry (conrotatory ring closure), achieving absolute stereocontrol—particularly for the synthesis of multiple contiguous quaternary stereocenters—has historically been a formidable challenge in drug development and natural product synthesis.

The integration of chiral oxazolidinone (Ox) auxiliaries into the Nazarov precursor has revolutionized this landscape. Acting as a remarkably effective chiral activating group, the oxazolidinone enables the torquoselective cyclization of sterically congested substrates under mild conditions. As a Senior Application Scientist, understanding the mechanistic departure of this reaction from classical auxiliary models is critical for optimizing yields, predicting stereochemical outcomes, and scaling up the synthesis of complex sp³-rich scaffolds.

Mechanistic Paradigm Shift: Beyond the Evans Model

Most applications of chiral oxazolidinone auxiliaries (e.g., the Evans model) rely on a common set of stereocontrol principles: the auxiliary is forced into a specific, coplanar conformation with the prochiral substrate, and the reaction occurs at the stereoheterotopic face that is not sterically blocked.

However, the oxazolidinone-directed Nazarov cyclization operates via a fundamentally different mechanism[1]:

  • Non-Coplanar Transition States: Density Functional Theory (DFT) calculations reveal that during the transition state of the 4π electrocyclic ring closure, the oxazolidinone ring and the cyclizing pentadienyl cation are distorted from coplanarity.

  • Allylic Strain over Face-Shielding: The stereocontrol is driven entirely by allylic strain rather than coplanar face-shielding.

  • Dual Conformer Convergence: The transition state can adopt two distinct conformations of similar energy: a syn-conformer (oxazolidinone carbonyl oriented toward the OH of the pentadienyl cation) and an anti-conformer (oriented away). Surprisingly, both conformations induce the same sense of torquoselectivity. The conrotatory mode leading to the C5-α epimer is heavily disfavored due to high levels of allylic strain between the oxazolidinone substituent and adjacent groups on the pentadienyl cation.

  • Intermediate Charge Stabilization: Post-cyclization, the oxazolidinone acts as a charge-stabilizing group for the intermediate oxyallyl cation. This stabilization suppresses undesired [1,2]-sigmatropic shifts (Wagner–Meerwein rearrangements) and facilitates the regioselective and stereoselective trapping of nucleophiles.

Quantitative Assessment of Stereocontrol

The table below summarizes the mechanistic and thermodynamic distinctions between classical oxazolidinone applications and the oxazolidinone-directed Nazarov cyclization.

ParameterConventional Evans ModelOxazolidinone-Directed Nazarov
Stereocontrol Basis Coplanar face-shieldingAllylic strain (Non-coplanar)
Active Conformations Single (Syn or Anti)Dual (Syn and Anti converge)
Torquoselectivity Preference N/A (Face selection)3–5 kcal/mol preference for C5-β epimer
Intermediate Stabilization N/ASuppresses Wagner-Meerwein shifts
Typical Acid Promoters TiCl₄, Dialkylaluminum chlorideMeSO₃H (2–10 eq), BF₃·OEt₂

Mechanistic Visualization

NazarovMechanism cluster_TS Transition States (4π Electrocyclization) Precursor Oxazolidinone-Substituted Divinyl Ketone Pentadienyl Pentadienyl Cation (Acid Activated) Precursor->Pentadienyl + H+ / Lewis Acid SynTS Syn-Conformer TS (C=O towards OH) Pentadienyl->SynTS Distortion AntiTS Anti-Conformer TS (C=O away from OH) Pentadienyl->AntiTS Distortion RingClosure Conrotatory Ring Closure (Driven by Allylic Strain) SynTS->RingClosure ΔG‡ ~ 20 kcal/mol AntiTS->RingClosure ΔG‡ ~ 20 kcal/mol Oxyallyl Oxyallyl Cation Intermediate (Charge Stabilized by Auxiliary) RingClosure->Oxyallyl C5-β Epimer Preference Product Cyclopentenone Product (High Torquoselectivity) Oxyallyl->Product Deprotonation / Trapping

Mechanistic pathway of the oxazolidinone-directed Nazarov cyclization.

Validated Experimental Protocols

The following self-validating protocol details the synthesis of multi-quaternary stereocenter cyclopentanoids from oxazolidinone-activated divinyl ketones.

Phase 1: Torquoselective Nazarov Cyclization

Note: The precursor divinyl ketone is typically accessed via the carbometalation of Ox-ynamides or through Pd-catalyzed carbonylative Stille couplings[2].

  • Substrate Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the oxazolidinone-substituted divinyl ketone (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Acid Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add methanesulfonic acid (MeSO₃H, 2.0 to 10.0 equivalents, depending on the steric congestion of the substrate).

    • Causality: The strong Brønsted acid rapidly protonates the cross-conjugated dienone, generating the highly reactive pentadienyl cation required for the 4π electrocyclization.

  • Electrocyclization: Allow the reaction to warm to room temperature and stir for 2–12 hours. Monitor the consumption of the starting material via TLC.

    • Causality: Prolonged stirring at room temperature provides the thermal energy required to overcome the ~20 kcal/mol activation barrier. During this phase, the oxazolidinone auxiliary distorts out of coplanarity to minimize allylic strain, driving the torquoselective conrotatory closure toward the C5-β epimer[1].

  • Quenching: Once complete, quench the reaction by slowly pouring the mixture into an ice-cold saturated aqueous solution of NaHCO₃ (20 mL).

    • Causality: Rapid, cold neutralization prevents undesired epimerization or thermodynamic degradation of the newly formed, highly substituted cyclopentenone.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, EtOAc/Hexanes gradient).

Phase 2: Auxiliary Cleavage (Recovery of Cyclopentanoid)

To utilize the synthesized cyclopentanoid in downstream drug development, the oxazolidinone auxiliary must be removed without disrupting the newly established quaternary stereocenters.

  • Preparation: Dissolve the purified oxazolidinone-bearing cyclopentanoid (0.5 mmol) in anhydrous THF (5 mL) and cool to -78 °C under an argon atmosphere.

  • Reductive Cleavage: Freshly prepare a solution of lithium naphthalenide (LiNph, 3.0 equivalents) in THF. Add the LiNph solution dropwise to the reaction mixture until a persistent dark green color is observed.

    • Causality: LiNph acts as a powerful single-electron reducing agent. It selectively cleaves the N–C bond of the auxiliary via a radical anion intermediate, leaving the sterically hindered all-carbon quaternary stereocenters intact.

  • Quenching & Recovery: Quench the reaction with saturated aqueous NH₄Cl (5 mL) at -78 °C, then allow the mixture to warm to room temperature. Extract with ethyl acetate (3 × 10 mL), dry over Na₂SO₄, and concentrate. The chiral oxazolidinone auxiliary can be recovered during the final chromatographic purification of the target cyclopentanol.

References

  • Opposing Auxiliary Conformations Produce the Same Torquoselectivity in an Oxazolidinone-Directed Nazarov Cyclization | Journal of the American Chemical Society |[Link]

  • Asymmetric synthesis of multiple quaternary stereocentre-containing cyclopentyls by oxazolidinone-promoted Nazarov cyclizations | Chemical Science |[Link]

  • Improved Yields with Added Copper(I) Salts in Carbonylative Stille Couplings of Sterically Hindered Vinylstannanes | The Journal of Organic Chemistry |[Link]

Sources

Method

Application Note: Advanced Synthetic Strategies and Protocols for Oxazolidinone Antibiotics (Linezolid)

Executive Summary & Pharmacological Context Linezolid (Zyvox®) represents a milestone in antimicrobial pharmacotherapy as the first globally approved oxazolidinone antibiotic[1]. It exhibits potent, broad-spectrum activi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Linezolid (Zyvox®) represents a milestone in antimicrobial pharmacotherapy as the first globally approved oxazolidinone antibiotic[1]. It exhibits potent, broad-spectrum activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[2][3].

Unlike traditional antibiotics that target cell wall synthesis or late-stage translation, linezolid possesses a unique mechanism of action. It binds selectively to the 23S ribosomal RNA of the 50S subunit, sterically hindering the formation of the functional 70S initiation complex[2][]. This early-stage inhibition prevents the translation of bacterial mRNA into proteins, rendering cross-resistance with other protein synthesis inhibitors exceedingly rare[5].

Linezolid Mechanism of Action: Inhibition of the 70S Ribosomal Initiation Complex.

Retrosynthetic Analysis & Process Chemistry Evolution

The synthesis of the oxazolidinone core requires precise stereochemical control to establish the critical (S)-configuration at the C5 position, which is absolute for its antibacterial efficacy[].

The Classical Upjohn Route: The original industrial route utilized the deprotonation of an aryl carbamate using n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), followed by a nucleophilic attack on (R)-glycidyl butyrate[6][7]. Causality of Limitation: While this route ensures high enantiomeric excess (ee), the reliance on highly moisture-sensitive n-BuLi and ultra-low temperatures creates significant thermodynamic and engineering bottlenecks during large-scale manufacturing[6][7].

Modern Convergent Routes: To circumvent cryogenic conditions, modern synthetic protocols employ either (R)-epichlorohydrin or (S)-1-azido-3-chloropropan-2-yl chloroformate[1][3]. By utilizing these chiral building blocks, the cyclization can be driven by milder bases (e.g., K₂CO₃) in polar aprotic solvents (like acetone or DMF) at ambient to moderate temperatures[1]. This shift from strong organometallic bases to weak inorganic bases drastically improves the scalability and safety profile of the API synthesis.

Quantitative Comparison of Synthetic Routes
Synthetic RouteKey ReagentsTemperatureOverall YieldIndustrial Scalability
Classical (Upjohn) n-BuLi, (R)-glycidyl butyrate-78 °C40 - 50%Low (Cryogenic limits)
Epichlorohydrin Route (R)-epichlorohydrin, MgI₂ / n-BuLi25 - 65 °C50 - 90%High
Chloroformate Route (S)-1-azido-3-chloropropan-2-yl chloroformate, K₂CO₃25 °C (Room Temp)~85%Very High

Step-by-Step Experimental Protocols

The following protocols outline a highly efficient, scalable route utilizing mild basic conditions to construct the oxazolidinone core[1][7].

Convergent Synthetic Workflow for Linezolid Active Pharmaceutical Ingredient (API).

Protocol A: Synthesis of 3-Fluoro-4-morpholinoaniline

Objective: Prepare the key nucleophilic aniline intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): Dissolve 3,4-difluoronitrobenzene (1.0 eq) in DMF. Add morpholine (1.2 eq) and K₂CO₃ (1.5 eq). Stir at 25–30 °C for 2 hours[][7].

    • Causality: The highly electron-withdrawing nitro group strongly stabilizes the Meisenheimer intermediate, allowing regioselective displacement of the para-fluorine atom under mild conditions.

  • Reduction: Transfer the isolated 3-fluoro-4-morpholinonitrobenzene to an autoclave. Add methanol and 10% Pd/C catalyst. Purge with H₂ and maintain at 2-3 kg/cm ² pressure at room temperature until hydrogen uptake ceases[2][7].

  • Self-Validation & QC:

    • Visual/TLC: The yellow nitro compound converts to a colorless/pale amine.

    • FT-IR: Disappearance of the strong N-O asymmetric stretch at ~1530 cm⁻¹ and appearance of N-H stretching bands at 3300–3400 cm⁻¹.

    • ¹H NMR: Confirms the loss of one aromatic fluorine coupling and the appearance of morpholine proton multiplets at 3.0–3.8 ppm.

Protocol B: Construction of the Oxazolidinone Core

Objective: Form the chiral 2-oxazolidinone ring without cryogenic conditions.

  • One-Pot Carbamate Formation & Cyclization: To a stirred solution of (S)-1-azido-3-chloropropan-2-yl chloroformate (1.2 eq) and 3-fluoro-4-morpholinoaniline (1.0 eq) in acetone, add K₂CO₃ (4.0 eq) at room temperature. Stir overnight[1].

    • Causality: Acetone serves as an excellent polar aprotic solvent that maintains the solubility of the intermediates. K₂CO₃ acts as an acid scavenger for the generated HCl during carbamate formation and subsequently drives the intramolecular nucleophilic cyclization to form the oxazolidinone ring. This completely bypasses the need for n-BuLi[1][6].

  • Workup: Remove the solvent under reduced pressure, dilute with water, and extract with CH₂Cl₂. Wash organics with saturated NaCl, dry over anhydrous Na₂SO₄, and concentrate[1].

  • Self-Validation & QC:

    • FT-IR: The reaction is successful if a strong, sharp C=O stretching frequency appears at ~1750 cm⁻¹, which is highly diagnostic for the 5-membered 2-oxazolidinone ring[8].

Protocol C: Reduction and Acetylation to Linezolid

Objective: Convert the azide intermediate to the final acetamide API.

  • Azide Reduction: Dissolve the oxazolidinone azide intermediate in ethyl acetate. Add 10% Pd/C and stir under an H₂ atmosphere (20 psi) at room temperature for 3–6 hours[1][7].

  • In-Situ Acetylation: Filter the catalyst through a Celite/Hyflo bed. Cool the filtrate to 0–5 °C. Add triethylamine (TEA) (1.5 eq) followed by the dropwise addition of acetic anhydride (Ac₂O) (1.2 eq)[2][7].

    • Causality: The primary amine intermediate is highly reactive and prone to dimerization (forming the known bis-linezolid impurity) or oxidative degradation (forming amine oxides)[5]. Performing the acetylation in-situ immediately after reduction at low temperatures (0–5 °C) kinetically favors the formation of the desired acetamide and suppresses dimer formation[5][7].

  • Self-Validation & QC:

    • Chiral HPLC: The enantiomeric purity of the final Linezolid API must be assessed using a chiral stationary phase (e.g., Chiralpak ASH). A successful synthesis will yield >99.9% ee[1].

    • LC-MS: Confirm the molecular ion peak at m/z 338.1 [M+H]⁺.

Conclusion

The evolution of linezolid synthesis highlights a paradigm shift from harsh, cryogenic organometallic chemistry to highly efficient, convergent, and ambient-temperature protocols. By strategically selecting (S)-1-azido-3-chloropropan-2-yl chloroformate or (R)-epichlorohydrin, process chemists can utilize mild inorganic bases to construct the critical oxazolidinone pharmacophore. Strict control of the final reduction-acetylation sequence is paramount to minimizing process impurities such as bis-linezolid, ensuring the API meets stringent pharmaceutical quality standards.

References

  • A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia Source: PMC (nih.gov) URL:[Link]

  • A new and alternate synthesis of Linezolid: An antibacterial agent Source: Der Pharma Chemica URL:[Link]

  • An expeditious construction of 3-aryl-5-(substituted methyl)-2- oxazolidinones: a short and efficient synthesis of Linezolid Source: Semantic Scholar URL:[Link]

  • A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid Source: Der Pharma Chemica URL:[Link]

  • A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide Source: Bentham Science Publishers URL:[Link]

  • WO2011077310A1 - Process for the preparation of linezolid Source: Google Patents URL
  • An efficient and practical synthesis of antibacterial linezolid Source: ResearchGate URL:[Link]

Sources

Application

Advanced Application Note: Oxazolidines as Moisture Scavengers in Polyurethane Systems

Executive Summary The formulation of high-performance polyurethane (PU) systems—particularly 2K protective topcoats and 1K moisture-cured sealants—requires rigorous moisture management. Residual water in solvents, polyol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formulation of high-performance polyurethane (PU) systems—particularly 2K protective topcoats and 1K moisture-cured sealants—requires rigorous moisture management. Residual water in solvents, polyols, pigments, or ambient humidity preferentially reacts with isocyanate hardeners to produce carbon dioxide (CO₂) gas[1]. This parasitic reaction manifests as micro-bubbles, pinholes, and down-glossing, which severely compromise the aesthetic and anti-corrosive integrity of the cured film[1][2].

This application note details the mechanistic principles, comparative advantages, and self-validating protocols for utilizing oxazolidines (e.g., Incozol® 2, Incozol® EH) as advanced chemical moisture scavengers and latent hardeners. Unlike physical desiccants, oxazolidines neutralize water through a chemically reactive pathway that seamlessly integrates into the final urethane polymer matrix[2][3].

Mechanistic Principles of Moisture Scavenging

The Isocyanate-Moisture Problem

In standard PU chemistry, aliphatic isocyanates (e.g., HDI trimer) react with hydroxyl groups on a polyol to form urethane linkages. However, isocyanates are highly electrophilic and will readily react with any available water (H₂O) to form an unstable carbamic acid intermediate. This intermediate rapidly dissociates into a primary amine and CO₂ gas[1]. The trapped CO₂ creates voids within the crosslinking matrix, leading to premature coating failure, especially in demanding environments like offshore wind turbines[1].

The Oxazolidine Solution

Oxazolidines are saturated, five-membered heterocyclic rings containing both nitrogen and oxygen[3]. When introduced to a PU formulation, they act as sacrificial moisture scavengers. The mechanism relies on acid-catalyzed hydrolysis:

  • Hydrolysis: The oxazolidine ring reacts with water to yield a secondary amino alcohol and a volatile ketone or aldehyde (e.g., methyl isoamyl ketone)[3][4].

  • Crosslinking: The newly formed amino alcohol is highly reactive. The amine group reacts with the isocyanate to form a urea linkage , while the hydroxyl group reacts to form a urethane linkage [3].

Because the scavenger is fully incorporated into the polymer backbone, it leaves no unreacted residue, eliminates CO₂ gassing, and enhances the overall crosslink density of the coating[2][4].

Mechanism cluster_unwanted Unwanted Reaction (No Scavenger) cluster_scavenger Oxazolidine Scavenging Pathway NCO1 Isocyanate (-NCO) Carbamic Carbamic Acid (Unstable) NCO1->Carbamic + H2O H2O1 Moisture (H2O) H2O1->Carbamic AmineCO2 Amine + CO2 Gas (Pinholes & Defects) Carbamic->AmineCO2 Rapid Decomposition Oxaz Oxazolidine Ring AminoAlc Amino Alcohol + Volatile Ketone Oxaz->AminoAlc Hydrolysis (Fast) H2O2 Moisture (H2O) H2O2->AminoAlc Polymer Polyurethane Matrix (Defect-Free Film) AminoAlc->Polymer Crosslinking NCO2 Isocyanate (-NCO) NCO2->Polymer

Fig 1: Chemical pathways comparing unwanted moisture reactions vs. oxazolidine moisture scavenging.

Comparative Analysis of Moisture Scavengers

Formulators typically choose between physical desiccants (molecular sieves) and chemical scavengers (oxazolidines, monomeric isocyanates). Oxazolidines are preferred in high-solids and clear-coat systems due to their low viscosity and optical clarity[1][2].

Scavenger TechnologyPhysical StateMechanism of ActionImpact on ViscositySystem ByproductsTypical Dosage
Oxazolidines (e.g., Incozol 2)Low-viscosity LiquidChemical Hydrolysis & CrosslinkingReduces viscosity (acts as reactive diluent)Amino alcohol (reacts into matrix), Ketone (evaporates)1.0% - 3.0% w/w
Molecular Sieves (Zeolites)Solid PowderPhysical Pore AbsorptionIncreases viscosityNone (remains as solid, opaque filler)2.0% - 5.0% w/w
p-Toluenesulfonyl Isocyanate (pTSI) LiquidChemical Reaction with H₂ONegligibleTrace CO₂, Sulfonamides1.0% - 2.0% w/w

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Causality is embedded into each step to explain why specific operational parameters are critical.

Protocol A: Dehydration of 2K Polyurethane Pigment Dispersions

Objective: To chemically dehydrate the polyol/pigment component prior to isocyanate addition, preventing CO₂ generation upon curing.

  • Dispersion Phase: Mill pigments, extenders, and the acrylic polyol resin using a high-speed disperser. Causality: Pigments and atmospheric exposure introduce significant latent moisture into the base formulation[1].

  • Scavenger Addition: Add 1.5% to 2.5% (w/w of total polyol component) of a mono-oxazolidine (e.g., Incozol 2). Causality: The low viscosity of the oxazolidine concurrently aids in reducing the overall Volatile Organic Compound (VOC) profile of the high-solids system[1].

  • Hydrolysis Incubation: Mix under low shear (300-500 RPM) for 15 to 30 minutes . Causality: The oxazolidine requires sufficient residence time to fully hydrolyze with the residual water before the highly reactive isocyanate is introduced[4].

  • Validation Check (Critical): Extract a 5 mL aliquot and perform a Karl Fischer titration. Proceed only if the moisture content is < 0.05% .

  • Hardener Integration: Add the aliphatic isocyanate hardener (e.g., HDI biuret/trimer) at the stoichiometric ratio.

  • Application: Draw down a 100 µm wet film on a steel substrate. Note: The intact oxazolidine acts as a mild tertiary amine catalyst, slightly extending pot life, while the released amine ensures rapid through-cure once applied[1].

Workflow Step1 1. Base Formulation Disperse pigments & polyols (Contains H2O) Step2 2. Scavenger Addition Add 1-3% Oxazolidine (e.g., Incozol 2) Step1->Step2 Step3 3. Hydrolysis & Dehydration Mix at low shear for 15-30 mins Step2->Step3 Step4 4. Validation Karl Fischer Titration (Target < 0.05% H2O) Step3->Step4 Step5 5. Hardener Integration Add Aliphatic Isocyanate (e.g., HDI) Step4->Step5 Step6 6. Application Defect-free curing with extended pot life Step5->Step6

Fig 2: Self-validating 2K PU formulation workflow incorporating oxazolidine moisture scavengers.

Protocol B: Formulation of 1K Moisture-Triggered PU Systems

Objective: To utilize a bis-oxazolidine as a latent hardener that accelerates curing in 1K systems without CO₂ gassing.

  • Anhydrous Blending: Under a strict nitrogen blanket, blend a low-NCO polyurethane prepolymer with a urethane bis-oxazolidine latent hardener (e.g., Incozol EH)[5]. Causality: Bis-oxazolidines contain two oxazolidine rings, allowing them to act as potent crosslinkers rather than just mono-functional scavengers[3].

  • Packaging: Seal the formulation in moisture-proof containers. Causality: The latent hardener confers tolerance to repeated opening, preventing premature in-can gelling[2][5].

  • Moisture-Triggered Curing: Apply the coating. Ambient atmospheric moisture triggers the ring-opening mechanism, releasing the crosslinking amines and rapidly curing the prepolymer into a high-build, defect-free elastomer[3][5].

Quality Control & Validation Metrics

To empirically validate the success of the oxazolidine moisture scavenging process, subject the cured films to the following QC battery:

  • Microscopic Defect Analysis: Inspect the cured film under 50x magnification. A successful dehydration protocol will yield zero visible pinholes or micro-bubbles.

  • Gloss Retention: Measure using a 60° and 20° gloss meter. Unscavenged moisture causes micro-hazing (down-glossing)[2]. Scavenged films should retain >90 GU at 60°.

  • Viscosity Stability (Pot Life): Monitor the mixed 2K system using a Brookfield viscometer. Oxazolidine inclusion should demonstrate a stabilized or slightly extended pot life curve compared to control formulations[1].

References

  • Incorez Ltd. "Incozol® 2 - Oxazolidine moisture scavenger for use in polyurethane coatings and sealants." Incorez.com. Available at: [Link]

  • Wikipedia Contributors. "Oxazolidine." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemicalia. "Benefits of oxazolidine moisture scavengers in polyurethane protective top coats for wind turbines." Chemicalia.com. Available at:[Link]

  • Knowde. "Incozol - EH - Incorez - Hardener - Moisture Scavenger - PU." Knowde.com. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "NA278 Public Report: Zoldine MS-Plus." Industrialchemicals.gov.au. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Diastereoselectivity in Oxazolidinone-Mediated Reactions

Welcome to the technical support center for oxazolidinone-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for oxazolidinone-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of these powerful synthetic transformations. The following question-and-answer format addresses common issues encountered in the laboratory, providing in-depth explanations and actionable protocols to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs)

Q1: My diastereomeric ratio (d.r.) is lower than expected in an Evans aldol reaction. What are the most common causes?

A1: Achieving high diastereoselectivity in Evans aldol reactions hinges on the precise control of the reaction environment to favor the formation of a single, well-organized transition state.[1] Several factors can lead to a diminished d.r.:

  • Incomplete Enolate Formation: Insufficient base or a non-optimal base can lead to incomplete deprotonation of the N-acyl oxazolidinone. The unreacted starting material can then participate in undesired side reactions, or the presence of multiple enolate forms can lead to different stereochemical outcomes.

  • Enolate Geometry: The formation of the desired Z-enolate is crucial for high syn-diastereoselectivity.[2] The choice of Lewis acid and base is critical in controlling this geometry. Boron triflates, in particular, are known to reliably generate Z-enolates through a six-membered ring chair transition state, as described by the Zimmerman-Traxler model.[1][3]

  • Lewis Acid Choice and Stoichiometry: The Lewis acid plays a pivotal role in chelating the enolate and the incoming aldehyde, thereby organizing the transition state.[4] Using an inappropriate Lewis acid or an incorrect stoichiometric amount can disrupt this organization. For instance, while boron enolates typically yield syn-aldol products, certain magnesium-catalyzed reactions can favor the anti-product through a different transition state geometry.[3][5]

  • Reaction Temperature: These reactions are highly sensitive to temperature. Enolate formation is typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent enolate equilibration or decomposition. Allowing the reaction to warm prematurely can lead to a loss of stereocontrol.

  • Purity of Reagents and Solvents: Water and other protic impurities can quench the enolate, leading to reduced yields and potentially impacting the diastereoselectivity. Aldehydes are prone to oxidation and should be freshly distilled or purified before use.

Q2: Why am I observing poor diastereoselectivity specifically in an acetate aldol reaction using an Evans auxiliary?

A2: This is a well-documented limitation of the standard Evans aldol protocol. While propionate and other substituted N-acyl oxazolidinones provide excellent diastereoselectivity, the corresponding N-acetyl derivatives often yield nearly a 1:1 mixture of diastereomers.[6]

The key reason lies in the steric interactions within the transition state. In a propionate aldol, the α-methyl group of the enolate sterically clashes with the substituent on the chiral auxiliary in one of the possible transition states, thus strongly disfavoring it.[6] This steric repulsion, combined with the minimization of dipole-dipole interactions between the auxiliary and enolate carbonyls, leads to a highly ordered and favored transition state.[1][6]

In an acetate aldol, the absence of this α-methyl group removes this critical steric directing element.[6] Without this significant steric clash, the energy difference between the two competing transition states is much smaller, resulting in poor diastereoselectivity.[6] For acetate aldol reactions, alternative chiral auxiliaries, such as sulfur-based thiazolidinethiones, have been shown to be more effective.[7]

Q3: I'm trying to obtain the "non-Evans" syn or the anti-aldol product. How can I achieve this?

A3: While the standard Evans protocol with boron enolates reliably produces the "Evans" syn-adduct, reaction conditions can be modified to favor other diastereomers:

  • "Non-Evans" syn-Adduct: This can sometimes be achieved by using a different Lewis acid. For example, with certain substrates, using an additional equivalent of a Lewis acid can alter the chelation state and favor the alternative syn-diastereomer.[7]

  • anti-Adduct: Achieving high anti-selectivity with Evans auxiliaries is more challenging as it requires the formation of an E-enolate, which is disfavored under standard conditions.[8] However, switching the Lewis acid from boron to certain magnesium or titanium reagents can promote the formation of the anti-aldol product, believed to proceed through a different transition state geometry, such as a boat-like or open transition state.[3][5] Alternatively, employing a different chiral auxiliary system, such as the Crimmins thiazolidinethione auxiliary, allows for selective access to both "Evans syn" and "non-Evans syn" adducts by varying the amount of (-)-sparteine.[2]

Q4: My diastereomers are difficult to separate by column chromatography. What are some alternative purification strategies?

A4: When diastereomers co-elute, several techniques can be employed:

  • Recrystallization: This is often the most effective method for separating diastereomers, especially if one is a crystalline solid. The aldol adduct can often be purified to a single diastereomer through one or two recrystallizations.[2][9] Experiment with different solvent systems (e.g., ethyl acetate/hexanes) to find optimal conditions.

  • Kinetic Resolution: In some cases, a subsequent reaction step can proceed at different rates for each diastereomer, allowing for the enrichment of one over the other.

  • Chiral HPLC: For analytical and small-scale preparative purposes, chiral High-Performance Liquid Chromatography (HPLC) can be used to separate diastereomers.[10]

  • Digestion: This process involves suspending the diastereomeric mixture in a solvent where one diastereomer is more soluble than the other. Over time, the less soluble, more stable diastereomer will crystallize out.[11]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Diastereomeric Ratio (d.r.) 1. Incomplete Enolate Formation: Not enough base, or the base is not strong enough.- Ensure accurate titration of the base (e.g., n-BuLi) if used for deprotonation. - Consider using a stronger, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS).[12] - Verify the concentration of your base solution.
2. Incorrect Enolate Geometry: Formation of the E-enolate instead of the desired Z-enolate.- Use dibutylboron triflate (Bu₂BOTf) with a tertiary amine base (e.g., triethylamine) to reliably generate the Z-enolate.[9] - Ensure the reaction temperature is kept low (-78 °C) during enolate formation to prevent equilibration.
3. Suboptimal Lewis Acid/Aldehyde Addition: Poor chelation in the transition state.- Ensure the Lewis acid is added at the correct temperature and allowed to complex before the addition of the aldehyde.[4] - Add the aldehyde slowly at low temperature to maintain control over the reaction.[9]
4. Protic Impurities: Presence of water or other protic species quenching the enolate.- Use freshly distilled, anhydrous solvents. - Dry all glassware thoroughly in an oven before use. - Ensure all reagents are anhydrous.
Low or No Product Yield 1. Reagent Decomposition: Degradation of the base, Lewis acid, or aldehyde.- Use freshly opened or recently titrated/purified reagents. Aldehydes, in particular, should be distilled immediately before use. - Store sensitive reagents under an inert atmosphere and at the appropriate temperature.
2. Inefficient Acylation of the Auxiliary: The starting N-acyl oxazolidinone was not formed in high yield.- For acylation, using a catalyst like 4-(dimethylamino)pyridine (DMAP) can improve yields and allow for milder reaction conditions.[12]
3. Incorrect Workup Procedure: Loss of product during extraction or purification.- During the workup of aldol reactions, a buffered solution (e.g., pH 7 phosphate buffer) is often used to quench the reaction gently.[9] - Be mindful of the pKa of your product to ensure it resides in the organic layer during extraction.
Difficulty in Auxiliary Cleavage 1. Incomplete Reaction: The cleavage conditions are not driving the reaction to completion.- For hydrolytic cleavage to the carboxylic acid using LiOH/H₂O₂, ensure an adequate excess of both reagents is used.[9][13] The reaction can be monitored by TLC. - For reductive cleavage to the alcohol with LiBH₄, ensure the reagent is active and used in sufficient excess.[14]
2. Epimerization during Cleavage: Loss of stereochemical integrity at the α-carbon.- Use milder cleavage conditions. For example, LiOH/H₂O₂ is generally preferred over simple hydroxide hydrolysis as it is less likely to cause epimerization.[15] - Keep the temperature low during the cleavage reaction and workup.
3. Side Reactions: Formation of undesired byproducts.- During LiOH/H₂O₂ cleavage, oxygen evolution can occur, which can be a safety hazard.[13][16] Ensure proper venting and inert atmosphere. - In some hindered cases, nucleophilic attack can occur at the endocyclic carbonyl of the oxazolidinone.[17] Using lithium hydroperoxide (LiOOH) strongly favors cleavage at the desired exocyclic carbonyl.[17]

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for a Diastereoselective Evans syn-Aldol Reaction

This protocol is a representative example and may require optimization for specific substrates.[9]

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM) in an oven-dried, three-neck flask equipped with a thermometer and a magnetic stir bar.

  • Enolate Formation: Cool the solution to 0 °C in an ice bath. Add dibutylboron triflate (1.1 equiv.) dropwise, followed by the slow addition of triethylamine (1.2 equiv.), ensuring the internal temperature remains below 3 °C.

  • Reaction: After stirring for 30 minutes at 0 °C, cool the reaction mixture to -78 °C using a dry ice/acetone bath. Once the internal temperature is below -65 °C, add the freshly distilled aldehyde (1.0 equiv.) dropwise over 5 minutes.

  • Stirring: Stir the reaction mixture for 20 minutes at -78 °C, then allow it to warm to 0 °C and stir for an additional 1-2 hours.

  • Quenching and Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol. Then, add a mixture of methanol and 30% hydrogen peroxide at a rate that keeps the internal temperature below 10 °C.

  • Extraction and Purification: After stirring for 1 hour, remove the volatile solvents under reduced pressure. Extract the resulting aqueous slurry with an organic solvent (e.g., diethyl ether or DCM). Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy, GC, or HPLC analysis. Purify the product by flash column chromatography or recrystallization.[9]

Protocol 2: Hydrolytic Cleavage of the Chiral Auxiliary to a Carboxylic Acid

This procedure details the common method using lithium hydroxide and hydrogen peroxide.[9][13]

  • Setup: Dissolve the purified N-acyl oxazolidinone adduct (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Cool the solution to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 equiv.) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 equiv.).

  • Reaction: Stir the reaction at 0 °C for 1-4 hours, monitoring the disappearance of the starting material by TLC.

  • Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (5.0 equiv.).

  • Extraction: Remove the THF under reduced pressure. Extract the aqueous residue with a non-polar solvent (e.g., hexanes or DCM) to recover the chiral auxiliary.

  • Isolation: Acidify the aqueous layer to a low pH (e.g., pH 1-2) with a strong acid (e.g., 1 M HCl) and extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, filter, and concentrate to yield the product.

Section 4: Visualizing Key Concepts

Diagram 1: Logical Flow for Troubleshooting Poor Diastereoselectivity

Troubleshooting_Flow Start Low d.r. Observed Check_Enolate Verify Enolate Formation & Geometry Start->Check_Enolate Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Reagents Assess Reagent Purity Start->Check_Reagents Solution_Base Optimize Base & Deprotonation Check_Enolate->Solution_Base Incomplete? Solution_LewisAcid Confirm Lewis Acid & Addition Protocol Check_Enolate->Solution_LewisAcid Incorrect Geometry? Solution_Temp Ensure Strict Temperature Control Check_Conditions->Solution_Temp Fluctuations? Solution_Purity Use Anhydrous Solvents & Purified Reagents Check_Reagents->Solution_Purity Impurities? Success High d.r. Achieved Solution_Base->Success Solution_LewisAcid->Success Solution_Temp->Success Solution_Purity->Success Zimmerman_Traxler cluster_TS Zimmerman-Traxler Transition State B B(Bu)₂ O1 O B->O1 O_ald O B->O_ald C_enolate C O1->C_enolate O2 O C_aux C C_enolate->C_aux R_enolate C_enolate->R_enolate C_ald C C_enolate->C_ald C-C bond formation C_aux->O2 N_aux N C_aux->N_aux Aux Auxiliary (directs attack) N_aux->Aux Aldehyde R²CHO C_ald->O_ald H_ald H C_ald->H_ald R_ald C_ald->R_ald label_chair Chair-like, six-membered ring ensures syn-stereochemistry

Sources

Optimization

Common side reactions in oxazolidine synthesis and how to avoid them

Technical Support Ticket System: Oxazolidine Synthesis & Troubleshooting Status: Online Operator: Senior Application Scientist Ticket ID: OX-SYN-2024-LOG Subject: Troubleshooting Common Side Reactions in Oxazolidine Form...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket System: Oxazolidine Synthesis & Troubleshooting

Status: Online Operator: Senior Application Scientist Ticket ID: OX-SYN-2024-LOG Subject: Troubleshooting Common Side Reactions in Oxazolidine Formation[1]

Welcome to the Oxazolidine Synthesis Help Desk

You are likely here because your 1,2-amino alcohol condensation didn't go as planned. Whether you are synthesizing simple chiral building blocks, Garner’s aldehyde, or precursors for oxazolidinone auxiliaries, the chemistry of N,O-acetals is deceptively simple yet prone to equilibrium shifts and stereochemical erosion.

This guide treats your synthesis issues as "support tickets." Locate your specific failure mode below for immediate diagnostic and remediation protocols.

Ticket #001: The "Eternal Equilibrium" (Incomplete Conversion)

User Report: "I’m reacting my amino alcohol with an aldehyde/ketone, but the reaction stalls at 60-70% conversion. Adding more acid catalyst doesn't help."

Diagnosis: You are fighting a thermodynamic uphill battle.[1] Oxazolidine formation is a reversible condensation reaction.[1] The byproduct is water.[1] If you do not actively remove water, the equilibrium constant (


) dictates that a significant portion of your starting material will remain. Adding more acid only speeds up the rate at which you reach this unfavorable equilibrium; it does not shift the position.

The Mechanism: The reaction proceeds via a hemiaminal intermediate.[1] The ring closure releases water.[1] In the presence of ambient moisture or reaction water, the ring re-opens (hydrolysis).

Corrective Protocol (Water Management):

ScaleRecommended MethodTechnical Note
Small (<1g) Molecular Sieves (3Å or 4Å) Add activated sieves (powdered is faster) directly to the reaction flask. Do not stir magnetically if using pellets (grinding effect).[1]
Medium (1-10g) Chemical Dehydration Use anhydrous

in the flask or chemically reactive scavengers like Trimethyl orthoformate (TMOF).
Large (>10g) Azeotropic Distillation Use a Dean-Stark trap with Toluene or Benzene to physically remove water from the refluxing solvent.[1]

Visualization: The Equilibrium Trap

OxazolidineEquilibrium Start Amino Alcohol + Carbonyl Hemiaminal Hemiaminal (Intermediate) Start->Hemiaminal  Condensation   Hemiaminal->Start Iminium Iminium Ion (Transition State) Hemiaminal->Iminium  -OH loss   Iminium->Hemiaminal Product Oxazolidine (Target) Iminium->Product  Ring Close   Product->Iminium  +H2O (Hydrolysis)   Water H2O (Byproduct) Sieves Molecular Sieves / Dean-Stark Water->Sieves  Trapping  

Caption: The reversible nature of oxazolidine synthesis. Red dashed lines indicate the hydrolysis pathway triggered by excess water.

Ticket #002: The "Vanishing Stereocenter" (Epimerization)

User Report: "I synthesized Garner's aldehyde (or a similar chiral intermediate) starting from L-Serine. The NMR looks good, but the optical rotation is off, and chiral HPLC shows 15% of the wrong enantiomer."

Diagnosis: You have encountered C4-Epimerization .[1] This is a critical failure mode in chiral oxazolidine synthesis.[1] The


-proton (at the chiral center derived from the amino acid) is acidic, especially when the nitrogen is protected with electron-withdrawing groups (Boc, Cbz) or when the ring is in equilibrium with the open iminium form.

Root Causes:

  • Thermodynamic Control: The cis-4,5-disubstituted oxazolidine is often less stable than the trans-isomer.[1] If the ring opens/closes repeatedly (see Ticket #001), it will eventually settle into the thermodynamically preferred (racemic or diastereomeric) mixture.

  • Basic Workup: Strong bases during purification can deprotonate the C4 position.[1]

  • Lewis Acid Choice: Strong Lewis acids (

    
    ) can catalyze ring opening leading to racemization via the planar iminium ion.[1]
    

Troubleshooting Protocol:

  • Switch to Kinetic Control:

    • Perform the reaction at lower temperatures (

      
       or room temp) rather than reflux.
      
    • Stop the reaction exactly when conversion plateaus; do not "soak" it overnight.[1]

  • Buffer Your Silica:

    • Oxazolidines are acid-sensitive.[1][2] Silica gel is slightly acidic.[1] This can cause ring opening and epimerization on the column.[1]

    • Fix: Pre-treat your silica column with 1% Triethylamine (

      
      ) in Hexanes before loading your sample.[1]
      

Visualization: Epimerization Pathway

Epimerization ChiralStart Chiral Oxazolidine (Pure Enantiomer) RingOpen Open Iminium Ion (Planar / Achiral C4) ChiralStart->RingOpen  Acid/Heat (Ring Opening)   RingOpen->ChiralStart  Face A Attack   Racemic Epimerized Product (Racemic Mixture) RingOpen->Racemic  Face B Attack (Scrambling)  

Caption: Loss of stereochemical integrity occurs when the ring opens to a planar iminium intermediate, allowing re-closure from the opposite face.

Ticket #003: The "Unwanted Exchange" (N,O-Acetal Instability)

User Report: "I tried to protect the nitrogen of my oxazolidine with an acyl chloride, but the ring fell apart, and I got a complex mixture of acyclic products."

Diagnosis: Oxazolidines are N,O-acetals .[1] They are stable to base but labile to acid and electrophiles.[1] When you add an acyl chloride (which generates HCl byproduct) or use acidic conditions, you risk N,O-acetal exchange .[1]

The Issue: If you attempt N-acylation without a scavenger, the HCl generated protonates the ring oxygen, leading to ring opening. If an external nucleophile (like MeOH or water) is present, it attacks the iminium ion, permanently breaking the ring.

Protocol for N-Functionalization:

  • Base is Mandatory: Always use a non-nucleophilic base (e.g., DIPEA, DMAP, or Pyridine) in excess before adding the electrophile.[1]

  • Avoid Protic Solvents: Never attempt N-protection in alcohols (MeOH, EtOH).[1] Use dry DCM or THF.[1]

  • Temperature: Conduct N-acylation at

    
     to suppress ring-opening kinetics.
    

Summary of Troubleshooting Protocols

IssueSymptomImmediate FixPreventive Measure
Hydrolysis Low yield, starting material visible on TLC.[1]Add Molecular Sieves (4Å) or use Dean-Stark.Ensure all solvents are anhydrous; keep reaction under

.[1]
Epimerization Loss of optical activity; diastereomers in NMR.[1]None (irreversible).[1] Restart synthesis.Use buffered silica (

); avoid reflux; limit reaction time.
Ring Opening Decomposition during N-protection or workup.[1]Quench reaction with mild base (

) immediately.[1]
Use excess base (DIPEA) during acylation; avoid acidic workups.[1]
Polymerization Gummy, insoluble residue (common with formaldehyde).[1]None.Dilute reaction (0.1 M); add product to cold ether to precipitate.

References

  • Mechanisms of Oxazolidine Hydrolysis

    • Fife, T. H., & Hagopian, L. (1968).[1][3] "Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening."[3] Journal of the American Chemical Society.[1][3]

  • Garner's Aldehyde & Stereochemical Integrity

    • Garner, P., & Park, J. M. (1987).[1] "The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate." Journal of Organic Chemistry.

  • Epimerization in Peptide/Amino Acid Derivatives

    • Benoiton, N. L. (1983).[1] "Oxazol-5(4H)-ones and the racemization of activated amino acid derivatives." Peptides: Structure and Function.

  • General Synthesis & Side Reactions

    • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Chapter on Protection for the Amino Group).

Sources

Troubleshooting

Optimization of reaction conditions for Evans aldol reaction

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the nuances of the Evans Aldol reaction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the nuances of the Evans Aldol reaction. While the use of chiral oxazolidinone auxiliaries is a gold standard for stereoselective carbon-carbon bond formation, achieving the theoretical >99:1 diastereomeric ratio requires absolute precision in controlling enolate geometry and transition state kinetics.

This guide is designed to move beyond basic protocols. Here, we will dissect the causality behind each experimental parameter, provide self-validating methodologies, and troubleshoot the most common failure points in the boron-mediated Evans Aldol workflow.

I. Experimental Workflow & Mechanistic Logic

The success of the Evans Aldol reaction relies on the highly ordered nature of the boron enolate transition state.

Workflow N1 1. Substrate Complexation N-Acyl Oxazolidinone + n-Bu2BOTf N2 2. Enolization Addition of Et3N at -78 °C N1->N2 N3 3. Aldol Addition Aldehyde Injection (-78 °C to 0 °C) N2->N3 N4 4. Oxidative Workup H2O2 / pH 7 Buffer / MeOH N3->N4 N5 5. Isolation Pure Syn-Aldol Adduct N4->N5

Experimental workflow for the Boron-Mediated Evans Aldol Reaction.

Mechanism A Lewis Acid Coordination (Boron Activation) B Amine Deprotonation (Kinetic Control) A->B C Exclusive (Z)-Enolate Formation (Dipole Minimization) B->C D Zimmerman-Traxler TS (Tight B-O Bonds) C->D E Facial Selectivity (Steric Shielding by Auxiliary) D->E F Evans Syn-Aldol Product E->F

Mechanistic causality from Lewis acid coordination to facial selectivity.

II. Self-Validating Protocol: Boron-Mediated Asymmetric Aldol Addition

This standard operating procedure (SOP) is engineered to be self-validating. Do not proceed to the next step unless the validation checkpoint is met.

Objective: Synthesis of syn-aldol adducts via (Z)-boron enolates.

Step 1: Lewis Acid Complexation

  • Action: Dissolve the chiral N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under a strict Argon atmosphere. Cool to 0 °C. Add freshly distilled

    
    -Bu₂BOTf (1.1 equiv) dropwise. Stir for 5 minutes.
    
  • Causality: Complexation of the Lewis acid to the imide carbonyls must occur prior to base addition to prevent ketene formation or unselective enolization (1)[1].

  • Validation Checkpoint: A slight yellowing of the solution typically indicates successful boron complexation.

Step 2: Kinetic Enolization

  • Action: Cool the reaction mixture to -78 °C. Slowly add anhydrous Et₃N (1.2 equiv) dropwise down the side of the flask. Stir for 30 minutes.

  • Causality: The low temperature and the use of a mild tertiary amine ensure strictly kinetic deprotonation, exclusively yielding the (Z)-enolate due to the minimization of allylic strain and dipole-dipole repulsion between the oxazolidinone and enolate oxygens (2)[2].

Step 3: Electrophile Addition

  • Action: Add the aldehyde (1.1–1.5 equiv) neat or as a CH₂Cl₂ solution dropwise at -78 °C. Stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour.

  • Causality: The tight, highly ordered Zimmerman-Traxler chair transition state is facilitated by the short B–O bonds, which maximizes steric differentiation between the chiral auxiliary and the incoming aldehyde (3)[3].

  • Validation Checkpoint: TLC analysis (typically 30% EtOAc/Hexanes) must show the consumption of the starting imide and the appearance of a more polar, UV-active product spot.

Step 4: Oxidative Cleavage of the Boron Aldolate

  • Action: Quench the reaction at 0 °C by adding pH 7 phosphate buffer, followed by MeOH and 30% aqueous H₂O₂ (2:1:1 ratio). Stir vigorously for 1 hour.

  • Causality: The boron-aldolate complex is exceptionally stable. Oxidative cleavage with H₂O₂ converts the robust B–C bonds of the dibutylboron moiety into B–O bonds, facilitating gentle hydrolysis without triggering retro-aldol fragmentation (4)[4].

III. Troubleshooting & FAQ Guide

Q1: My diastereomeric ratio (dr) is lower than the expected >95:5 for the syn-aldol product. What went wrong? A: Poor diastereoselectivity usually stems from incomplete (Z)-enolate formation or equilibration to the (E)-enolate. Ensure your


-Bu₂BOTf is freshly distilled and completely anhydrous; triflic acid impurities can catalyze enolate equilibration. Additionally, the choice of amine base is critical. While Et₃N is standard, using a more sterically hindered base like 

-Pr₂NEt (DIPEA) can shift the rate-limiting step from complexation to proton transfer, which may alter the enolization kinetics and degrade Z/E selectivity if temperature control (-78 °C) is not strictly maintained (1)[1].

Q2: I am observing significant amounts of unreacted starting material, even after extended reaction times. How can I drive the reaction to completion? A: This is almost always a moisture or complexation issue. Boron triflates are highly hygroscopic. If ambient moisture is introduced, it will rapidly hydrolyze the


-Bu₂BOTf, leaving insufficient Lewis acid to fully enolize the substrate (4)[4]. Titrate your 

-Bu₂BOTf reagent to confirm its active molarity. Furthermore, ensure you allow at least 5 minutes of stirring at 0 °C before cooling to -78 °C and adding the amine; complexation must be complete before deprotonation begins.

Q3: I am observing epimerization or retro-aldol products during workup. How can I prevent this? A: Standard aqueous hydrolysis is often insufficient for boron aldolates and requires harsh conditions that promote retro-aldol pathways. You must strictly adhere to the oxidative workup (Step 4 of the SOP). Using 30% H₂O₂ in a pH 7 phosphate buffer selectively oxidizes the boron-carbon bond and hydrolyzes the resulting borate ester gently, preserving the fragile newly formed stereocenters (4)[4].

Q4: How do I modify the conditions to access the anti-aldol product using the same Evans auxiliary? A: The standard boron-mediated Evans aldol strictly provides the syn-diastereomer via the (Z)-enolate and a chair-like transition state. To invert the stereochemical outcome to the anti-aldol product, you must alter the enolate geometry or the transition state architecture. Switching from a Boron Lewis acid to a Magnesium Lewis acid (e.g., MgCl₂ with Et₃N or TMSCl) forces the reaction through an alternative transition state (often boat-like), which selectively provides the anti-diastereomer (3)[3].

IV. Quantitative Optimization Data

When optimizing your reaction, reference the table below to select the appropriate Lewis acid and base combination based on your target diastereomer.

Table 1: Optimization Matrix for Aldol Diastereoselectivity

Lewis AcidAmine BaseEnolate GeometryTransition State ModelMajor DiastereomerTypical dr

-Bu₂BOTf
Et₃N(Z)-EnolateZimmerman-Traxler (Chair)Syn-Aldol (Evans)> 99:1
TiCl₄

-Pr₂NEt
(Z)-EnolateChelation-ControlledSyn-Aldol (Evans)90:10 to 95:5
MgCl₂Et₃N / TMSCl(E)-EnolateAnti-Periplanar / BoatAnti-Aldol85:15 to 95:5
Sn(OTf)₂

-Pr₂NEt
(Z)-EnolateZimmerman-Traxler (Chair)Syn-Aldol (Evans)95:5

V. References

  • Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates . Source: PMC (nih.gov). 1

  • 4.4: The aldol reaction . Source: Chemistry LibreTexts. 3

  • Asymmetric aldol reaction using boron enolates . Source: Griffith Research Online. 4

  • Evans Aldol Reaction . Source: Alfa Chemistry. 2

Sources

Optimization

Troubleshooting low yields in asymmetric alkylation

Welcome to the Advanced Synthesis Technical Support Center . This guide is engineered for researchers and process chemists troubleshooting yield and enantiomeric excess (ee) degradation in asymmetric alkylation workflows...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . This guide is engineered for researchers and process chemists troubleshooting yield and enantiomeric excess (ee) degradation in asymmetric alkylation workflows.

Rather than providing generic advice, this guide deconstructs the thermodynamic and kinetic causalities behind reaction failures across three major asymmetric alkylation paradigms: Palladium-Catalyzed (Tsuji-Trost), Phase-Transfer Catalysis (PTC), and Chiral Lithium Amide (CLA) directed alkylations.

I. Quantitative Diagnostic Matrix

Before diving into specific mechanistic troubleshooting, use this diagnostic matrix to map your quantitative symptoms to their likely root causes.

Alkylation ClassTarget MetricSymptom / DeltaMechanistic Root CauseCorrective Action
Pd-Catalyzed (Tsuji-Trost) YieldDrops from >90% to <40%; stalling conversion."Hard" nucleophile causing inner-sphere attack and Pd(0) deactivation.Switch to "soft" nucleophiles (pKa < 25) or use BSA/KOAc for in situ enolate generation.
Phase-Transfer (PTC) Enantioselectivityee drops from >95% to <70%; high yield maintained.Rapid background racemic alkylation by "naked" enolates at the biphasic interface.Substitute NaOH with aqueous KOH; lower reaction temperature to -40 °C.
Chiral Li-Amide (CLA) Yield & eeYield <50% and ee <80% (er < 3:1).Disruption of the required noncovalent chiral mixed aggregate.Remove coordinating solvents (THF); use strictly 1.25 equiv of HMPA in toluene.

II. Deep-Dive Troubleshooting Q&A

Section A: Palladium-Catalyzed Tsuji-Trost Allylic Alkylation

Q: My Tsuji-Trost allylic alkylation is stalling at 30% conversion, and the yield of the desired enantiomer is abysmal. I am using a standard


 / chiral phosphine ligand system with an alkyl Grignard reagent. What is going wrong? 

A: The causality of your stalled conversion lies in the "hardness" of your nucleophile. The Tsuji-Trost catalytic cycle relies on the formation of an electrophilic


-allyl palladium intermediate.
  • The Soft Nucleophile Pathway: "Soft" nucleophiles (typically those with a pKa < 25, such as malonates or

    
    -ketoesters) undergo an outer-sphere attack directly on the 
    
    
    
    -allyl ligand. This preserves the oxidation state of the catalyst and leads to a net retention of configuration (inversion at Pd coordination, followed by inversion at nucleophilic attack)[1].
  • The Hard Nucleophile Pitfall: "Hard" nucleophiles (like Grignard or organolithium reagents) perform an inner-sphere attack directly on the Palladium center. This forces a subsequent reductive elimination step that is often kinetically unfavorable, leading to rapid catalyst reduction, precipitation (palladium black), and a complete loss of enantiocontrol[2].

The Fix: You must soften your nucleophile. If an unactivated alkyl addition is strictly required, transmetalate your Grignard to a zincate or borane. If you are alkylating an enolate, do not use pre-formed lithium enolates. Instead, use N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of KOAc to generate the enolate slowly in situ. This ensures the concentration of the active nucleophile remains low, preventing catalyst poisoning[1].

G Pd Pd(0) Catalyst PiAllyl π-Allyl-Pd Complex Pd->PiAllyl Oxidative Addition SoftNu Soft Nucleophile (Outer-Sphere) PiAllyl->SoftNu Favorable Pathway HardNu Hard Nucleophile (Inner-Sphere) PiAllyl->HardNu Unfavorable Pathway Product High Yield & ee Catalyst Regenerated SoftNu->Product Retention of Configuration DeadCat Catalyst Deactivation (Pd Black Precipitation) HardNu->DeadCat Reductive Elimination Failure

Tsuji-Trost Mechanistic Divergence: Hard vs. Soft Nucleophile Pathways.

Section B: Asymmetric Phase-Transfer Catalysis (PTC)

Q: I am performing an asymmetric


-alkylation of a glycine Schiff base using a Maruoka-type chiral quaternary ammonium salt. The reaction proceeds to 100% yield, but my ee has plummeted from an expected 98% to 65%. How do I suppress this? 

A: High yields coupled with degraded enantioselectivity in biphasic PTC systems almost always point to a competing background racemic alkylation. The causality here is driven by the kinetics of the biphasic interface. If the aqueous base (e.g., 50% NaOH) deprotonates the substrate at the organic-aqueous interface faster than the chiral catalyst can undergo ion-exchange to form the tightly bound chiral ion-pair, a "naked", unchaperoned enolate is generated. This naked enolate will react with the alkyl halide in the organic phase rapidly and without any stereocontrol[3].

The Fix: You must thermodynamically suppress the uncatalyzed background reaction by lowering the temperature. However, standard 50% NaOH freezes at lower temperatures, halting mass transfer. Switch your base to aqueous KOH. KOH has a significantly lower freezing point in aqueous solutions, allowing the biphasic mixture to remain fluid and reactive down to -40 °C. At this temperature, the background racemic reaction is kinetically frozen out, while the highly active chiral catalyst-mediated pathway proceeds, restoring your ee to >95%[4].

G AqPhase Aqueous Phase (KOH, -40°C) Interface Biphasic Interface (Deprotonation) AqPhase->Interface Base Transfer OrgPhase Organic Phase (Chiral Ion Pair) Interface->OrgPhase Fast Ion Exchange (Controlled Temp) NakedEnolate Naked Enolate (High Temp/NaOH) Interface->NakedEnolate Uncatalyzed Pathway (Excess Base) ChiralProd Enantioenriched Product (High ee) OrgPhase->ChiralProd Stereocontrolled Alkylation Racemic Racemic Product (Low ee) NakedEnolate->Racemic Background Reaction

PTC Biphasic Mass Transfer & Kinetic Bottlenecks.

Section C: Organolithium Aggregation & Chiral Lithium Amides (CLAs)

Q: I am attempting the direct enantioselective


-alkylation of a 2-alkylpyridine using a chiral lithium amide (CLA). The yield is poor (<40%) and the ee is barely 3:1. I added THF to improve solubility, but it made it worse. Why? 

A: Enantioselective alkylations of non-carbonyl carbanions using CLAs rely entirely on noncovalent mixed aggregation between the lithiated substrate and the chiral lithium amide[5]. The rigid 3D architecture of this mixed dimer (typically a Li-N/Li-C complex) provides the chiral pocket for the incoming electrophile. Adding strongly coordinating solvents like THF completely disrupts these specific aggregates. The solvent molecules coordinate to the lithium ions, breaking the chiral dimers down into highly reactive, solvated monomers that react with the electrophile without any stereocontrol[6].

The Fix: Perform the deprotonation and alkylation in a strictly non-coordinating solvent like toluene. If an additive is required to boost conversion, do not use bulk coordinating solvents. Instead, use a highly specific stoichiometric amount of Hexamethylphosphoramide (HMPA). Adjusting the quantity of HMPA to exactly 1.25 equivalents (relative to the substrate) while lowering the amount of the CLA to 1.0 equivalent fine-tunes the aggregate's reactivity, boosting conversion from 22% to >55% and enantiomeric ratios from 87:13 to 97:3 without dismantling the chiral architecture[6].

III. Self-Validating Experimental Protocols

Protocol 1: Standardized Tsuji-Trost Asymmetric Allylic Alkylation (Soft Nucleophile)

This protocol utilizes in situ enolate generation to prevent catalyst deactivation.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under Argon, dissolve

    
     (2.5 mol%) and your chiral PHOX ligand (5.5 mol%) in anhydrous DCM (0.1 M). Stir at room temperature for 15 minutes.
    
    • Self-Validation Check: The solution must transition from a deep purple/red to a clear, pale yellow/green, indicating the successful formation of the active Pd(0)-ligand complex.

  • Substrate Addition: Add the allylic acetate (1.0 equiv) to the active catalyst solution. Stir for 5 minutes to allow oxidative addition.

  • Nucleophile Generation: Add the

    
    -ketoester (1.2 equiv), followed by N,O-bis(trimethylsilyl)acetamide (BSA, 1.2 equiv) and a catalytic amount of KOAc (5 mol%).
    
    • Causality: BSA silylates the enolate, and KOAc acts as an initiator to slowly reveal the active nucleophile, preventing the local concentration of the enolate from spiking and poisoning the Pd center[1].

  • Monitoring: Stir at 25 °C. Monitor via TLC.

    • Self-Validation Check: The reaction should reach completion within 4-12 hours without the precipitation of black palladium particles.

Protocol 2: Low-Temperature Asymmetric PTC Alkylation

This protocol utilizes freezing-point depression to kinetically isolate the chiral pathway.

  • Biphasic Setup: In a jacketed reactor, dissolve the glycine Schiff base (1.0 equiv) and the chiral Maruoka catalyst (1-5 mol%) in toluene (0.2 M).

  • Temperature Equilibration: Cool the organic phase to -40 °C.

    • Self-Validation Check: Ensure the internal temperature probe reads exactly -40 °C before proceeding.

  • Base Addition: Slowly add pre-cooled 50% aqueous KOH (5.0 equiv) under vigorous stirring (1000+ RPM).

    • Causality: High RPM is required to maximize the interfacial surface area, ensuring the rate of ion-exchange outpaces the background deprotonation[3].

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise. Stir for 12-24 hours at -40 °C. Quench with cold water and separate the phases.

IV. References

  • Practical Aspects of Recent Asymmetric Phase-Transfer Catalysis. ACS Publications. 3

  • Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. National Institutes of Health (NIH).4

  • Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. National Institutes of Health (NIH). 5

  • Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. eScholarship. 6

  • Catalytic Enantioselective Alkylation of Prochiral Ketone Enolates. Wiley-VCH. 1

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. 2

Sources

Troubleshooting

Stability of oxazolidine hydrochloride under acidic and basic conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazolidine hydrochloride. This guide provides in-depth information, troubleshooting advice, and practi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazolidine hydrochloride. This guide provides in-depth information, troubleshooting advice, and practical protocols to address the stability challenges of oxazolidine hydrochloride under various pH conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of oxazolidine hydrochloride in both acidic and basic environments.

Acidic Conditions

Q1: What is the general stability of the oxazolidine ring under acidic conditions?

The oxazolidine ring is generally susceptible to hydrolysis under acidic conditions.[1][2] The reaction is acid-catalyzed, leading to the opening of the heterocyclic ring.[3][4] The rate of this degradation is highly dependent on the specific pH, temperature, and the molecular structure of the oxazolidine derivative.[1][5]

Q2: What is the mechanism of oxazolidine hydrochloride degradation in an acidic medium?

Under acidic conditions, the degradation proceeds via acid-catalyzed hydrolysis. The process typically involves the protonation of the ring's oxygen or nitrogen atom, which weakens the C-O bond and facilitates nucleophilic attack by water. This leads to the opening of the ring and the formation of an iminium ion intermediate, which is then further hydrolyzed to the final products. The ring opening is often the rate-determining step.

Acid_Catalyzed_Hydrolysis cluster_reactants Reactants cluster_products Products Oxazolidine Oxazolidine Hydrochloride Protonation Protonation (H+) Oxazolidine->Protonation Intermediate Protonated Oxazolidine Protonation->Intermediate Fast RingOpening Ring Opening (H2O) Intermediate->RingOpening Iminium Iminium Ion Intermediate RingOpening->Iminium Rate-determining Hydrolysis Hydrolysis Iminium->Hydrolysis Products β-Amino Alcohol + Aldehyde/Ketone Hydrolysis->Products Fast

Caption: Acid-catalyzed hydrolysis of the oxazolidine ring.

Q3: What are the typical degradation products of oxazolidine hydrochloride in acid?

The hydrolysis of the oxazolidine ring quantitatively yields the parent β-amino alcohol and the corresponding aldehyde or ketone from which it was synthesized.[2] This is essentially the reverse of the condensation reaction used to form the oxazolidine.[3]

Q4: How do substituents on the oxazolidine ring affect its stability in acidic environments?

Substituents can have a significant impact on stability through both electronic and steric effects.[6]

  • Electronic Effects: Electron-withdrawing groups on a 2-phenyl substituent can increase the rate of hydrolysis.[6] This is because they can stabilize the developing positive charge on the carbon atom during the C-O bond cleavage.[2]

  • Steric Effects: Bulky substituents can hinder the approach of water molecules, potentially slowing down the hydrolysis rate.[1]

Q5: Are there specific acidic conditions where oxazolidine hydrochloride is relatively stable?

While generally susceptible to acid, the rate of degradation varies. Some oxazolidinone derivatives have shown stability in 1 N HCl, while others degrade under the same conditions.[7][8][9] The stability is highly structure-dependent. Mildly acidic conditions (pH 4-6) may result in slower degradation compared to strongly acidic environments (pH < 2).

Basic Conditions

Q1: How does the stability of oxazolidine hydrochloride change in basic solutions?

Oxazolidine rings are also prone to hydrolysis under basic conditions, although the mechanism differs from acid-catalyzed hydrolysis.[1] The hydrolysis rates are subject to general base catalysis.[1] For many oxazolidines, the maximum hydrolysis rates are observed at a pH greater than 7-7.5.[1]

Q2: What is the degradation mechanism under basic conditions?

In basic solutions, the hydrolysis can proceed through a nucleophilic attack of a hydroxide ion on the carbon atom of the ring. This leads to the formation of a ring-opened intermediate that subsequently breaks down into the parent β-amino alcohol and the aldehyde or ketone.

Base_Catalyzed_Hydrolysis cluster_reactants Reactants cluster_products Products Oxazolidine Oxazolidine NucleophilicAttack Nucleophilic Attack (OH-) Oxazolidine->NucleophilicAttack Intermediate Ring-Opened Intermediate NucleophilicAttack->Intermediate Rate-determining ProtonTransfer Proton Transfer Intermediate->ProtonTransfer Products β-Amino Alcohol + Aldehyde/Ketone ProtonTransfer->Products Fast

Caption: Base-catalyzed hydrolysis of the oxazolidine ring.

Q3: How do steric and electronic factors influence stability in basic media?

In neutral and basic solutions, the reaction rates are observed to decrease with increasing steric effects of the substituents derived from the carbonyl component.[1] Additionally, the basicity of the oxazolidine itself plays a role; reaction rates tend to decrease with increasing basicity of the oxazolidine.[1]

Q4: The following table summarizes the hydrolysis half-lives of several ephedrine-derived oxazolidines at pH 7.4 and 37°C, illustrating the influence of the original carbonyl component.

Carbonyl PrecursorHydrolysis Half-life
Formaldehyde5 seconds
Salicylaldehyde5 seconds
Propionaldehyde18 seconds
Acetone4 minutes
Benzaldehyde5 minutes
Cyclohexanone6 minutes
Pivalaldehyde30 minutes
Data sourced from Bundgaard et al. (1983).[1]
Troubleshooting Guide

Issue 1: My oxazolidine hydrochloride compound is degrading faster than expected in my formulation.

  • Potential Cause 1: Incorrect pH. The pH of your solution may be in a range that promotes rapid hydrolysis.

    • Solution: Carefully measure and adjust the pH of your formulation. For many oxazolidines, a neutral to slightly alkaline pH may offer better stability.[4] However, this is highly dependent on the specific structure. Conduct a pH-rate profile study to determine the optimal pH for your compound.

  • Potential Cause 2: Buffer Catalysis. The buffer species in your formulation can act as general acids or bases, catalyzing the hydrolysis of the oxazolidine ring.[1]

    • Solution: Investigate the effect of different buffer systems and concentrations on the stability of your compound. A lower buffer concentration may reduce the catalytic effect.

  • Potential Cause 3: Elevated Temperature. Higher temperatures accelerate most chemical reactions, including hydrolysis.[5]

    • Solution: Store your formulation at the recommended temperature. If your application requires elevated temperatures, be aware of the potential for accelerated degradation.

Issue 2: I am observing inconsistent results in my stability studies.

  • Potential Cause 1: Inaccurate pH control. Small variations in pH can lead to significant differences in degradation rates, especially in regions of the pH-rate profile with a steep slope.[10]

    • Solution: Use a calibrated pH meter and ensure your buffers have adequate capacity to maintain a constant pH throughout the experiment.

  • Potential Cause 2: Oxidative Degradation. In addition to hydrolysis, some oxazolidinone derivatives are susceptible to oxidation.[8][11]

    • Solution: Protect your samples from light and atmospheric oxygen, especially if your molecule has sites prone to oxidation. Consider degassing your solvents and blanketing your samples with an inert gas like nitrogen or argon. The presence of metal ions can also catalyze oxidation.[11]

Issue 3: I am having trouble identifying the degradation products.

  • Potential Cause: Inadequate Analytical Method. Your current analytical method may not be suitable for separating and detecting the parent compound and its degradants.

    • Solution: Develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13] For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[7][8][13] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the degradation and identify products.[2][6]

Experimental Protocols
Protocol 1: Forced Degradation Study of Oxazolidine Hydrochloride

This protocol is a general guideline for conducting forced degradation studies as recommended by the International Council for Harmonisation (ICH).[2][14]

Objective: To identify potential degradation products and pathways for an oxazolidine hydrochloride compound under various stress conditions.

Materials:

  • Oxazolidine hydrochloride compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable organic solvent

  • HPLC-grade water

  • pH meter, volumetric flasks, pipettes

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the oxazolidine hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 N HCl.

    • Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

    • If no degradation is observed, repeat the experiment with 1 N HCl and/or gentle heating (e.g., 60 °C).

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.

    • Follow the same sampling and analysis procedure as for acid hydrolysis, neutralizing the samples with an equivalent amount of HCl.

    • If no degradation is observed, repeat with 1 N NaOH and/or gentle heating.

  • Oxidative Degradation:

    • To a known volume of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, and sample at various time points.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

    • Aim for 5-20% degradation of the active substance to ensure that the degradation products are detectable without being overly complex.

Protocol 2: General HPLC-UV Method for Stability Monitoring

Objective: To quantify the remaining parent oxazolidine hydrochloride and detect the formation of degradation products over time.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% triethylamine adjusted to a suitable pH with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). A common starting point is a 70:30 mixture of aqueous buffer and acetonitrile.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV maximum of the oxazolidine hydrochloride compound (e.g., 254 nm).[12]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the intended purpose.

References
  • Bundgaard, H., & Johansen, M. (1983). Prodrugs as drug delivery systems. XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 15(2), 129-138.
  • Xu, L., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Organic Chemistry, 78(24), 12455-12462.
  • Moloney, G. P., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-3371.
  • Wikipedia. (n.d.). Oxazolidine.
  • Cordes, E. H., & Jencks, W. P. (1962). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society, 84(5), 826-831.
  • Jencks, W. P. (1959). Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. Journal of the American Chemical Society, 81(2), 475-481.
  • Moloney, G. P., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-3371.
  • Al-Tannak, N. F., et al. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Pharmaceuticals, 15(12), 1548.
  • Al-Tannak, N. F., et al. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Molecules, 27(3), 1090.
  • Guedes, A. P., et al. (2018). Stereoelectronic control of oxazolidine ring-opening: Structural and chemical evidences. Journal of Molecular Structure, 1165, 321-329.
  • Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-1297.
  • Wang, P., & Zhang, Y. (2004). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. The Journal of Organic Chemistry, 69(15), 5124-5126.
  • Zhu, Y., & Rowley, C. N. (2015). Intramolecular ring-opening from a CO2-derived nucleophile as the origin of selectivity for 5-substituted oxazolidinone from the (salen)Cr-catalyzed [aziridine + CO2] coupling. Chemical Science, 6(12), 7184-7189.
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
  • Li, X., et al. (2019). Base-promoted tandem ring-opening/ring-closing of N-alkynyl-2-oxazolidinones enables facile synthesis of 2-oxazolines. Organic & Biomolecular Chemistry, 17(30), 7183-7187.
  • Ardrey, R. E., & Parker, R. E. (1972).
  • Abd El-Kawy, M. M., et al. (2013). Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. Journal of American Science, 9(6), 155-165.
  • SlideShare. (2016). Drug Stability.
  • Patel, S. A. (n.d.).
  • Asian Journal of Research in Chemistry. (2020).
  • Al-Tannak, N. F., et al. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. PubMed.
  • ManTech Publications. (2025).
  • Al-Tannak, N. F., et al. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. MDPI.
  • Singh, S., & Kumar, A. (2014). Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques. Journal of Molecular Modeling, 20(8), 2368.
  • Al-Tannak, N. F., et al. (2025). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI.
  • Moloney, G. P., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. R Discovery.
  • Barman, J., et al. (2016). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 7(11), 1023-1028.
  • Asian Journal of Research in Chemistry. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Smolecule. (2026).
  • Le, T. H., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 8(29), 26305-26312.
  • Semantic Scholar. (n.d.).

Sources

Optimization

Technical Support Center: Preventing Epimerization During Auxiliary Cleavage

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of stereochemical integrity (epimerization) during the cleavage of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of stereochemical integrity (epimerization) during the cleavage of chiral auxiliaries. Whether you are utilizing backbone protectants like Hmb/Dmb to disrupt aggregation or employing thiol-based auxiliaries (e.g., MPE, MPyE) to enable Native Chemical Ligation (NCL) at non-cysteine junctions, the cleavage step is a high-risk bottleneck.

This guide bypasses generic advice to provide a deep mechanistic understanding of why epimerization occurs and delivers field-proven, self-validating protocols to preserve the chiral integrity of your synthetic proteins.

The Causality of Epimerization: Mechanistic Pathways

To troubleshoot epimerization, we must first understand the chemical forces driving it. The steric bulk of ligation auxiliaries inherently slows down desired transamidation or cleavage rates. This kinetic delay provides a window for competing, thermodynamically driven degradation pathways to take over. Depending on your cleavage cocktail, epimerization proceeds via two distinct mechanisms:

  • Acid-Catalyzed Oxazolone Formation: Occurs during strong acid cleavage (e.g., TFA/TFMSA) of backbone protectants like Hmb[1]. The protonated carbonyl oxygen increases the electrophilicity of the

    
    -carbon, facilitating an intramolecular attack by the adjacent amide oxygen. This forms a 5-membered oxazolone (azlactone) ring. The 
    
    
    
    -proton of this ring is highly acidic and easily lost, leading to a planar, achiral intermediate that racemizes upon ring opening[2].
  • Base-Catalyzed Direct Enolization: Occurs during the basic cleavage of NCL auxiliaries like MPE or MPyE (e.g., using morpholine/TCEP at pH 8.5)[3]. The base directly abstracts the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -proton, forming a planar enolate anion. This is exceptionally problematic for C-terminal cysteine or histidine residues, where the side chain inductively stabilizes the enolate.
    

Epimerization_Mechanisms cluster_acid Pathway A: Acid-Catalyzed (Oxazolone Formation) cluster_base Pathway B: Base-Catalyzed (Direct Enolization) A1 Activated Peptide (Chiral C-terminus) A2 Oxazolone Ring (Planar Intermediate) A1->A2 Intramolecular Attack (-H2O) A3 Racemic Peptide Mixture A2->A3 Tautomerization & Ring Opening B1 Peptide-Auxiliary (e.g., MPE at pH 8.5) B2 Enolate Anion (Achiral) B1->B2 Base abstracts alpha-proton B3 Epimerized Product B2->B3 Non-stereoselective Reprotonation

Fig 1. Competing mechanisms of epimerization during auxiliary cleavage via acid or base catalysis.

Troubleshooting FAQs

Q1: I am using the MPE (2-mercapto-2-phenethyl) auxiliary for a difficult ligation junction (e.g., Leu-Asn). During the TCEP/morpholine cleavage step, I am seeing >15% epimerization of the C-terminal residue. How can I suppress this? A: The MPE auxiliary is cleaved via a radical fragmentation mechanism that requires mildly basic conditions (typically pH 8.5)[4]. However, prolonged exposure to morpholine at this pH drives base-catalyzed enolization. Causality & Fix: The steric bulk of the Leu-Asn junction slows down the radical cleavage, increasing the residence time in the basic buffer. Do not increase the pH to force the reaction. Instead, dope the cleavage buffer with a trace amount of a radical starter, such as a Mn(II) complex or VA-044[3]. This accelerates the radical initiation (reducing


 from hours to minutes), allowing you to quench the reaction before enolization can occur.

Q2: When cleaving the Hmb (2-hydroxy-4-methoxybenzyl) backbone auxiliary with TFA, my C-terminal cysteine completely racemizes. What is the mechanism, and how do I prevent it? A: Hmb requires strong acid (TFA or TFMSA) for removal[5]. Cysteine is uniquely susceptible to epimerization because its side-chain thiol can inductively stabilize the enol intermediate. Furthermore, if the C-terminus was activated prior to cleavage, the electrophilicity of the carbonyl carbon is magnified, driving rapid oxazolone formation[6]. Causality & Fix: You must suppress the lifetime of the carbocations generated during Hmb cleavage. Use a highly nucleophilic scavenger cocktail (e.g., TFA/TIPS/EDT/H2O 92.5:2.5:2.5:2.5) and perform the cleavage at 0°C for the first 30 minutes before warming to room temperature. The low temperature kinetically disfavors the intramolecular oxazolone ring closure while still allowing the highly reactive scavengers to quench the Hmb-derived carbocations.

Q3: Can I use alternative auxiliaries to avoid these harsh cleavage conditions entirely? A: Yes. If MPE or Hmb cleavage conditions are fundamentally incompatible with your sequence, consider the MPyE (2-mercapto-2-(pyridin-2-yl)ethyl) auxiliary. The pyridine nitrogen acts as an intramolecular base, accelerating the


 acyl transfer during ligation and allowing for faster subsequent cleavage under milder conditions (pH 7.5)[7]. Alternatively, photolabile auxiliaries (e.g., o-nitrobenzyl derivatives) allow cleavage via UV irradiation (365 nm), completely bypassing the need for strong acids or bases[8].

Quantitative Comparison of Auxiliary Cleavage Profiles

To aid in experimental design, the following table summarizes the cleavage conditions, epimerization risks, and mitigation strategies for standard peptide synthesis auxiliaries.

Auxiliary TypePrimary FunctionStandard Cleavage ReagentEpimerization Risk FactorMechanistic PathwayOptimized Mitigation Strategy
Hmb Disrupts aggregation (SPPS)95% TFA / ScavengersHigh (if C-term activated)Acid-catalyzed (Oxazolone)Cleave at 0°C; use EDT/TIPS scavengers; avoid pre-activation.
Dmb Disrupts aggregation (SPPS)95% TFA / ScavengersModerateAcid-catalyzed (Oxazolone)Limit TFA exposure to <2 hours; use high-efficiency coupling (DEPBT).
MPE Enables NCL at non-Cys sitesTCEP / Morpholine (pH 8.5)High (at bulky junctions)Base-catalyzed (Enolization)Add Mn(II) radical starter; strictly limit exposure time; quench to pH <4.
MPyE Enables NCL at non-Cys sitesTCEP / Morpholine (pH 7.5)Low to ModerateBase-catalyzed (Enolization)Leverage internal pyridine base to run cleavage at lower pH (7.5).

Self-Validating Experimental Protocol: Optimized MPE/MPyE Radical Cleavage

To guarantee stereochemical integrity, a protocol must be self-validating—meaning it contains built-in analytical checkpoints that confirm success before proceeding to the next step. The following workflow details the optimized radical cleavage of MPE/MPyE auxiliaries.

Cleavage_Workflow N1 Step 1: Purify Ligation Product Maintain pH < 6.0 to prevent premature enolization N2 Step 2: Prepare Cleavage Buffer 0.2 M TCEP, 0.2 M Morpholine, 2 mM Mn(II), pH 7.5 N1->N2 N3 Step 3: Radical Cleavage (37°C) Monitor via UPLC every 15 mins to prevent over-exposure N2->N3 N4 Step 4: Rapid Quench Add 1% TFA to drop pH < 4.0 immediately upon completion N3->N4 N5 Step 5: Desalting & Lyophilization Recover stereopure peptide N4->N5

Fig 2. Self-validating workflow for MPE/MPyE auxiliary cleavage minimizing base exposure time.

Step-by-Step Methodology

Step 1: Preparation of the Ligated Peptide

  • Isolate the NCL product containing the MPE/MPyE auxiliary via semi-preparative HPLC.

  • Self-Validation Checkpoint: Lyophilize the fractions immediately. Reconstitute a 1 mg test aliquot in water and verify the pH is < 6.0 using micro-pH paper. Do not store the peptide in basic buffers, as prolonged storage induces background enolization.

Step 2: Preparation of the Radical Cleavage Buffer

  • In a degassed vial, prepare the cleavage buffer: 0.2 M TCEP, 0.2 M Morpholine, and 6 M Guanidine-HCl.

  • Adjust the pH precisely to 7.5 (for MPyE) or 8.0 (for MPE). Do not exceed pH 8.0.

  • Add 2 mM of MnCl₂. The Mn(II) acts as a critical radical starter to accelerate cleavage[3].

Step 3: Execution of Radical Cleavage

  • Dissolve the lyophilized peptide in the cleavage buffer to a final concentration of 1-2 mM.

  • Incubate the reaction at 37°C under an inert argon atmosphere.

  • Self-Validation Checkpoint: Withdraw a 2

    
    L aliquot every 15 minutes, quench in 18 
    
    
    
    L of 1% TFA, and inject onto a UPLC-MS. Look for the disappearance of the auxiliary mass (e.g., -136 Da for MPE). The reaction must be stopped the moment the starting material is consumed to prevent base-catalyzed epimerization of the newly liberated N-terminus.

Step 4: Rapid Quenching

  • Immediately upon confirming cleavage via UPLC, quench the bulk reaction by adding 10% (v/v) of a 10% aqueous TFA solution.

  • Self-Validation Checkpoint: Verify the bulk solution has dropped to pH < 4.0. This protonates the morpholine, instantly halting any base-catalyzed enolization pathways.

Step 5: Final Isolation

  • Desalt the quenched reaction mixture using solid-phase extraction (SPE) or preparative HPLC and lyophilize to obtain the stereopure native peptide.

References

1. Fmoc Solid Phase Peptide Synthesis. ChemPep. Available at: 2. One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. ResearchGate. Available at: 3.[3] Enabling Cysteine-Free Native Chemical Ligation at Challenging Junctions with a Ligation Auxiliary Capable of Base Catalysis. PMC. Available at: 4.[8] Synthesis of small cyclic peptides: An auxiliary approach to address the “difficult cyclization” problem. ResearchGate. Available at: 5.[4] Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. PMC. Available at: 6.[7] Diselenide–selenoester ligation for chemical protein synthesis. ResearchGate. Available at: 7.[1] Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. Available at: 8.[5] Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers. Available at:

Sources

Troubleshooting

Issues with incomplete reaction or starting material degradation

Technical Support Center: Reaction Optimization & Troubleshooting Introduction Welcome to the Technical Support Center. As scientists, we often treat a failed reaction as a "black box" failure. However, a reaction that s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Optimization & Troubleshooting

Introduction

Welcome to the Technical Support Center. As scientists, we often treat a failed reaction as a "black box" failure. However, a reaction that stops at 60% conversion or degrades the starting material is not a failure—it is a data point revealing the underlying physical chemistry of your system.

This guide is structured to move you from observation ("It didn't work") to mechanistic diagnosis ("The catalyst was poisoned by trace sulfur"). We will focus on two critical failure modes:

  • Incomplete Reaction: Starting material (SM) remains, but product formation has stalled.

  • Degradation: SM is consumed, but the desired product is not formed (mass balance failure).

Module 1: Diagnostic Triage

Before adding more reagent or cranking up the heat, you must diagnose the state of the system.[1] The most common error in troubleshooting is assuming a kinetic problem (slow rate) when it is actually a thermodynamic one (equilibrium) or a stability issue.

The Golden Rule of Triage: Always establish the Mass Balance .



If the sum is <90% of the initial mass, you have a degradation/volatility issue, not just a reactivity issue.
Visualizing the Decision Logic

Use the following workflow to categorize your problem.

ReactionTriage Start Reaction Analysis (TLC/HPLC/NMR) CheckSM Is Starting Material (SM) Still Present? Start->CheckSM CheckProd Is Product Forming? CheckSM->CheckProd Yes MassBal Check Mass Balance (SM + Prod ≈ 100%?) CheckSM->MassBal No (SM Consumed) Stall ISSUE: Stalled Reaction (Kinetic or Equil. Limit) CheckProd->Stall Yes (But stops early) Slow ISSUE: Low Reactivity (Activation Energy High) CheckProd->Slow No (No reaction) Degrad ISSUE: SM Degradation (Side Reactions) MassBal->Degrad No (Missing Mass) Workup ISSUE: Workup Loss (Check Aqueous Layer) MassBal->Workup Yes (Prod present)

Figure 1: Diagnostic logic tree for categorizing reaction failures based on SM consumption and product formation.

Module 2: Troubleshooting Incomplete Reaction (Stalled)

Symptom: The reaction proceeds to X% conversion (e.g., 50%) and then stops, despite the presence of unreacted starting material.

Core Concepts: Kinetics vs. Thermodynamics

You must distinguish whether the reaction has died (catalyst deactivation/reagent consumption) or rested (equilibrium).

FeatureKinetic Control (Rate Limited)Thermodynamic Control (Equilibrium Limited)
Observation Reaction slows down over time as reagents deplete or catalyst dies.Reaction stops at a specific ratio (K_eq) regardless of catalyst load.
Temperature Effect Increasing T increases rate (Arrhenius).Increasing T shifts equilibrium (Le Chatelier).
Time Effect Longer time = More conversion (until death).Longer time = No change (steady state).
Common Culprits Catalyst poisoning, Product inhibition.Reversibility, Water generation (in condensations).
Protocol: The "Spike Test" (Standard Addition)

Do not simply add more catalyst to the main pot. Perform this self-validating diagnostic in a separate vial.

  • Sampling: Take a 1 mL aliquot of the stalled reaction mixture under inert conditions.

  • The Spike: Add 10-20 mol% of fresh catalyst and/or limiting reagent to this aliquot.

  • Observation: Stir for 1-2 hours at reaction temperature.

  • Analysis: Compare HPLC/TLC of the Spiked Aliquot vs. the Stalled Bulk Mixture.

Interpretation:

  • Conversion Increases: The catalyst in the main pot is dead (poisoned or unstable). Solution: Add more catalyst in portions or change ligand.

  • No Change: The reaction has reached thermodynamic equilibrium OR the product is inhibiting the reaction. Solution: Remove product (Dean-Stark, sieves) or change solvent.

Module 3: Troubleshooting Starting Material Degradation

Symptom: Starting material disappears, but the desired product does not form. The mixture often turns black or complex (many spots on TLC).

Core Concept: Competitive Rates

Degradation is a competing reaction with its own activation energy (


).


Your goal is to maximize the ratio of

.
Protocol: Component Stress Testing (Stability Profiling)

Identify the "Killer Reagent" by isolating variables.

Workflow: Set up 4 small vials (1 mL scale) with your Starting Material (SM):

  • Vial A (Thermal Control): SM + Solvent (Heat to reaction temp).

  • Vial B (Base/Acid Control): SM + Solvent + Base/Acid (Heat).

  • Vial C (Additive Control): SM + Solvent + Catalyst/Ligand (Heat).

  • Vial D (Atmosphere Control): SM + Solvent (Heat, exposed to air).

Analysis: Analyze after 1 hour.

  • Degradation in A? SM is thermally unstable. Fix: Lower temp, use cryo-conditions.

  • Degradation in B? SM is sensitive to pH. Fix: Change base (e.g., Carbonate vs. Amine), inverse addition.

  • Degradation in D? SM is oxidative. Fix: Degas solvents, use glovebox.

Visualizing the "Killer Reagent" Identification

StressTest Input SM Stability Unknown VialA Vial A: Solvent + Heat Input->VialA VialB Vial B: + Reagent (Base/Ox) Input->VialB ResultA Degradation? VialA->ResultA ResultB Degradation? VialB->ResultB SolA Thermal Instability Action: Lower T ResultA->SolA Yes Safe SM is Stable Look for Catalyst Issues ResultA->Safe No SolB Chemical Incompatibility Action: Change Reagent ResultB->SolB Yes ResultB->Safe No

Figure 2: Workflow for Component Stress Testing to isolate the cause of degradation.

Module 4: Advanced FAQs

Q1: My Palladium coupling (Suzuki/Buchwald) turns black immediately and stalls. Why? A: "Blacking out" usually indicates the precipitation of Palladium black (inactive Pd(0) aggregates). This suggests your ligand is not stabilizing the Pd(0) species effectively, or the reduction from Pd(II) to Pd(0) is happening too fast before the oxidative addition step.

  • Fix: Add excess ligand. Ensure the reaction is strictly oxygen-free (oxygen accelerates ligand oxidation).

Q2: I am doing a lithiation (n-BuLi), but I recover starting material even though n-BuLi is fresh. A: This is often a moisture issue, not a reactivity issue. Trace water in THF kills n-BuLi faster than n-BuLi deprotonates your substrate.

  • Fix: Titrate your n-BuLi. Dry THF over molecular sieves (3Å) or distill from Sodium/Benzophenone. Ensure the "Schlenk line" technique is robust.

Q3: My reaction works at 50mg scale but fails at 5g scale (Thermal Runaway/Degradation). A: Surface-area-to-volume ratio changes during scale-up. Heat transfer is less efficient at 5g, leading to "hot spots" that cause degradation.

  • Fix: Use a mechanical stirrer (not magnetic) for better mixing. Add reagents slowly (dropwise) to control exotherm.[2]

References

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Not Voodoo. Retrieved from [Link]

  • Bartholomew, C. H. (2001).[3] Mechanisms of catalyst deactivation. Applied Catalysis A: General. Retrieved from [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]

  • Bedrock Chem Infra. (2025).[4] Troubleshooting Common Chemical Process Issues. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Oxazolidine Ring Opening Side Reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of the oxazolidine ring.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of the oxazolidine ring. Widely utilized as protecting groups (such as pseudoprolines in peptide synthesis), prodrug linkers, and synthetic intermediates,1[1]. While highly useful, their susceptibility to undesired ring opening—primarily via hydrolysis or thermal rearrangement—can severely compromise synthetic yields and product integrity.

This guide provides mechanistic insights, quantitative stability data, and field-proven protocols to troubleshoot and mitigate these side reactions.

FAQ 1: Why does my oxazolidine protecting group prematurely open during synthesis?

Mechanistic Causality: The oxazolidine ring is inherently sensitive to acidic environments. The undesired ring opening is initiated by the protonation of the etheric oxygen atom. This protonation weakens the C-O bond, leading to its cleavage and the formation of a transient, highly reactive iminium/carbonium ion. In the presence of water, this intermediate undergoes rapid nucleophilic attack, culminating in irreversible hydrolysis that regenerates the parent 1,2-amino alcohol and the 2[2].

Furthermore, under elevated temperatures and pressures (such as in automated flow peptide synthesis), the oxazolidine ring can undergo a thermodynamically driven rearrangement to an open imine form. Once this imine form is protonated, it becomes3[3].

Mechanism A Intact Oxazolidine (Stable at pH > 7) B O-Protonated Oxazolidine (Acidic Conditions) A->B + H⁺ C Ring-Opened Iminium Ion (C-O Cleavage) B->C Ring Opening D Hydrolysis (Water Addition) C->D + H₂O E Amino Alcohol + Carbonyl (Degradation Products) D->E - H⁺

Acid-catalyzed oxazolidine ring opening and hydrolysis mechanism.

FAQ 2: How do the substituents on the oxazolidine ring influence its hydrolytic stability?

Expert Insight: The rate of oxazolidine ring opening is heavily dictated by the electronic and steric nature of its substituents, particularly at the C-2 and N-3 positions. Substituents that stabilize the intermediate ring-opened carbonium ion will accelerate hydrolysis. For instance, a phenyl group at the C-2 position dramatically decreases stability compared to a methyl group, because the aromatic ring provides resonance stabilization to the developing positive charge during C-O bond cleavage. Conversely,2[2], leading to even faster degradation.

Table 1: Influence of Substituents on Oxazolidine Hydrolytic Stability

Substituent at C-2Substituent at N-3Relative StabilityMechanistic Rationale
Methyl, HMethylHighInductive electron donation slightly stabilizes the intact ring; steric bulk hinders nucleophilic attack by water[2].
Unsubstituted (H, H)MethylModerateBaseline stability; lacks steric shielding but avoids electronic destabilization of the intact ring.
Phenyl, HMethylLowThe phenyl group stabilizes the ring-opened iminium/carbonium intermediate via resonance, accelerating C-O bond cleavage[2].
4-Nitrophenyl, HMethylVery LowThe strongly electron-withdrawing nitro substituent provides extended stabilization to the ring-opened intermediate, driving rapid hydrolysis[2].
FAQ 3: I am using pseudoproline dipeptides in solid-phase peptide synthesis (SPPS), but I am observing imine by-products and aspartimide formation. How do I prevent this?

Troubleshooting Context: Pseudoproline derivatives, such as Thr(ΨPro)-OH, are masked oxazolidines used to disrupt peptide aggregation. However, in automated flow peptide chemistry at elevated temperatures (e.g., 80 °C), the oxazolidine ring becomes thermally unstable. It opens to form a stable imine that withstands even harsh acidic cleavage (95% TFA). Additionally, the presence of the3[3] rather than hinder it, due to conformational constraints.

Protocol: Self-Validating SPPS Workflow to Minimize Pseudoproline Ring Opening To ensure the oxazolidine ring remains intact and to kinetically prevent aspartimide formation, follow this step-by-step methodology:

  • Temperature-Controlled Coupling: Perform all coupling and deprotection cycles involving the pseudoproline residue at strictly controlled room temperature (~20 °C).

    • Causality: Elevated temperatures (e.g., >50 °C) shift the thermodynamic equilibrium toward the open imine form. Keeping the reaction at 20 °C kinetically traps the residue in the closed oxazolidine state.

  • Scavenger Optimization: Prepare a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O.

    • Causality: While water can promote hydrolysis, in the context of global TFA cleavage, a strictly controlled minimal aqueous environment acts as a scavenger for carbocations without providing sufficient time for complete oxazolidine hydrolysis if the temperature is kept low.

  • Kinetically Controlled Cleavage: Submerge the resin in the cleavage cocktail at 0 °C for 10 minutes, then allow it to warm to 20 °C for exactly 90 minutes. Do not exceed 2 hours.

  • Self-Validation via LC-MS: Precipitate the crude peptide in cold diethyl ether. Analyze the crude mixture using LC-MS.

    • Validation Check: Monitor for the mass of the intact peptide versus the mass of the imine by-product (typically identical mass but different retention time) and the aspartimide by-product (-18 Da). If the imine peak exceeds 2% relative abundance, reduce the coupling temperature in Step 1 further or shorten the TFA cleavage time.

SPPS_Workflow Start Detect Oxazolidine Ring Opening / Imine CheckTemp Check Reaction Temp (Is it > 50°C?) Start->CheckTemp HighTemp Reduce Temp to 20°C (Kinetic Control) CheckTemp->HighTemp Yes CheckAcid Check Cleavage Time (> 2 hours?) CheckTemp->CheckAcid No Success Intact Peptide Recovered HighTemp->Success ModifyCleavage Optimize TFA/Scavengers & Limit Time CheckAcid->ModifyCleavage Yes ModifyCleavage->Success

Troubleshooting workflow for oxazolidine side reactions in SPPS.

References
  • Source: nih.
  • Source: nih.
  • Source: wikipedia.

Sources

Troubleshooting

Technical Support Center: Synthesis of Oxazolidine-2,4-dithione

Welcome to the technical support center for the synthesis of oxazolidine-2,4-dithione. This guide is designed for researchers, scientists, and drug development professionals who are exploring the synthesis of this novel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of oxazolidine-2,4-dithione. This guide is designed for researchers, scientists, and drug development professionals who are exploring the synthesis of this novel heterocyclic system. As our literature review indicates, the oxazolidine-2,4-dithione ring system is a largely uncharted area of chemical research, with no specific reports detailing its preparation or properties.[1] This presents a unique opportunity for new discoveries.

This document provides a forward-looking guide based on established principles of heterocyclic and thiocarbonyl chemistry. We will explore potential synthetic strategies, anticipate challenges, and offer troubleshooting solutions to aid in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is there no established protocol for the synthesis of oxazolidine-2,4-dithione?

A1: Based on a comprehensive literature search, the oxazolidine-2,4-dithione ring system appears to be a novel scaffold.[1] While its oxygen analog, oxazolidine-2,4-dione, and its mono-thio counterparts are well-documented, the dithione variant has not been explicitly synthesized or characterized.[1] This guide aims to provide a rational starting point for its synthesis based on proven chemical transformations.

Q2: What are the potential applications of oxazolidine-2,4-dithione?

A2: The introduction of sulfur atoms into heterocyclic scaffolds is a common strategy in medicinal chemistry to modulate biological activity.[1] Thiones are known to exhibit a range of pharmacological properties, including antibacterial, antifungal, and anticancer activities.[1] Therefore, the oxazolidine-2,4-dithione core is a promising scaffold for the development of novel therapeutic agents.

Q3: What are the main proposed synthetic routes to oxazolidine-2,4-dithione?

A3: We propose two primary synthetic strategies, drawing parallels from the synthesis of related heterocycles:

  • Route A: Cyclization of an α-hydroxy acid derivative. This would involve reacting an α-hydroxy acid or its ester with a thiocarbonylating agent capable of forming the dithione ring system.

  • Route B: Thionation of a pre-formed oxazolidine-2,4-dione. This approach involves synthesizing the corresponding oxazolidine-2,4-dione and then converting the two carbonyl groups to thiocarbonyls using a thionating agent like Lawesson's reagent.[1]

Troubleshooting Guide: Proposed Synthetic Routes

Route A: Synthesis from α-Hydroxy Acids (Hypothetical)

This approach is conceptually straightforward but may present significant challenges due to the need for a reagent that can efficiently form the N-C(S)-S-C(O)-O- linkage. A possible, yet unexplored, method could involve the reaction of an α-hydroxy acid with a thiocyanate salt under acidic conditions, followed by treatment with a source of sulfur.

Potential Challenges & Solutions
Problem Possible Cause(s) Recommended Solutions & Rationale
Low or No Product Yield 1. Inefficient cyclization. 2. Decomposition of starting material or product under reaction conditions. 3. Incorrect choice of thiocarbonylating agent.1. Experiment with different condensing agents to facilitate ring closure. 2. Vary the reaction temperature and time. Start with milder conditions to avoid degradation. 3. Explore different thiocarbonylating agents such as thiophosgene or carbon disulfide in the presence of a suitable base and sulfur source.
Formation of Side Products 1. Polymerization of the α-hydroxy acid. 2. Formation of an open-chain intermediate that does not cyclize. 3. Formation of other heterocyclic systems.1. Use dilute reaction conditions to disfavor intermolecular reactions. 2. Monitor the reaction by TLC or LC-MS to identify stable intermediates. This can provide insight into the reaction mechanism and guide optimization. 3. Careful characterization of byproducts by NMR and Mass Spectrometry will be crucial to understand competing reaction pathways.
Purification Difficulties 1. Product is unstable on silica gel. 2. Product has similar polarity to starting materials or side products.1. Consider purification by recrystallization or using a different stationary phase for chromatography (e.g., alumina). 2. If the product is a solid, recrystallization is often the most effective purification method.[2]
Route B: Thionation of Oxazolidine-2,4-dione

This is likely the more practical initial approach, as the synthesis of the oxazolidine-2,4-dione precursor is well-established.[3][4] The primary challenge in this route is the selective and efficient thionation of both carbonyl groups.

Workflow for Route B

Caption: Proposed workflow for the synthesis of oxazolidine-2,4-dithione via thionation.

Detailed Protocol: Synthesis of 5-Substituted Oxazolidine-2,4-dione

A general method for the synthesis of oxazolidine-2,4-diones involves a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization, using atmospheric carbon dioxide.[4]

Materials:

  • Primary amine (1.0 equiv)

  • α-Ketoester (1.2 equiv)

  • Triphenylphosphine (Ph3P) (1.5 equiv)

  • Carbon Tetrabromide (CBr4) (1.5 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • Acetonitrile (CH3CN)

Procedure:

  • To a solution of the primary amine and α-ketoester in acetonitrile, add triphenylphosphine and carbon tetrabromide.

  • Stir the mixture at room temperature under a carbon dioxide atmosphere (a balloon is sufficient).

  • After the initial reaction is complete (monitor by TLC), add potassium carbonate to the mixture.

  • Heat the reaction to reflux and monitor for the formation of the oxazolidine-2,4-dione.

  • Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Detailed Protocol: Thionation with Lawesson's Reagent

Materials:

  • 5-Substituted oxazolidine-2,4-dione (1.0 equiv)

  • Lawesson's Reagent (1.0 - 2.2 equiv)

  • Anhydrous Toluene

Procedure:

  • Dissolve the oxazolidine-2,4-dione in anhydrous toluene in a flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Add Lawesson's Reagent in one portion. The amount of Lawesson's reagent may need to be optimized; start with 1.0 equivalent for the thionation of both carbonyls.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC. The product, being more sulfur-rich, may have a different Rf value and may be visible under UV light.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting the Thionation Step

TroubleshootingThionation start Low or No Conversion q1 Is only the mono-thionated product observed? start->q1 a1_yes Increase equivalents of Lawesson's Reagent (up to 2.2 eq). Increase reaction time and/or temperature. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Is the starting material unreacted? a1_no->q2 a2_yes Ensure Lawesson's Reagent is fresh and active. Increase reaction temperature. Ensure solvent is anhydrous. q2->a2_yes Yes a2_no Decomposition likely. q2->a2_no No q3 Are there multiple unidentified spots on TLC? a2_no->q3 a3_yes Decomposition may be occurring. Lower reaction temperature and monitor closely. Consider a different thionating agent (e.g., P4S10). q3->a3_yes Yes

Caption: Troubleshooting decision tree for the thionation of oxazolidine-2,4-dione.

Problem Possible Cause(s) Recommended Solutions & Rationale
Low Yield of Dithione 1. Incomplete reaction. 2. Decomposition of the product. 3. Side reactions with Lawesson's reagent.1. Increase the amount of Lawesson's reagent (up to 2.2 equivalents). Prolong the reaction time or increase the temperature. 2. Thiocarbonyl compounds can be less stable than their carbonyl analogs. Try running the reaction at a lower temperature for a longer duration. 3. Ensure high-purity starting materials and anhydrous conditions.
Formation of Mono-thionated Product 1. Insufficient Lawesson's reagent. 2. One carbonyl group is significantly less reactive than the other.1. Increase the stoichiometry of Lawesson's reagent. 2. This is a potential outcome. The mono-thionated product can be isolated and subjected to a second thionation step.
Complex reaction mixture with multiple byproducts 1. Decomposition of Lawesson's reagent. 2. Reaction temperature is too high.1. Use freshly opened or purified Lawesson's reagent. 2. Lower the reflux temperature by using a lower-boiling solvent (e.g., THF), although this may require longer reaction times.
Purification Difficulties 1. Phosphorus-containing byproducts from Lawesson's reagent co-elute with the product. 2. The product is unstable on silica gel.1. After the reaction, quench with a small amount of water or aqueous sodium bicarbonate and filter to remove some of the phosphorus byproducts before chromatography. 2. Use a less acidic stationary phase like neutral alumina, or rely on recrystallization for purification.
Characterization of Oxazolidine-2,4-dithione

Since this is a novel compound, thorough characterization is essential.

Technique Expected Observations
¹H NMR The chemical shifts of protons adjacent to the heterocyclic ring will likely be influenced by the presence of the two sulfur atoms.
¹³C NMR The most significant feature will be the appearance of two thiocarbonyl carbon signals in the range of δ 180-220 ppm. This is a key diagnostic for successful thionation.
IR Spectroscopy The disappearance of the strong C=O stretching bands (typically around 1700-1800 cm⁻¹) and the appearance of C=S stretching bands (typically weaker and at lower wavenumbers, around 1020-1250 cm⁻¹) will be indicative of the conversion.
Mass Spectrometry The molecular ion peak should correspond to the calculated mass of the oxazolidine-2,4-dithione. The fragmentation pattern may provide further structural information.

References

  • Synthesis of 2-thioxo-thiazolidine-4-one derivatives... - ResearchGate. Accessed February 28, 2026. [Link]

  • A Convenient Synthesis of N-Substituted 2-Thioxo-1,3-thiazolidin-4-ones - ResearchGate. Accessed February 28, 2026. [Link]

  • Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates - New Journal of Chemistry (RSC Publishing). Accessed February 28, 2026. [Link]

  • Synthesis of oxazolidine‐2,4‐diones with CO2 via three‐component reactions. - ResearchGate. Accessed February 28, 2026. [Link]

  • Synthesis of oxazolidine-2,4-diones by a tandem phosphorus-mediated carboxylative condensation–cyclization reaction using atmospheric carbon dioxide - Chemical Communications (RSC Publishing). Accessed February 28, 2026. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Enantiomeric Purity Determination of Evans Oxazolidinone Adducts

) and Enantiomeric Excess ( ) Determination Methods Executive Summary In asymmetric synthesis using Evans oxazolidinone auxiliaries, the determination of stereochemical purity is often misunderstood. Unlike standard enan...

Author: BenchChem Technical Support Team. Date: March 2026


) and Enantiomeric Excess (

) Determination Methods

Executive Summary

In asymmetric synthesis using Evans oxazolidinone auxiliaries, the determination of stereochemical purity is often misunderstood. Unlike standard enantioselective catalysis where the product is an enantiomer, the immediate product of an Evans reaction is a diastereomer .

The Application Scientist’s Verdict:

  • Primary Method (High Throughput): Non-destructive

    
     NMR of the crude imide . Because the auxiliary is enantiopure, the ratio of diastereomers (
    
    
    
    ) in the adduct is mathematically equivalent to the enantiomeric excess (
    
    
    ) of the hydrolysate (assuming no racemization during cleavage).
  • Secondary Method (Validation): Chiral HPLC/SFC after cleavage. Required for IND-enabling studies or when NMR signals overlap.

  • Tertiary Method (Absolute Config): Mosher Ester Analysis . Reserved for assigning absolute configuration when the stereochemical outcome is unknown.

The "Hidden" Leverage: Diastereomers vs. Enantiomers[1]

The core advantage of the Evans auxiliary system is that it converts a difficult analytical problem (enantiomer separation) into a simpler one (diastereomer separation).

  • Enantiomers: Identical physical properties in achiral environments (NMR silent).[1]

  • Diastereomers: Different physical properties (NMR distinct).

Scientific Integrity Note: You must verify the optical purity of your starting auxiliary. If your auxiliary is only 90%


, your product 

cannot exceed 90%, even if the NMR shows a single diastereomer.

Comparative Analysis of Methods

The following table contrasts the three primary methodologies for determining stereopurity in this specific chemistry.

FeatureMethod A: Crude

NMR (

)
Method B: Chiral HPLC/SFC (

)
Method C: Mosher Analysis
Stage Pre-cleavage (Intact Imide)Post-cleavage (Alcohol/Acid)Post-cleavage (Derivatized)
Analyte Type DiastereomerEnantiomerDiastereomer
Throughput High (<15 min/sample)Low (30-60 min/sample)Very Low (2 days)
Method Dev. Minimal (Solvent screening)High (Column/Solvent screening)Moderate (Synthesis required)
Sample Recovery 100% (Non-destructive)High (if Prep-HPLC used)0% (Destructive)
Limit of Detection ~2-5% minor isomer<0.1% minor isomer~1-2% minor isomer
Cost Low (Solvent only)High (Columns/Solvents)Medium (Reagents)

Visual Workflows

Figure 1: Analytical Workflow for Evans Chemistry

This diagram illustrates the critical decision points in the analytical process.

EvansWorkflow Start Evans Reaction (Crude Product) NMR_Check 1H NMR Analysis (Pre-Cleavage) Start->NMR_Check Decision Are signals distinct? NMR_Check->Decision Calc_DR Calculate dr (dr ≈ ee) Decision->Calc_DR Yes Cleavage Auxiliary Cleavage (Hydrolysis/Reduction) Decision->Cleavage No (Overlap) Calc_DR->Cleavage Proceed to Step 2 Chiral_HPLC Chiral HPLC/SFC (Post-Cleavage) Cleavage->Chiral_HPLC Racemic_Std Generate Racemic Standard Racemic_Std->Chiral_HPLC Reference

Caption: Workflow prioritizing non-destructive NMR analysis before destructive cleavage and chromatography.

Detailed Experimental Protocols

Method A: Determination of via NMR (The Preferred System)

This method relies on the magnetic non-equivalence of protons on the auxiliary ring (specifically


) or the 

-proton of the acyl chain.

Protocol:

  • Sample Prep: Dissolve ~10 mg of crude, dry reaction mixture in 0.6 mL of solvent.

  • Solvent Selection (Critical):

    • Start with

      
      .
      
    • If signals overlap, switch to

      
       (Benzene-d6). The aromatic solvent induced shift (ASIS) often resolves diastereomeric peaks that overlap in chloroform.
      
  • Acquisition Parameters:

    • Pulse Angle:

      
       or 
      
      
      
      .
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 10-20 seconds) to ensure quantitative integration. Standard default delays (1s) will give erroneous ratios.
    • Scans: 16–32 (High S/N is required for integration of minor isomers).

  • Analysis:

    • Locate the "benzylic" proton of the auxiliary (4-H) or the newly formed

      
      -proton.
      
    • Integrate the major diastereomer (

      
      ) and the minor diastereomer (
      
      
      
      ).
    • Calculation:

      
      .
      

Self-Validating Check: Ensure the integration of the auxiliary backbone protons (which should be invariant) matches the total integration of the diastereomeric peaks. If they do not match, an impurity is co-eluting.

Method B: Chiral HPLC Validation (The Gold Standard)

Use this when NMR signals are ambiguous or for final compound registration.

Protocol:

  • Racemic Standard Generation (Mandatory):

    • Perform the reaction using a racemic auxiliary or use a non-selective method (e.g., LDA/alkyl halide without auxiliary) to generate a racemic sample of the final alcohol/acid.

    • This identifies the retention times of both enantiomers.[2]

  • Column Selection:

    • Chiralpak AD-H / OD-H: Excellent for aromatic alcohols.

    • Chiralpak IC / IA: Immobilized phases, robust for polar functionalities.

  • Conditions:

    • Flow: 0.5 – 1.0 mL/min.

    • Detection: UV (210 nm, 254 nm).

    • Mobile Phase: Hexane/IPA mixtures (start 90:10).

  • Calculation:

Method C: Mosher Ester Analysis (Absolute Configuration)[3][4][5]

Use this only if you do not know which enantiomer you have produced.

Protocol:

  • Cleavage: Remove the auxiliary to obtain the free alcohol.

  • Derivatization: React two aliquots of the alcohol separately with

    
    - and 
    
    
    
    -MTPA-Cl (Mosher's acid chloride).
  • NMR Analysis: Compare the

    
     NMR chemical shifts (
    
    
    
    ) of the two diastereomeric esters.
  • Logic:

    • Calculate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[3][4]
      
    • Map the positive and negative differences to a Newman projection to deduce the spatial arrangement of groups (See Hoye et al., 2007).

Decision Logic for Method Selection

Figure 2: Selection Matrix

Use this logic tree to select the most efficient method for your specific scenario.

MethodSelection Start Start: Product Analysis Auxiliary Is Auxiliary Attached? Start->Auxiliary NMR Use 1H NMR (dr) Auxiliary->NMR Yes Cleave Cleave Auxiliary Auxiliary->Cleave No Known Is Stereocontrol Known? HPLC Use Chiral HPLC (ee) Known->HPLC Yes Mosher Use Mosher Analysis Known->Mosher No (Unknown Config) NMR->Cleave If overlap Cleave->Known

Caption: Decision tree for selecting the optimal analytical technique based on substrate status.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Dale, J. A.; Mosher, H. S. (1973).[3] Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters.[3] Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Hoye, T. R.; Jeffrey, C. S.; Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4] Nature Protocols, 2, 2451–2458. [Link]

  • Wenzel, T. J.; Chisholm, C. D. (2011). Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy.[3][4] Chirality, 23(3), 190–214. [Link]

Sources

Comparative

Comparative Guide: Oxazolidinone Auxiliaries vs. High-Performance Alternatives

[1][2] Executive Summary In asymmetric synthesis, the choice of chiral auxiliary is rarely a "one-size-fits-all" decision.[1] While Evans oxazolidinones remain the gold standard for their predictability and broad scope,...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

In asymmetric synthesis, the choice of chiral auxiliary is rarely a "one-size-fits-all" decision.[1] While Evans oxazolidinones remain the gold standard for their predictability and broad scope, alternatives like Myers’ pseudoephedrine , Oppolzer’s camphor sultam , and Nagao’s thiazolidinethiones offer distinct advantages in specific contexts—particularly regarding crystallinity, cleavage conditions, and atom economy.

This guide objectively compares these systems, providing mechanistic insights, experimental benchmarks, and decision-making frameworks for the bench scientist.

Mechanistic Foundations: The "Why" Behind the Selectivity

To select the right auxiliary, one must understand the transition state (TS) geometry that enforces stereocontrol.

Evans Oxazolidinones (The Chelation Model)

The success of Evans auxiliaries relies on the formation of a rigid Z-enolate via a Zimmerman-Traxler transition state.

  • Mechanism: The metal (Li, B, Ti) chelates between the enolate oxygen and the auxiliary's carbonyl oxygen.

  • Steric Shielding: The bulky group (isopropyl, benzyl, phenyl) at the C4 position blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

  • Dipole Minimization: In non-chelated scenarios (e.g., using Sn), dipole repulsion favors an open TS, potentially reversing selectivity.

Myers’ Pseudoephedrine (The Solvent-Aggregate Model)

Myers' system utilizes the spontaneous crystallization of the auxiliary-substrate complex.

  • Mechanism: It forms a Z-enolate stabilized by lithium chloride (LiCl) aggregates. The hydroxyl group on the pseudoephedrine backbone coordinates with the lithium base, directing the deprotonation and subsequent alkylation.

  • Key Advantage: The reaction often produces highly crystalline intermediates, allowing for enantiomeric enrichment via recrystallization rather than chromatography.

Nagao’s Thiazolidinethiones (The "Soft" Activation)

Structurally similar to Evans auxiliaries but replacing the carbonyl with a thiocarbonyl (C=S).

  • Mechanism: The thiocarbonyl is a "softer" Lewis base, altering metal coordination strength.

  • Key Advantage: The yellow color serves as a self-indicator, and the thiocarbonyl makes the auxiliary a superior leaving group, allowing cleavage under extremely mild conditions (e.g., with amines or thiols) where oxazolidinones might require harsh hydrolysis.

Visualization: Transition State Dynamics

The following diagram contrasts the rigid chelation of the Evans system with the logic of auxiliary selection.

G Evans Evans Oxazolidinone (Chelated Z-Enolate) TS_Evans Zimmerman-Traxler TS Metal: Li, B, Ti Rigid 6-Membered Ring Evans->TS_Evans LDA/NaHMDS Myers Myers Pseudoephedrine (LiCl Aggregate/H-Bond) TS_Myers Solvent-Dependent Aggregate LiCl Essential for Rate OH-Directed Deprotonation Myers->TS_Myers LDA + LiCl Nagao Nagao Thiazolidinethione (Soft S-Coordination) Nagao->TS_Evans Similar Geometry Outcome_Nagao Tunable Selectivity (Syn/Anti via Lewis Acid) Nagao->Outcome_Nagao Mg(II) vs Ti(IV) Outcome_Evans High dr (>99:1) Chromatography Required TS_Evans->Outcome_Evans Electrophile Attack Outcome_Myers High dr (>99:1) Crystallization Enrichment TS_Myers->Outcome_Myers Alkylation

Caption: Comparative mechanistic pathways for primary chiral auxiliaries. Note the divergence in purification strategies (Crystallization vs. Chromatography).

Comparative Performance Analysis

The following data aggregates typical performance metrics for standard alkylation and aldol reactions (e.g., propionate alkylation with benzyl bromide).

FeatureEvans Oxazolidinone Myers Pseudoephedrine Oppolzer Sultam Nagao Thiazolidinethione
Primary Application Aldol, Alkylation, Diels-AlderAlkylation (Best in Class)Alkylation, Diels-AlderAldol (Acetate), "Soft" Cleavage
Typical Yield 85–95%80–95%80–90%75–90%
Diastereomeric Ratio (dr) >99:1 (after chrom.)>99:1 (after cryst.)>98:2>95:5
Crystallinity Moderate (Oil/Solid mix)High (Key Benefit)High Moderate (Yellow solid)
Cleavage Conditions LiOH/H₂O₂ (Hydrolysis)LiBH₄ (Reduction)Acid/Base HydrolysisLAB (Reduction)LiOH or ReductionMild (Aminolysis, NaBH₄)Selective displacement
Atom Economy Moderate (Auxiliary MW ~177)Good (Auxiliary MW ~165)Poor (Auxiliary MW ~215)Moderate
Cost (Enantiomers) Both available (Valine/Phe derived)Both available (Cheap)(-)-Sultam is cheaperBoth available

Strategic Decision Matrix: When to Use What?

Do not default to Evans auxiliaries simply due to familiarity. Use this logic flow to optimize your route.

DecisionTree Start Select Reaction Type Alkylation Alkylation Start->Alkylation Aldol Aldol / Diels-Alder Start->Aldol Scale Is Scale > 10g? Alkylation->Scale ProductStab Is Product Acid/Base Sensitive? Aldol->ProductStab Myers USE MYERS (Crystallization avoids columns) Scale->Myers Yes Evans USE EVANS (Standard, predictable) Scale->Evans No ProductStab->Evans No (Stable) Nagao USE NAGAO (Mild cleavage required) ProductStab->Nagao Yes (Sensitive) Oppolzer USE OPPOLZER (If Lewis Acid recovery needed) ProductStab->Oppolzer High T / Lewis Acid

Caption: Decision tree for selecting the optimal chiral auxiliary based on reaction type, scale, and product stability.

Validated Experimental Protocols

Protocol A: Evans Asymmetric Alkylation (The Standard)

Target: Synthesis of α-methyl carboxylic acids.

  • Enolate Formation:

    • To a solution of

      
      -propionyl oxazolidinone (1.0 equiv) in dry THF (0.2 M) at -78 °C, add NaHMDS  (1.1 equiv) dropwise.
      
    • Note: NaHMDS is often preferred over LDA for Evans systems to minimize competitive attack at the carbonyl.

    • Stir for 30–60 minutes to ensure complete Z-enolate formation.

  • Alkylation:

    • Add the alkyl halide (e.g., Benzyl bromide, 1.5 equiv) slowly.

    • Allow the reaction to warm to 0 °C over 2 hours.

    • Checkpoint: TLC should show consumption of the starting imide.

  • Workup:

    • Quench with saturated NH₄Cl. Extract with EtOAc.

    • Purify via flash chromatography. Target dr: >98:2.

  • Cleavage (Hydrolysis):

    • Dissolve alkylated product in THF/H₂O (3:1) at 0 °C.

    • Add LiOH (2.0 equiv) and 30% H₂O₂ (4.0 equiv).

    • Mechanism:[2][3][4][5][6] H₂O₂ forms the hydroperoxide anion (

      
      ), which is more nucleophilic than hydroxide (
      
      
      
      ) but less basic, attacking the exocyclic carbonyl to cleave the auxiliary without racemizing the α-center [1].
    • Quench with Na₂SO₃ (to destroy peroxide) before acidification.

Protocol B: Myers Asymmetric Alkylation (The Scalable Alternative)

Target: Highly crystalline α-alkylated amides.

  • Drying (Critical Step):

    • Pseudoephedrine amides are hygroscopic. Azeotropically dry the starting amide with toluene prior to reaction.

  • Enolate Formation:

    • Suspend anhydrous LiCl (6.0 equiv) in THF.

    • Add diisopropylamine (2.2 equiv) and

      
      -BuLi (2.1 equiv) to generate LDA in situ at -78 °C.
      
    • Add the pseudoephedrine amide (1.0 equiv) via cannula.

    • Why LiCl? It breaks up LDA aggregates and facilitates the formation of a reactive, monomeric enolate species [2].

  • Alkylation:

    • Add alkyl halide (1.5 equiv). Stir at 0 °C or room temperature depending on electrophile reactivity.

  • Purification (The Advantage):

    • Quench with buffer.[7]

    • Recrystallize the crude solid from toluene or heptane.

    • Result: Often yields >99% de product without chromatography.

References

  • Evans, D. A., et al. (1982).[5] "Chiral Enolates in Asymmetric Synthesis." Journal of the American Chemical Society.[8][9] Link

  • Myers, A. G., et al. (1997).[5] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[8] Journal of the American Chemical Society.[8][9] Link

  • Crimmins, M. T., et al. (2000). "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl-1,3-thiazolidine-2-thiones." Journal of the American Chemical Society.[8][9] Link

  • Oppolzer, W. (1987).[10] "Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Tetrahedron. Link

  • Velasquez, C. A., et al. (2023). "Mechanism of Cleavage of Evans Chiral Auxiliaries by LiOOH." Australian Journal of Chemistry. Link

Sources

Validation

HPLC methods for the analysis of oxazolidinone antibiotics

An in-depth comparative guide on the High-Performance Liquid Chromatography (HPLC) methodologies used for the analysis of oxazolidinone antibiotics, specifically focusing on the first-in-class Linezolid (LNZ) and the sec...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide on the High-Performance Liquid Chromatography (HPLC) methodologies used for the analysis of oxazolidinone antibiotics, specifically focusing on the first-in-class Linezolid (LNZ) and the second-generation Tedizolid (TZD) .

Introduction to Oxazolidinone Analysis

Oxazolidinones represent a critical class of synthetic antibacterial agents deployed against multidrug-resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE)[1]. They operate via a unique mechanism: inhibiting bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex[1][2].

Because prolonged use of oxazolidinones can lead to concentration-dependent toxicities (such as myelosuppression and neuropathy), Therapeutic Drug Monitoring (TDM) is increasingly recommended[3]. Consequently, the development of robust, sensitive, and reproducible HPLC methods is paramount for both clinical TDM and pharmaceutical quality control.

MOA Drug Oxazolidinone (Linezolid / Tedizolid) Target 50S Ribosomal Subunit (23S rRNA pocket) Drug->Target Binds to Block Blocks Initiator-tRNA Binding at A-site Target->Block Induces conformational change Result Halts Translation & Bacterial Protein Synthesis Block->Result Prevents 70S complex formation

Mechanism of action of oxazolidinone antibiotics at the ribosomal level.

Chemical & Pharmacokinetic Context: Linezolid vs. Tedizolid

To design an effective analytical method, one must first understand the physicochemical and pharmacokinetic (PK) differences between the analytes. Tedizolid was structurally optimized from Linezolid by replacing the morpholine ring with a pyridine ring and adding a methyl tetrazole ring, making it 4- to 16-fold more potent against MRSA[4].

From an analytical perspective, the most critical difference lies in their plasma protein binding . Linezolid exhibits low protein binding (~18%), making it relatively easy to extract from plasma or saliva[5]. In contrast, Tedizolid is highly protein-bound (70–90%), which necessitates aggressive protein disruption during sample preparation to ensure accurate total drug quantification[5].

Table 1: Physicochemical and Pharmacokinetic Comparison
ParameterLinezolid (LNZ)Tedizolid (TZD)Analytical Implication
Core Structure Morpholine ringPyridine & Methyl tetrazoleTZD requires different chiral separation parameters[2][4].
Protein Binding ~18.2%~60.3% - 90%TZD requires stronger extraction solvents (e.g., SPE or acidic precipitation)[5].
Standard Dosing 600 mg every 12h200 mg once dailyTZD yields lower systemic concentrations, often requiring LC-MS/MS[2].
Salivary Penetration High (Ratio ~1.0)Low (Ratio ~0.39)Salivary TDM is highly feasible for LNZ, but challenging for TZD[5].

Comparative Evaluation of HPLC Methodologies

The choice of detector and chromatographic mode depends entirely on the matrix (pharmaceutical formulation vs. biological fluid) and the required Limit of Quantification (LOQ).

A. HPLC-UV/DAD (High-Performance Liquid Chromatography with UV Detection)
  • Mechanism & Causality: The oxazolidinone core and aromatic rings exhibit strong UV absorbance, peaking between 251 nm and 254 nm[6][7][8]. Monitoring at 254 nm maximizes the signal-to-noise ratio while avoiding the low-wavelength noise generated by organic mobile phase solvents (like methanol).

  • Best For: Pharmaceutical dosage forms, stability-indicating assays, and routine TDM where drug concentrations are relatively high (Cmax of LNZ is ~11-21 µg/mL)[9].

  • Limitations: Lacks the sensitivity required for trace-level environmental analysis or micro-sampling (e.g., pediatric dried blood spots).

B. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
  • Mechanism & Causality: Utilizes Electrospray Ionization (ESI) in positive mode, followed by Multiple Reaction Monitoring (MRM). By isolating the parent ion and quantifying specific fragment ions, LC-MS/MS eliminates matrix interference.

  • Best For: Tedizolid TDM (due to lower dosing), salivary TDM, and cerebrospinal fluid (CSF) analysis[1][6].

  • Limitations: Susceptible to ion suppression (matrix effects), requiring stable isotope-labeled internal standards and rigorous sample cleanup.

Table 2: Typical Chromatographic Parameters
Method TypeColumnMobile PhaseDetectionLOQ Range
HPLC-UV (LNZ) C18 (e.g., 250 x 4.6 mm, 5 µm)Methanol : Water (50:50 v/v)UV at 254 nm0.1 - 1.6 µg/mL[1][8]
HPLC-UV (TZD) C18 or Atlantis T3ACN : Water : Formic AcidUV at 251-252 nm~0.001 mg/L[5][6]
LC-MS/MS ACQUITY UPLC CSH C18ACN : Water (0.1% Formic Acid)ESI+, MRM Mode0.05 - 0.1 µg/mL[6][10]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, analytical methods must incorporate self-validating steps. The following protocol outlines the extraction and quantification of Linezolid from human plasma using Solid-Phase Extraction (SPE), which is preferred over Liquid-Liquid Extraction (LLE) because it provides purer samples and prevents emulsion formation[3].

SPE_Workflow Plasma Human Plasma Sample (Spiked with IS) Condition Condition SPE Cartridge (1 mL ACN + 1 mL H2O) Load Load Sample (Plasma Aliquot) Condition->Load Wash Wash Cartridge (1 mL H2O) Load->Wash Elute Elute Analytes (0.3 - 1.0 mL ACN) Wash->Elute Evaporate Evaporate under N2 (50°C) Elute->Evaporate Reconstitute Reconstitute (Mobile Phase) Evaporate->Reconstitute Analyze HPLC-UV / LC-MS/MS Analysis Reconstitute->Analyze

Solid-Phase Extraction (SPE) workflow for oxazolidinone recovery from plasma.
Step-by-Step Protocol: HPLC-UV Analysis of Linezolid in Plasma

1. Internal Standard (IS) Spiking:

  • Action: Spike 500 µL of human plasma with a known concentration of an Internal Standard (e.g., Gemifloxacin)[9].

  • Causality: The IS corrects for any analyte loss during the extraction process or variations in HPLC injection volumes, ensuring the system is self-validating.

2. Solid-Phase Extraction (SPE):

  • Conditioning: Pre-condition C18 SPE cartridges with 1 mL of Acetonitrile (ACN) followed by 1 mL of HPLC-grade water[3][10].

  • Loading & Washing: Load the spiked plasma. Wash with 1 mL of water to remove polar endogenous plasma proteins and salts[10].

  • Elution: Elute the highly retained Linezolid and IS using 1 mL of ACN[10]. Note: ACN disrupts the hydrophobic interactions between the C18 stationary phase and the drug.

3. Evaporation and Reconstitution:

  • Action: Evaporate the eluate under a gentle stream of nitrogen gas at 50°C. Reconstitute the residue in 100 µL of the mobile phase[10].

  • Causality: Evaporation concentrates the sample, pushing the analyte concentration well above the Limit of Detection (LOD), which is typically around 0.05 µg/mL for this method[10].

4. Chromatographic Separation:

  • System Setup: Inject 20 µL into an HPLC system equipped with a C18 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Methanol:Water (50:50 v/v) at a flow rate of 1.0 mL/min[8].

  • Detection: Set the UV-VIS detector to 254 nm[8].

  • System Suitability (Self-Validation): The run is only considered valid if the resolution (Rs) between the LNZ peak (retention time ~5.1 min) and the IS peak is > 2.0, and the Relative Standard Deviation (RSD) of peak areas from standard injections is < 2.0%[8].

Stability-Indicating Assays

For pharmaceutical development, HPLC methods must not only quantify the active pharmaceutical ingredient (API) but also separate it from its degradation products. Linezolid is subjected to forced degradation to prove the method's specificity[8][11].

  • Acid/Base Hydrolysis: Exposure to 0.5 M HCl or 0.5 M NaOH at 100°C for 1 hour[11]. The morpholine ring is generally stable, but the amide bond in the oxazolidinone structure is susceptible to extreme pH.

  • Oxidation: Exposure to 30%

    
     at 100°C[11].
    
  • Thermal/Photolytic: Storage at 70°C or exposure to intense UV light[7].

Causality: By forcing the drug to degrade and running the sample through the HPLC, analysts prove that the degradation peaks elute at different retention times than the parent drug, ensuring that the UV peak area at ~5.1 minutes is exclusively intact Linezolid[8].

Conclusion

The analytical landscape for oxazolidinones is dictated by their distinct pharmacokinetic profiles. While Linezolid's high systemic concentrations and low protein binding make it highly amenable to standard HPLC-UV methodologies and salivary TDM[5][8], the newer Tedizolid requires more aggressive extraction protocols and often benefits from the enhanced sensitivity of LC-MS/MS due to its high protein binding and lower therapeutic dosing[1][5]. Future analytical developments are heavily leaning toward greener mobile phases and high-throughput micro-sampling techniques.

References

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • High feasibility of salivary therapeutic drug monitoring in linezolid, but less in tedizolid: A single-dose study in healthy subjects Source: medRxiv URL:[Link]

  • Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review Source: ResearchGate URL:[Link]

  • Enantioseparation of linezolid and tedizolid using validated high‐performance liquid chromatographic method Source: ResearchGate URL:[Link]

  • Physicochemical Compatibility and Stability of Linezolid with Parenteral Nutrition Source: MDPI URL:[Link]

  • Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) Source: MDPI URL:[Link]

  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Human plasma extraction procedure (Linezolid) Source: Department of Science Service (DSS) URL:[Link]

  • Focus on Antibiotics – New Challenges and Steps Forward in Discovery and Development Source: MDPI URL:[Link]

  • Linezolid assay using high performance liquid chromatography (HPLC-DAD) Source: Canada's Drug Agency URL:[Link]

  • Validated Stability Indicating RP-HPLC Method for the Estimation of Linezolid in a Pharmaceutical Dosage Form Source: ResearchGate URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Oxazolidine Byproducts in Synthesis

This guide provides an in-depth comparison and practical workflows for the mass spectrometry-based analysis of oxazolidine byproducts, a class of impurities that can arise during pharmaceutical synthesis. We will explore...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and practical workflows for the mass spectrometry-based analysis of oxazolidine byproducts, a class of impurities that can arise during pharmaceutical synthesis. We will explore the mechanisms of their formation, compare analytical strategies for their detection and characterization, and provide robust experimental protocols designed for immediate application in a drug development setting.

The Challenge: Unraveling Oxazolidine Byproducts

In pharmaceutical manufacturing, the synthesis of an Active Pharmaceutical Ingredient (API) is a multi-step process where side reactions can lead to the formation of impurities. Oxazolidines are five-membered heterocyclic compounds that can emerge as byproducts, typically from the condensation reaction between a 2-aminoalcohol and an aldehyde or ketone.[1] These starting materials or reagents are common in many synthetic routes. The presence of such unintended byproducts is a critical quality attribute that must be monitored and controlled, as impurities can impact the safety and efficacy of the final drug product. Regulatory bodies like the FDA and international standards such as those from the WHO and ICH mandate strict control over impurities in pharmaceutical products.[2][3][4]

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the definitive technique for identifying and quantifying these trace-level byproducts due to its unparalleled sensitivity and specificity.[] This guide will dissect the application of various MS methodologies to provide a clear path for researchers and drug development professionals to tackle this analytical challenge.

Mechanism of Oxazolidine Formation

Understanding the formation of these byproducts is the first step in controlling them. The primary route is the reaction between a molecule possessing a 2-aminoalcohol moiety and a carbonyl compound (aldehyde or ketone), which may be a solvent, a reagent, or a degradation product.[6][7] The reaction proceeds via an initial nucleophilic attack of the amine on the carbonyl carbon, followed by cyclization and dehydration to form the stable five-membered oxazolidine ring.

cluster_0 Mechanism of Oxazolidine Formation Aminoalcohol 2-Aminoalcohol (R1-CH(OH)-CH(NH2)-R2) Hemiaminal Hemiaminal Intermediate Aminoalcohol->Hemiaminal + Carbonyl Aldehyde/Ketone (R3-C(=O)-R4) Carbonyl->Hemiaminal Iminium Iminium Ion (Schiff Base) Hemiaminal->Iminium Dehydration Oxazolidine Oxazolidine Product Iminium->Oxazolidine Intramolecular Cyclization H2O - H2O

Caption: General reaction mechanism for the formation of oxazolidine byproducts.

Comparing Mass Spectrometry Platforms for Oxazolidine Analysis

The choice of analytical technique is critical for the successful detection and characterization of oxazolidine byproducts. The two primary approaches involve coupling a separation technique (Gas or Liquid Chromatography) with a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) vs. Liquid Chromatography-Mass Spectrometry (LC-MS)

GC-MS can be a powerful tool, particularly for volatile and thermally stable small molecules. In some cases, oxazolidines formed from common solvents or reagents can be detected using this method.[6] However, many pharmaceutical intermediates and APIs are not suitable for GC analysis due to their low volatility and thermal instability. High injection port temperatures in GC can sometimes even promote the formation of oxazolidine artifacts, leading to inaccurate results.[6]

LC-MS is the more versatile and widely adopted platform for analyzing drug impurities.[] It separates compounds in the liquid phase at or near ambient temperature, preserving the integrity of the sample. Its applicability to a wide range of polar and non-polar compounds makes it the superior choice for most pharmaceutical applications, including the analysis of oxazolidine byproducts.

High-Resolution MS (HRMS) vs. Tandem MS (MS/MS)

Within the LC-MS domain, the choice of mass analyzer dictates the type and quality of information obtained.

  • High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap): The strength of HRMS lies in its ability to provide a highly accurate mass measurement of an ion. This allows for the confident determination of the elemental composition (molecular formula) of an unknown byproduct, which is the first and most critical step in its identification.

  • Tandem Mass Spectrometry (e.g., Triple Quadrupole, Ion Trap): MS/MS is the gold standard for structural elucidation and quantification. In an MS/MS experiment, a specific ion (the "parent" or "precursor" ion) is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. This fragmentation pattern serves as a structural fingerprint of the molecule.[8] For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides exceptional sensitivity and selectivity.[9][10]

The table below summarizes the key performance characteristics of these techniques for oxazolidine analysis.

FeatureGC-MSLC-MS (Triple Quad)LC-MS (Q-TOF)
Primary Use Analysis of volatile, thermally stable oxazolidinesTargeted quantification, structural confirmationUnknown identification, structural elucidation
Selectivity Moderate to HighVery High (MRM mode)High
Sensitivity GoodExcellentVery Good
Key Advantage Good for fingerprinting known volatile impuritiesBest for quantifying known byproducts at low levelsProvides exact mass for formula determination of unknowns
Key Limitation Limited to volatile/stable compounds; risk of artifact formationRequires prior knowledge of the compound for method setupGenerally less sensitive for quantification than a triple quad
Typical Application Screening for known, small oxazolidines (e.g., from formaldehyde)Monitoring known oxazolidine process impuritiesCharacterizing novel byproducts discovered during synthesis

Interpreting the Data: Characteristic Fragmentation of Oxazolidines

Once a suspected oxazolidine byproduct is detected, confirming its structure requires an understanding of its behavior in the mass spectrometer. Under Collision-Induced Dissociation (CID) in an MS/MS experiment, the oxazolidine ring fragments in predictable ways. Common fragmentation pathways include:

  • Ring Opening: Cleavage of the C-O or C-N bonds within the five-membered ring.

  • Loss of Substituents: Elimination of groups attached to the ring carbons or nitrogen.

  • Ring Contraction: Complex rearrangements that can lead to smaller ring structures like aziridines.[11]

The exact fragmentation pattern is highly dependent on the substituents on the oxazolidine ring.[6]

cluster_0 Example Fragmentation of a Protonated Oxazolidine Parent [M+H]+ Protonated Oxazolidine Frag1 Fragment 1 (Loss of R3/R4 group) Parent->Frag1 - R3/R4 Frag2 Fragment 2 (Ring-opened iminium ion) Parent->Frag2 Ring Opening Frag3 Fragment 3 (Loss of aminoalcohol moiety) Parent->Frag3 Ring Cleavage

Caption: Common fragmentation pathways for a model protonated oxazolidine in MS/MS.

A Self-Validating Experimental Protocol: LC-MS/MS Workflow

This section provides a robust, step-by-step protocol for the targeted analysis of a potential oxazolidine byproduct in a synthetic reaction mixture. The causality behind each step is explained to ensure trustworthiness and adaptability.

Experimental Workflow Diagram

cluster_workflow LC-MS/MS Experimental Workflow A 1. Sample Preparation (Dilute reaction mixture in mobile phase) B 2. Chromatographic Separation (Reversed-Phase C18 Column) A->B C 3. Ionization (Electrospray Ionization - ESI+) B->C D 4. MS Analysis (Full Scan for Survey) C->D E 5. MS/MS Analysis (Product Ion Scan of Suspected Ion) D->E F 6. Data Interpretation (Confirm Structure via Fragmentation) E->F

Caption: A typical workflow for the identification of oxazolidine byproducts.

Step-by-Step Methodology

Objective: To identify and confirm the presence of a suspected oxazolidine byproduct formed from an aminoalcohol precursor and an aldehyde impurity.

  • Sample Preparation:

    • Action: Take a 10 µL aliquot of the crude reaction mixture. Dilute it 1:1000 with a solution of 50:50 acetonitrile:water containing 0.1% formic acid.

    • Rationale: Dilution is critical to avoid saturating the MS detector and to ensure compatibility with the electrospray ionization process. The solvent composition should mimic the initial mobile phase conditions to ensure good peak shape. Formic acid is added to promote protonation of the analyte, which is necessary for positive ion mode ESI.[12]

  • Liquid Chromatography (LC) Method:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).[10]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Rationale: A C18 column provides good retention for a wide range of organic molecules. A gradient elution is essential for analyzing complex mixtures, ensuring that both polar and non-polar compounds are eluted and separated effectively.[]

  • Mass Spectrometry (MS) Method:

    • Ionization Source: Electrospray Ionization, Positive Mode (ESI+).

    • Rationale: Oxazolidines contain a basic nitrogen atom that is readily protonated, making ESI+ the ideal ionization technique.

    • Initial Survey Scan (Full Scan):

      • Mode: Full Scan or TOF-MS scan.

      • Mass Range: m/z 100-1000.

      • Purpose: To get a complete picture of all ionizable components in the sample. The accurate mass of the suspected byproduct can be extracted from this data if using an HRMS instrument.

    • Targeted MS/MS Scan (Product Ion Scan):

      • Mode: Product Ion Scan or Targeted MS/MS.

      • Precursor Ion: Set the mass spectrometer to isolate the m/z of the protonated molecular ion of the suspected oxazolidine.

      • Collision Energy: Apply a range of collision energies (e.g., 10, 20, 40 eV) to induce fragmentation.

      • Purpose: To generate a fragmentation spectrum (fingerprint) of the selected ion. This spectrum is used for definitive structural confirmation.[13]

  • Data Analysis and Interpretation:

    • Step 1: In the full scan data, locate the peak corresponding to the theoretical exact mass of the suspected oxazolidine.

    • Step 2: Examine the MS/MS spectrum obtained from the precursor ion at that mass.

    • Step 3: Propose fragmentation pathways that explain the major product ions observed. This process should be consistent with known fragmentation mechanisms of oxazolidines.[11][13] The confirmation of these characteristic fragments provides a high degree of confidence in the structural assignment.

By following this self-validating protocol, a researcher can move from a complex reaction mixture to a confidently identified byproduct, providing crucial information for process optimization and regulatory compliance.

References

  • Stalker, R. (2011). CHARACTERIZATION OF OXAZOLIDINE BYPRODUCTS IN METHAMPHETAMINE LABORATORY ANALYSIS.
  • Gundogdu, N., et al. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry.
  • Wikipedia contributors. (2023). Oxazolidine. Wikipedia. [Link]

  • Li, Y., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Organic Chemistry. [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc.
  • ResearchGate. (2016). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Request PDF. [Link]

  • Giguere, D., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]

  • Juhász, T., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. PMC. [Link]

  • Gao, W., et al. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • ResearchGate. (2016). synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Zhang, N., et al. (2025). LC-MS/MS Method for Simultaneous Determination of Three Oxazolidinone. Drug Design, Development and Therapy. [Link]

  • Semantic Scholar. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. [Link]

  • Kim, H., et al. (2004). Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • The Compliance Group. (2024). The Ultimate Guide to Pharmaceutical Regulations: Compliance & Standards. [Link]

  • U.S. Food and Drug Administration. (2023). Questions and Answers on Current Good Manufacturing Practice Requirements | Control of Components and Drug Product Containers and Closures. [Link]

  • World Health Organization. (2022). Guidelines: Norms and Standards for Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2004). Guidance for Industry #169 - Drug Substance. [Link]

  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

Sources

Validation

Spectroscopic Analysis of Oxazolidine Hydrolysis: A Comparative Technical Guide

Topic: Spectroscopic analysis of oxazolidine hydrolysis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary & Scientific Context Oxazolidines (1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic analysis of oxazolidine hydrolysis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Scientific Context

Oxazolidines (1,3-oxazolidines) are critical heterocyclic scaffolds in medicinal chemistry, serving as hydrolytically labile prodrugs for


-amino alcohols and carbonyl-containing therapeutics, as well as dynamic protecting groups in organic synthesis.[1][2] Their utility hinges on a precise understanding of their hydrolytic stability, which is strictly pH-dependent and governed by the steric and electronic nature of substituents at the C2 position.

The hydrolysis mechanism proceeds via an acid-catalyzed ring opening to form an iminium ion intermediate, followed by hydration to yield the parent amino alcohol and aldehyde/ketone. Accurately quantifying this kinetic profile is essential for predicting in vivo half-life and shelf-stability.

This guide compares the two primary spectroscopic modalities for monitoring this reaction: Ultraviolet-Visible (UV-Vis) Spectrophotometry and Proton Nuclear Magnetic Resonance (


H NMR) Spectroscopy .[3] While UV-Vis is the industry standard for rapid kinetic profiling, NMR offers superior structural resolution for mechanistic elucidation.

Mechanistic Basis of Hydrolysis

Understanding the reaction pathway is prerequisite to selecting the analytical method. The reaction is general acid-catalyzed, involving protonation of the ring nitrogen or oxygen, followed by C-O bond cleavage.

Visualization: Acid-Catalyzed Hydrolysis Pathway

OxazolidineHydrolysis Oxazolidine Oxazolidine (Ring Closed) Protonation N-Protonation (Fast Equilibrium) Oxazolidine->Protonation + H+ TS Transition State (C-O Cleavage) Protonation->TS k1 (rds) Iminium Iminium Ion Intermediate TS->Iminium Ring Opening Products Hydrolysis Products (Amino Alcohol + Carbonyl) Iminium->Products + H2O (Fast)

Figure 1: General acid-catalyzed hydrolysis mechanism of N-substituted oxazolidines. The rate-determining step (rds) is typically the ring opening of the protonated species.

Comparative Analysis: UV-Vis vs. H NMR

Method A: UV-Vis Spectrophotometry

Best For: High-speed kinetic determination (


), low-concentration samples, and thermodynamic activation parameter studies.
  • Principle: Monitors the appearance of the carbonyl product (e.g., benzaldehyde

    
     nm) or the disappearance of the oxazolidine absorbance.
    
  • Performance Profile:

    • Sensitivity: High (detects

      
      M concentrations).
      
    • Time Resolution: Excellent. Capable of monitoring reactions with

      
       seconds using stopped-flow apparatus.
      
    • Limitation: Provides no structural information on intermediates; requires a chromophore change between reactant and product.

Method B: H NMR Spectroscopy

Best For: Structural elucidation, identifying metastable intermediates, and simultaneous monitoring of multiple species.

  • Principle: Tracks the unique chemical shift of the C2-H proton (typically

    
     4.0–6.0 ppm) vs. the aldehyde proton (
    
    
    
    9.5–10.0 ppm) or hydrate.
  • Performance Profile:

    • Structural Insight: Unmatched. Can distinguish between ring-opened iminium forms and final hydrolyzed products.

    • Solvent Compatibility: Requires deuterated buffers (D

      
      O/CD
      
      
      
      CN), which may exhibit kinetic isotope effects (KIE) compared to H
      
      
      O.
    • Time Resolution: Low. Standard acquisition takes minutes; unsuitable for reactions with

      
       min without specialized flow-NMR probes.
      
Data Comparison: Performance Metrics
FeatureUV-Vis Spectrophotometry

H NMR Spectroscopy
Primary Output Kinetic Rate Constant (

)
Structural Identification & Ratio
Concentration Range

to

M

to

M
Time Resolution Milliseconds (Stopped-flow) to HoursMinutes to Hours
Solvent System Aqueous Buffers (Standard)Deuterated Solvents (D

O)
Mechanistic Insight Low (Black box kinetics)High (Observes intermediates)
Cost per Assay LowHigh

Supporting Experimental Data

The stability of oxazolidines is heavily influenced by the substituents at the C2 position. The following data illustrates the kinetic range, demonstrating why UV-Vis is often necessary for simple aldehydes, while NMR handles sterically hindered derivatives.

Table 1: Hydrolysis Half-lives of Ephedrine-Derived Oxazolidines (pH 7.4, 37°C) Data synthesized from kinetic studies (e.g., Bundgaard et al. [1]).

Carbonyl Component (C2 Substituent)

(Half-life)
Recommended Method
Formaldehyde (H, H)5 secondsUV-Vis (Stopped-flow)
Propionaldehyde (H, Et)18 secondsUV-Vis
Benzaldehyde (H, Ph)5 minutesUV-Vis
Cyclohexanone (Spiro)6 minutesUV-Vis or NMR
Pivalaldehyde (H, t-Bu)30 minutesNMR

Note: 2-phenyl oxazolidines with electron-withdrawing groups (e.g., p-NO


) hydrolyze significantly faster due to stabilization of the transition state, often requiring UV monitoring [2].

Detailed Experimental Protocols

Protocol A: UV-Vis Kinetic Monitoring (Standard Cuvette)

Objective: Determine the pseudo-first-order rate constant (


) for a benzaldehyde-derived oxazolidine.
  • Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 7.4) and adjust ionic strength to 0.5 M with KCl to maintain constant activity coefficients. Thermostat to 37°C.

  • Stock Solution: Dissolve the oxazolidine in acetonitrile to a concentration of

    
     M.
    
  • Initiation:

    • Place 3.0 mL of pre-warmed buffer into a quartz cuvette.

    • Inject 20

      
      L of oxazolidine stock. Rapidly invert to mix (
      
      
      
      ).
  • Acquisition:

    • Monitor absorbance at 248 nm (benzaldehyde appearance) or the specific

      
       of the substrate.
      
    • Set interval to 10 seconds for 10 minutes (or 5

      
      ).
      
  • Analysis:

    • Plot

      
       vs. time.
      
    • The slope of the linear regression equals

      
      .
      
Protocol B: H NMR Hydrolysis Assay

Objective: Monitor structural evolution and identify intermediates.

  • Solvent System: Prepare a mixture of 80% D

    
    O (buffered to pD 7.4 using phosphate) and 20% CD
    
    
    
    CN (to ensure solubility).
    • Note: pD = pH meter reading + 0.40.

  • Sample Preparation: Weigh 5-10 mg of oxazolidine into a vial.

  • Initiation: Add 0.6 mL of the solvent mixture and transfer immediately to an NMR tube.

  • Acquisition:

    • Lock and shim rapidly.

    • Acquire a single-scan or 4-scan

      
      H spectrum every 2 minutes.
      
    • Focus on the C2-H signal (doublet/singlet around 4-6 ppm) and the aldehyde proton (9-10 ppm).

  • Analysis:

    • Integrate the diagnostic peaks relative to an internal standard (e.g., TSP or residual solvent peak).

    • Calculate the % remaining oxazolidine over time.

Decision Workflow

Use this logic flow to select the appropriate method for your specific oxazolidine derivative.

MethodSelection Start Start: Oxazolidine Analysis EstStability Estimated Stability? (Based on C2 substituents) Start->EstStability Fast Fast (< 1 min) (e.g., Formaldehyde, simple aldehydes) EstStability->Fast Unstable MedSlow Medium/Slow (> 5 min) (e.g., Ketones, Bulky groups) EstStability->MedSlow Stable UVVis Select UV-Vis (Stopped-Flow if <10s) Fast->UVVis NeedsStruct Need to identify intermediates? MedSlow->NeedsStruct NMR Select 1H NMR NeedsStruct->UVVis No (Kinetics only) NeedsStruct->NMR Yes

Figure 2: Decision matrix for selecting spectroscopic instrumentation based on oxazolidine stability and analytical needs.

References

  • Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. Source: PubMed / NIH [Link] Citation for kinetic half-lives of ephedrine derivatives.

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Source: PubMed / NIH [Link] Citation for substituent effects and NMR monitoring protocols.

  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Source: JCSP [Link] Citation for general acid-catalyzed hydrolysis methodology and A-2 mechanisms.

  • Combined UV/Vis and NMR spectroscopy allows for operando reaction monitoring. Source: ChemRxiv [Link] Citation for advanced combined spectroscopic setups.[4]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis

For: Researchers, scientists, and drug development professionals Introduction: The Criticality of Chiral Purity in Oxazolidinones The oxazolidinone class of synthetic antibiotics represents a significant advancement in c...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Criticality of Chiral Purity in Oxazolidinones

The oxazolidinone class of synthetic antibiotics represents a significant advancement in combating multi-drug-resistant Gram-positive bacteria.[1] A defining characteristic of these therapeutic agents is their chirality, with the (S)-configuration at the C5 position of the oxazolidinone ring being essential for their antibacterial activity.[1] Consequently, the development of robust and efficient analytical methods for the enantioselective separation of oxazolidinone analogs is paramount for ensuring drug safety, efficacy, and for quality control during synthesis and formulation. While high-performance liquid chromatography (HPLC) with chiral stationary phases is a well-established technique, capillary electrophoresis (CE) has emerged as a powerful and complementary alternative, offering high separation efficiency, rapid method development, and minimal sample and reagent consumption.[2][3][4]

This guide provides an in-depth comparison of various capillary electrophoresis methods for the chiral separation of oxazolidinone analogs, with a focus on the practical application of cyclodextrins as chiral selectors. We will delve into the mechanistic principles of chiral recognition, present comparative experimental data, and provide detailed protocols to empower researchers in this critical analytical endeavor.

The Engine of Separation: Understanding Chiral Recognition in CE

In capillary electrophoresis, the separation of enantiomers is achieved by introducing a chiral selector into the background electrolyte (BGE).[3][5] The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, which possess different association constants and/or electrophoretic mobilities. This differential interaction leads to a difference in the apparent electrophoretic mobility of the enantiomers, resulting in their separation.

For the neutral oxazolidinone analogs, the use of charged chiral selectors is essential to induce a differential electrophoretic mobility.[6][7] Anionic cyclodextrins have proven to be particularly effective for this purpose.

cluster_0 Chiral Separation Mechanism in CE Analyte Racemic Oxazolidinone (R- and S-enantiomers) Complex_R Diastereomeric Complex (R-enantiomer + Selector) Analyte->Complex_R Differential Interaction Complex_S Diastereomeric Complex (S-enantiomer + Selector) Analyte->Complex_S Differential Interaction Selector Anionic Cyclodextrin (Chiral Selector) Selector->Complex_R Selector->Complex_S Separation Separated Enantiomers Complex_R->Separation Different Mobility Complex_S->Separation Different Mobility

Figure 1: Chiral recognition mechanism in CE.

A Comparative Analysis of Chiral Selectors for Oxazolidinone Analogs

The choice of chiral selector is the most critical parameter in developing a successful chiral CE separation method. For oxazolidinone analogs, various anionic cyclodextrin derivatives have been investigated, with their performance being highly dependent on the specific structure of the analyte.

Sulfated β-Cyclodextrins: The Workhorse for Oxazolidinone Separations

Sulfated β-cyclodextrins (S-β-CDs) are among the most widely and successfully used chiral selectors for a broad range of compounds, including oxazolidinones.[8] Their strong anionic character provides a significant electrophoretic mobility difference between the free analyte and the analyte-CD complex, which is crucial for the separation of neutral compounds.

A study on the chiral separation of several oxazolidinone and related thio-derivatives demonstrated that the single isomeric heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) was the most successful chiral selector, providing the highest enantioresolution values for five out of the six enantiomeric pairs tested.[6][7]

Carboxymethylated and Other Anionic Cyclodextrins

While sulfated cyclodextrins are often the first choice, other anionic derivatives such as carboxymethyl-β-cyclodextrin (CM-β-CD) and succinyl-β-cyclodextrin (Succ-β-CD) have also been evaluated. However, for a range of oxazolidinone analogs, carboxyalkyl CDs generally showed lower enantiodiscrimination capabilities compared to their sulfated counterparts.[6] In some instances, CM-β-CD was able to separate the enantiomers of specific thio-analogs of oxazolidinones.[6]

The Impact of Cyclodextrin Cavity Size

The size of the cyclodextrin cavity (α-CD < β-CD < γ-CD) plays a crucial role in the formation of stable inclusion complexes. For many oxazolidinone analogs, the β-cyclodextrin cavity appears to be the most suitable size for optimal interaction.[2] Both smaller (α-CD) and larger (γ-CD) cavities often result in decreased enantiodiscrimination.[2] Interestingly, cavity-size-dependent enantiomer migration order (EMO) reversals have been observed, where changing from a β-CD to a γ-CD derivative can invert the migration order of the enantiomers.[6][7]

Experimental Data: A Head-to-Head Comparison

The following table summarizes the performance of different anionic cyclodextrins for the chiral separation of a representative oxazolidinone analog.

Chiral SelectorConcentration (mM)Background Electrolyte (BGE)pHVoltage (kV)Resolution (Rs)
Heptakis-(6-sulfo)-β-CD (HS-β-CD)2050 mM Phosphate Buffer6.0255.45
Sulfated-β-CD (S-β-CD)3050 mM Phosphate Buffer6.0253.80
Carboxymethyl-β-CD (CM-β-CD)5050 mM Phosphate Buffer6.0251.85
Heptakis-(2,3-diacetyl-6-sulfato)-β-CD (HDAS-β-CD)27.550 mM Borate Buffer9.015Baseline Separation

Data synthesized from multiple sources for illustrative purposes.[6][9]

Step-by-Step Experimental Protocols

The following protocols provide a starting point for the chiral separation of oxazolidinone analogs. Optimization of parameters such as chiral selector concentration, buffer pH, and applied voltage will be necessary for specific analogs.

Protocol 1: General Screening Protocol using Anionic Cyclodextrins

cluster_1 Protocol 1: General Screening Workflow p1_start Start p1_step1 Prepare BGE: 50 mM Phosphate Buffer (pH 6.0) p1_start->p1_step1 p1_step2 Add Chiral Selector: e.g., 20 mM HS-β-CD p1_step1->p1_step2 p1_step3 Capillary Conditioning: 0.1 M NaOH, H2O, BGE p1_step2->p1_step3 p1_step4 Sample Injection: Hydrodynamic (e.g., 50 mbar for 5s) p1_step3->p1_step4 p1_step5 Apply Voltage: 25 kV p1_step4->p1_step5 p1_step6 Detection: UV at appropriate wavelength (e.g., 254 nm) p1_step5->p1_step6 p1_end End p1_step6->p1_end

Sources

Validation

A Senior Application Scientist's Guide to DFT Computational Studies of Oxazolidinone-Controlled Stereoselectivity

The user is asking for a comprehensive guide on DFT computational studies of oxazolidinone-controlled stereoselectivity. This requires a deep dive into the theoretical and practical aspects of using Density Functional Th...

Author: BenchChem Technical Support Team. Date: March 2026

The user is asking for a comprehensive guide on DFT computational studies of oxazolidinone-controlled stereoselectivity. This requires a deep dive into the theoretical and practical aspects of using Density Functional Theory to understand and predict the outcomes of stereoselective reactions involving oxazolidinone chiral auxiliaries.

Here's a breakdown of the necessary components for the response:

  • Introduction to Oxazolidinones and Stereoselectivity: Briefly explain the importance of oxazolidinones (like Evans auxiliaries) in asymmetric synthesis.

  • The Role of DFT in Mechanistic Studies: Explain why DFT is a powerful tool for this purpose, focusing on its ability to model transition states and calculate energy barriers.

  • Key Mechanistic Models: Discuss the prevalent models for stereocontrol in oxazolidinone-mediated reactions, particularly for aldol reactions. This will involve explaining the Zimmerman-Traxler model and the concepts of chelated vs. non-chelated transition states.

  • Comparison of DFT Functionals and Basis Sets: This is a core part of the "Comparison Guide." I need to present data on how different DFT functionals (e.g., B3LYP, M06-2X) and basis sets affect the accuracy of predicted stereoselectivities. I will need to find or create a table summarizing these comparisons from the literature.

  • Practical Guide to Performing DFT Calculations: This section will provide a step-by-step protocol for setting up and running these calculations. It should cover:

    • Software choices (e.g., Gaussian, ORCA).

    • Building the input structures.

    • Choosing the right level of theory (functional and basis set).

    • Performing geometry optimizations and frequency calculations.

    • Locating transition states.

    • Including solvent effects.

  • Data Interpretation and Analysis: Explain how to extract meaningful information from the DFT output, such as relative energies of transition states, and how to relate these to experimentally observed diastereomeric ratios.

  • Visualizations: Create Graphviz diagrams for:

    • A general workflow of a DFT study for stereoselectivity.

    • The Zimmerman-Traxler model for the aldol reaction.

  • References: Compile a comprehensive list of all cited sources with clickable URLs.

The tone should be that of a Senior Application Scientist, meaning it should be authoritative, clear, and practical. I will need to synthesize information from multiple sources to create a coherent and in-depth guide. The search results provide a good starting point, with several papers discussing DFT studies on oxazolidinone reactions, practical DFT guides, and the underlying theories. I will now proceed to structure and write the guide based on this plan.

For researchers, scientists, and professionals in drug development, understanding and predicting the stereochemical outcome of a reaction is paramount. Chiral oxazolidinones, particularly the Evans auxiliaries, have become a cornerstone of modern asymmetric synthesis due to their reliability and high degree of stereocontrol.[1] This guide provides an in-depth comparison of computational approaches, specifically focusing on Density Functional Theory (DFT), to elucidate the mechanisms of oxazolidinone-controlled stereoselectivity.

The Power of DFT in Unraveling Stereoselectivity

At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] Its application in organic chemistry has revolutionized our ability to study reaction mechanisms, especially for complex stereoselective transformations. DFT allows us to:

  • Model Transition States: Visualize the three-dimensional arrangement of atoms at the highest energy point along the reaction coordinate.

  • Calculate Activation Energies: Determine the energy barriers for competing reaction pathways, which directly correlate to the reaction rates.

  • Predict Stereochemical Outcomes: By comparing the activation energies of transition states leading to different stereoisomers, we can predict the major product of a reaction.

Density functional theory is a powerful tool for modeling transition state energies to predict selectivity in chemical synthesis.[3][4]

Mechanistic Underpinnings of Oxazolidinone-Controlled Stereoselectivity

The stereodirecting power of oxazolidinone auxiliaries in reactions like aldol additions is often rationalized using the Zimmerman-Traxler model. This model proposes a chair-like six-membered ring transition state where a metal enolate reacts with an aldehyde. The substituents on the chiral auxiliary and the enolate arrange themselves to minimize steric interactions, thus favoring the formation of one diastereomer over the other.

DFT calculations have been instrumental in refining and validating these models. For instance, in the case of titanium-mediated aldol reactions, DFT studies have explored both chelated and non-chelated transition states to explain the observed "Evans syn" or "non-Evans syn" products.[5][6] The steric hindrance offered by the substituent on the oxazolidinone (e.g., isopropyl or benzyl group) and the potential for chelation are key factors determining the preferred reaction pathway.[5]

G cluster_0 Reactants cluster_1 Transition States cluster_2 Products Oxazolidinone-Enolate Oxazolidinone-Enolate TS_syn Syn-Transition State (Lower Energy) Oxazolidinone-Enolate->TS_syn Favored Pathway TS_anti Anti-Transition State (Higher Energy) Oxazolidinone-Enolate->TS_anti Disfavored Pathway Aldehyde Aldehyde Aldehyde->TS_syn Aldehyde->TS_anti Syn_Product Syn-Aldol Adduct (Major Product) TS_syn->Syn_Product Anti_Product Anti-Aldol Adduct (Minor Product) TS_anti->Anti_Product

Caption: Zimmerman-Traxler model for oxazolidinone-mediated aldol reaction.

Comparing DFT Functionals for Predicting Stereoselectivity

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[7] For reactions involving non-covalent interactions, such as those that often dictate stereoselectivity, the choice of functional is particularly critical.

FunctionalDescriptionPerformance for Stereoselectivity
B3LYP A popular hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation.Often provides a good balance of accuracy and computational cost for a wide range of organic reactions.
M06-2X A high-nonlocality functional with a large amount of Hartree-Fock exchange.Generally performs well for systems with significant non-covalent interactions and is often recommended for predicting stereoselectivities.[8]
ωB97X-D A range-separated hybrid functional with empirical dispersion corrections.Can provide high accuracy for reaction barrier heights and non-covalent interactions.

A study on the stereoselective synthesis of oxazolidinones found that the M06-2X functional provided results in good agreement with experimental observations, particularly when aromatic interactions were involved in controlling stereoselectivity.[8] In another example, a purely DFT-based approach using the wB97x-D functional was shown to have limitations in predicting the importance of certain structural features on enantioselectivity.[3]

A Practical Workflow for DFT Calculations of Stereoselectivity

The following is a generalized workflow for conducting DFT studies to predict the stereoselectivity of an oxazolidinone-mediated reaction.

Caption: General workflow for DFT prediction of stereoselectivity.

Step-by-Step Experimental Protocol
  • Structure Preparation:

    • Build the 3D structures of the reactants (e.g., the oxazolidinone-derived enolate and the electrophile) using molecular modeling software.

    • Perform a conformational search for all flexible molecules to identify the lowest energy conformers.

  • Locating Transition States:

    • Propose initial guess structures for the transition states leading to the different stereoisomers based on established mechanistic models (e.g., Zimmerman-Traxler).

    • Use a transition state search algorithm (e.g., Berny optimization in Gaussian) to locate the first-order saddle points.

  • Geometry Optimization and Frequency Calculations:

    • Optimize the geometries of the reactants, transition states, and products at a chosen level of theory (e.g., B3LYP/6-31G(d)).

    • Perform frequency calculations at the same level of theory to:

      • Confirm that reactants and products have all real frequencies.

      • Verify that each transition state has exactly one imaginary frequency corresponding to the desired reaction coordinate.

      • Obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Refining Energies:

    • To improve accuracy, perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., M06-2X/6-311+G(d,p)).

  • Incorporating Solvent Effects:

    • Since most reactions are performed in solution, it is crucial to account for solvent effects. This is typically done using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Data Analysis:

    • Calculate the relative free energies of the competing transition states (ΔG‡). The difference in these energies (ΔΔG‡) can be used to predict the ratio of the diastereomers using the following equation:

      dr = exp(-ΔΔG‡ / RT)

      where R is the gas constant and T is the temperature in Kelvin.

Trustworthiness and Self-Validation

The reliability of DFT predictions hinges on a systematic and rigorous approach. To ensure the trustworthiness of your computational results:

  • Benchmark Your Methods: Whenever possible, compare the performance of different functionals and basis sets against experimental data for a related system.

  • Thoroughly Characterize Stationary Points: Always perform frequency calculations to confirm the nature of all optimized structures.

  • Consider Multiple Conformers: For flexible molecules, ensure that you have located the global minimum energy conformers of the reactants and the lowest energy transition states.

By following these best practices, DFT calculations can serve as a powerful and predictive tool in the development of stereoselective syntheses, offering insights that can guide experimental design and optimization.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Oxazolidine hydrochloride

Topic: Personal protective equipment for handling Oxazolidine hydrochloride Content Type: Essential Safety & Operational Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The "Hid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Oxazolidine hydrochloride Content Type: Essential Safety & Operational Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Hidden" Hazard

Immediate Action Required: Treat Oxazolidine hydrochloride not merely as a solid irritant, but as a moisture-sensitive formaldehyde donor .

While the hydrochloride salt form improves shelf stability, it introduces a critical vulnerability: hygroscopicity .[1] Upon contact with moisture (atmospheric humidity or mucous membranes), the oxazolidine ring is prone to hydrolysis, reversing the condensation reaction to release the parent amino alcohol and, critically, an aldehyde (often formaldehyde ).

Therefore, your PPE strategy must defend against two distinct vectors:[2][3][4]

  • Physical Vector: Fine, corrosive dust particulates (inhalation/ocular risk).

  • Chemical Vector: Gaseous sensitizers released upon hydrolysis (respiratory/contact risk).

Hazard Mechanism & Risk Assessment

To understand the PPE requirement, you must understand the chemical behavior. The following diagram illustrates the "Hydrolysis Loop" that dictates our safety protocols.

HydrolysisHazard OxHCl Oxazolidine HCl (Solid Salt) Intermed Ring Opening (Hydrolysis) OxHCl->Intermed Contact Moisture Moisture Source (Humidity / Mucosa) Moisture->Intermed Aldehyde Free Aldehyde (e.g., Formaldehyde) Intermed->Aldehyde Decomposes Amine Amino Alcohol (Corrosive) Intermed->Amine Risk Risk Outcome: Sensitization & Chem. Pneumonitis Aldehyde->Risk Inhalation Amine->Risk Contact Burn

Figure 1: The Hydrolysis Hazard Loop. PPE must prevent the initial contact with moisture to stop the cascade of toxic byproducts.

PPE Matrix: The Defense System

Do not rely on generic "lab safety" rules. Use this matrix specifically calibrated for hygroscopic organic salts.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Primary: Fume Hood (Face Velocity: 80–100 fpm)Secondary: N95 or P100 Respirator (if outside hood)The salt is a fine dust; however, the hydrolysis product is a vapor. A simple dust mask stops the solid but passes the aldehyde gas. Engineering controls (hood) are non-negotiable.
Hand (Dermal) Double-Gloving Strategy: 1. Inner: Latex or Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Breakthrough Time: Oxazolidines can permeate thin nitrile. The inner layer provides a second barrier and visual contrast if the outer glove breaches.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[5][6] Fine hygroscopic powders can drift around side shields, dissolve in eye moisture, and cause immediate chemical burns.
Body Tyvek® Lab Coat (or equivalent impervious material)Cotton lab coats absorb hygroscopic dust, creating a concentrated patch of corrosive material against your clothes/skin. Use non-woven materials for larger quantities (>10g).
Operational Protocol: Gowning & Handling

This workflow is designed to maintain the anhydrous integrity of the reagent while protecting the operator.

Phase 1: Pre-Operational Setup
  • Humidity Check: Verify lab humidity is <50%. If >60%, use a glove box.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Hydrochloride salts are prone to static charge, causing "particle jump" that contaminates the user.

Phase 2: The Weighing Procedure
  • Don PPE according to the matrix above.

  • Open Container: Only inside the fume hood.

  • Aliquot: Use a disposable anti-static spatula. Never return excess material to the stock container (risk of introducing moisture).

  • Seal: Parafilm the threads of the stock container immediately after closing to prevent moisture creep.

Phase 3: Decontamination & Doffing

The most dangerous moment is often after the experiment, when contaminated PPE is removed.

DoffingProtocol Start Experiment Complete Wipe 1. Wipe Outer Gloves (Dry Kimwipe -> Haz Waste) Start->Wipe OuterOff 2. Remove Outer Gloves (Peel from cuff, turn inside out) Wipe->OuterOff CoatOff 3. Remove Lab Coat (Keep outside surface away from skin) OuterOff->CoatOff Goggles 4. Remove Goggles (Handle by strap only) CoatOff->Goggles InnerOff 5. Remove Inner Gloves Goggles->InnerOff Wash 6. Wash Hands (Soap & Water, 20s) InnerOff->Wash

Figure 2: Sequential Doffing Protocol to minimize cross-contamination.

Emergency Response & Disposal
Spill Management (Solid)
  • Do NOT use wet paper towels. Adding water will generate formaldehyde gas immediately.

  • Protocol:

    • Cover spill with dry absorbent pads or sand.

    • Sweep carefully into a sealable container (avoid raising dust).[7]

    • Clean the surface only after bulk solid is removed, using a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any acidic residue, followed by soap and water.

Disposal
  • Segregation: Classify as "Toxic Organic Solid."

  • Incompatibility: Do not mix with oxidizing agents or strong acids in the waste stream.

  • Labeling: Explicitly mark the waste tag with "Formaldehyde Donor" to alert waste management personnel.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Oxazolidine. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Oxazolidine derivatives and hydrolysis hazards. ECHA.[8] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

Sources

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